Product packaging for N-methylprop-2-ynamide(Cat. No.:CAS No. 2682-32-8)

N-methylprop-2-ynamide

Cat. No.: B2435152
CAS No.: 2682-32-8
M. Wt: 83.09
InChI Key: WBVNBTCOCIGBDL-UHFFFAOYSA-N
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Description

N-methylprop-2-ynamide is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B2435152 N-methylprop-2-ynamide CAS No. 2682-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVNBTCOCIGBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-32-8
Record name N-methylprop-2-ynamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylprop-2-ynamide (CAS No. 2682-32-8) is a small molecule of interest in organic synthesis and medicinal chemistry due to the presence of a reactive ynamide functional group.[1] This guide provides a comprehensive overview of a proposed synthetic route and predicted characterization profile for this compound. It is important to note that as of the date of this publication, a comprehensive review of scientific literature reveals a significant lack of detailed, publicly available experimental data for this specific compound. Therefore, this document is intended to serve as a foundational and exploratory guide for researchers, scientists, and drug development professionals, leveraging established principles of organic chemistry to outline a robust framework for its synthesis and analysis.

Introduction: The Chemical Landscape of this compound

This compound is an organic compound featuring a terminal alkyne and an N-methylated amide group. The ynamide functional group, characterized by a nitrogen atom attached to an acetylenic carbon, imparts unique electronic properties and reactivity, making it a valuable intermediate in various chemical transformations.[2] While specific applications for this compound are not yet documented, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This guide aims to bridge the current knowledge gap by presenting a scientifically grounded, albeit prospective, pathway for its creation and verification.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through the acylation of methylamine with an activated derivative of propiolic acid. The direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures and is often inefficient. Therefore, the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species is preferred.

Synthetic Strategy: Amide Formation via an Acyl Chloride Intermediate

The proposed synthetic route involves a two-step process, beginning with the conversion of propiolic acid to propioloyl chloride, followed by its reaction with methylamine. This approach is advantageous due to the high reactivity of the acyl chloride, which allows for a rapid and high-yielding reaction with the amine under mild conditions.

Synthesis_Workflow Propiolic_Acid Propiolic Acid SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Propiolic_Acid->SOCl2 Step 1: Activation Propioloyl_Chloride Propioloyl Chloride (Acyl Chloride Intermediate) SOCl2->Propioloyl_Chloride Methylamine Methylamine (CH₃NH₂) Propioloyl_Chloride->Methylamine Step 2: Acylation N_methylprop_2_ynamide This compound Methylamine->N_methylprop_2_ynamide Base Base (e.g., Triethylamine) Base->Methylamine Purification Purification (e.g., Column Chromatography) N_methylprop_2_ynamide->Purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Propiolic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Methylamine (as a solution in THF, ethanol, or water, or as a gas)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Step 1: Synthesis of Propioloyl Chloride

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, add propiolic acid (1.0 equivalent).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the methyl ester, which can be analyzed by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude propioloyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methylamine (1.5 equivalents; if using a solution, ensure the solvent is compatible) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude propioloyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled methylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the predicted spectroscopic data based on its chemical structure.

Characterization_Flow Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Information IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Identification MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Verification Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 7.0Broad Singlet1HN-H (amide)
~ 2.9 - 3.1Singlet1H≡C-H (alkynyl)
~ 2.8 - 3.0Doublet3HN-CH₃ (methyl)

Rationale: The amide proton (N-H) is expected to be a broad singlet due to quadrupole broadening and exchange. The terminal alkynyl proton (≡C-H) will appear as a sharp singlet in a characteristic region. The N-methyl protons will be a doublet due to coupling with the N-H proton; however, depending on the solvent and temperature, this may appear as a singlet if the N-H exchange is rapid.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C=O (amide carbonyl)
~ 75 - 80≡C -H (alkynyl)
~ 70 - 75C -C=O (alkynyl)
~ 25 - 30N-C H₃ (methyl)

Rationale: The amide carbonyl carbon is expected to be in the typical downfield region. The two sp-hybridized carbons of the alkyne will have distinct chemical shifts. The N-methyl carbon will appear in the upfield region characteristic of alkyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, Sharp≡C-H stretch
~ 3200 - 3400Strong, BroadN-H stretch
~ 2100Medium, SharpC≡C stretch
~ 1650StrongC=O stretch (amide I band)
~ 1550MediumN-H bend (amide II band)

Rationale: The terminal alkyne C-H stretch gives a characteristic sharp peak. The N-H stretch of the secondary amide will be a broad peak. The carbon-carbon triple bond stretch is also a key diagnostic peak, though it can sometimes be weak. The amide carbonyl (Amide I) and N-H bend (Amide II) are strong and reliable indicators of the amide functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected m/zAssignment
ESI-MS84.04 [M+H]⁺Molecular ion peak (protonated)
ESI-MS106.02 [M+Na]⁺Sodium adduct
EI-MS83.03 [M]⁺Molecular ion peak

Rationale: The exact mass of this compound (C₄H₅NO) is 83.0371 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Common fragmentation patterns would involve the loss of the terminal hydrogen, the methyl group, or cleavage of the amide bond.

Conclusion

This technical guide provides a detailed, prospective framework for the synthesis and characterization of this compound. While based on established and reliable organic chemistry principles, the protocols and predicted data herein await experimental validation. The synthesis via an acyl chloride intermediate is a robust and high-yielding approach, and the outlined characterization methods provide a comprehensive strategy for structural confirmation and purity assessment. This guide is intended to empower researchers to confidently approach the synthesis and study of this and other novel ynamide-containing compounds, fostering further exploration into their chemical properties and potential applications.

References

Predicted ¹H and ¹³C NMR data for "N-methylprop-2-ynamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectroscopic Data of N-methylprop-2-ynamide

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. As a molecule incorporating both a terminal alkyne and an N-methylamide, its spectroscopic signature is governed by a combination of electronic effects, including induction, conjugation, and magnetic anisotropy. This document, prepared from the perspective of a Senior Application Scientist, serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of ynamides and related compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present the data in a structured format, and outline a standardized protocol for experimental verification. The predictions are grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Introduction: The Role of NMR in Characterizing Ynamides

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. For drug development professionals and synthetic chemists, NMR provides critical insights into molecular connectivity, stereochemistry, and purity. This compound is a small molecule featuring a key ynamide functional group—a nitrogen atom directly attached to an acetylenic carbon. This arrangement imparts unique electronic properties and reactivity, making ynamides valuable synthons in organic chemistry.

The structural confirmation of this compound relies on the precise assignment of its NMR signals. The molecule contains three distinct proton environments and four unique carbon environments. The acetylenic proton is subject to the pronounced magnetic anisotropy of the C≡C triple bond, while the N-methyl and amide protons are influenced by the electronic nature of the amide bond, including hindered rotation around the C-N bond. This guide will systematically predict the spectral parameters for each of these nuclei.

Methodology of Spectroscopic Prediction

The predicted NMR data herein are derived from a multi-faceted approach that synthesizes fundamental principles with empirical data from the scientific literature. This methodology ensures a high degree of confidence in the assigned values.

  • Structural Analysis : The initial step involves a thorough analysis of the molecule's functional groups (terminal alkyne, secondary amide) and the electronic interplay between them. The electron-withdrawing nature of the carbonyl group is expected to deshield adjacent nuclei.

  • Empirical Data Correlation : Predicted chemical shifts are based on established ranges for specific functional groups, sourced from authoritative spectroscopic databases and publications. Data from structurally similar compounds, such as simple terminal alkynes and N-methylamides, are used as a baseline.[1][2][3][4]

  • Incremental and Anisotropic Effects : Corrections are applied to baseline values to account for the specific electronic environment. For the acetylenic proton, the shielding effect of the cylindrical π-electron cloud of the alkyne is a dominant factor.[5][6] For the amide portion, the influence of resonance and hindered C-N bond rotation is considered.

  • Computational Benchmarking : While not explicitly detailed here, these predictions are consistent with results typically generated by modern NMR prediction software, which often employ machine learning, deep neural networks, or density functional theory (DFT) calculations for high accuracy.[7][8][9][10]

This systematic approach provides a robust and self-validating framework for predicting the NMR spectrum of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals with an integration ratio of 1:1:3. The analysis of each signal is detailed below.

Tabulated ¹H NMR Data
Assignment (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constant (J, Hz)
H-C≡ (H-1)2.9 – 3.2Singlet (or narrow doublet)1H⁴J(H-1,H-3) ≈ 0.5-1.0 Hz (potential)
N-H (H-3)5.5 – 8.5Broad Singlet (br s)1H-
N-CH₃ (H-4)2.8 – 3.0Doublet3H³J(H-4,H-3) ≈ 4.5-5.0 Hz
Rationale for ¹H NMR Assignments
  • Acetylenic Proton (H-1, δ ≈ 2.9 – 3.2 ppm) : Protons attached to terminal alkynes typically resonate between 2.0 and 3.0 ppm.[11][12] This upfield shift, relative to vinylic protons, is a consequence of magnetic anisotropy, where the circulation of π-electrons in the triple bond induces a local magnetic field that shields the acetylenic proton.[2][6] The adjacent electron-withdrawing carbonyl group is expected to deshield this proton slightly, shifting it towards the downfield end of the typical range. Long-range coupling (⁴J) to the amide proton (H-3) is possible but may not be resolved.

  • Amide Proton (H-3, δ ≈ 5.5 – 8.5 ppm) : The chemical shift of amide N-H protons is highly variable and sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding. The signal is typically broad due to rapid chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.

  • N-Methyl Protons (H-4, δ ≈ 2.8 – 3.0 ppm) : The methyl group is attached to a nitrogen atom that is part of an amide linkage. The deshielding effect of the adjacent carbonyl group places this signal significantly downfield compared to a simple N-methyl amine. This signal is expected to be a doublet due to coupling (³J) with the amide proton (H-3). However, if the N-H exchange rate is high, this signal may collapse into a broadened singlet. Due to restricted rotation about the C-N amide bond, cis and trans isomers are possible, which could result in two distinct signals for the N-methyl group, though one isomer is typically predominant.

Visualization of Molecular Structure and Couplings

molecule_structure cluster_mol This compound Structure C1 C-1 C2 C-2 C1->C2 H1 H-1 H1->C1 C3 C-3 C2->C3 O1 O C3->O1 = N1 N C3->N1 H3 H-3 N1->H3 C4 C-4 N1->C4 H4 H₃-4

Caption: Molecular structure of this compound with atom numbering.

coupling_network H1 H-1 H3 H-3 H1->H3 ⁴J (weak) H4 H-4 H4->H3 ³J ≈ 5 Hz

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to each unique carbon environment in the molecule.

Tabulated ¹³C NMR Data
Assignment (Label) Predicted Chemical Shift (δ, ppm) Rationale
C =O (C-3)152 – 158Carbonyl carbon of a secondary amide, deshielded by oxygen and nitrogen.
H-C ≡ (C-1)75 – 80Terminal sp-hybridized carbon, influenced by adjacent sp carbon.[1]
C -C=O (C-2)72 – 77Internal sp-hybridized carbon, deshielded by the adjacent carbonyl group.[1]
N-C H₃ (C-4)25 – 30sp³ carbon attached to amide nitrogen.
Rationale for ¹³C NMR Assignments
  • Amide Carbonyl (C-3, δ ≈ 152 – 158 ppm) : The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the direct attachment of two electronegative atoms (oxygen and nitrogen). Its chemical shift is expected to be lower (more upfield) than that of ketones or aldehydes but is characteristic of amides.

  • Alkyne Carbons (C-1, δ ≈ 75-80 ppm; C-2, δ ≈ 72-77 ppm) : The sp-hybridized carbons of the alkyne resonate in a characteristic window between 65-100 ppm.[1] The terminal carbon (C-1) typically appears at a slightly higher chemical shift than the internal carbon (C-2). However, the strong electron-withdrawing effect of the adjacent carbonyl group will influence C-2, potentially shifting its resonance. The relative positions can be definitively assigned using 2D NMR techniques like HMBC.

  • N-Methyl Carbon (C-4, δ ≈ 25 – 30 ppm) : This sp³-hybridized carbon is attached to the amide nitrogen. Its chemical shift is typical for N-methyl groups in amides, as seen in related structures like N-methylpropionamide.[4]

Standardized Experimental Protocol for NMR Acquisition

To experimentally validate the predicted data, the following generalized protocol for a high-field NMR spectrometer is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable starting point for general solubility and a clean spectral window.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters
  • Spectrometer : Utilize a spectrometer with a field strength of 400 MHz or higher for optimal resolution and sensitivity.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

    • Temperature : 298 K (25 °C).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans : 8-16, adjust as needed for signal-to-noise.

  • ¹³C NMR Acquisition :

    • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width : 220-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 or more, as ¹³C has low natural abundance.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Pick peaks and assign chemical shifts for both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound based on fundamental principles and comparative data. The predicted chemical shifts, multiplicities, and coupling constants form a robust hypothesis for the structural verification of this compound. The ¹H spectrum is expected to show three signals corresponding to the acetylenic, amide, and N-methyl protons, while the ¹³C spectrum will display four signals for the carbonyl, two alkyne, and N-methyl carbons. The provided experimental protocol outlines a standardized method for obtaining high-quality spectra to confirm these predictions, serving as an essential resource for researchers in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Spectroscopic Analysis of N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylprop-2-ynamide (CAS No: 2682-32-8), also known as N-methylpropiolamide, is a small organic molecule featuring a secondary amide and a terminal alkyne.[1] This combination of functional groups makes it a molecule of interest in synthetic chemistry and materials science. Ynamides, as a class, are recognized for their unique electronic properties and serve as versatile building blocks.[2] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a multi-faceted spectroscopic approach. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and established methodologies. We will delve into the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, offering a holistic framework for researchers and drug development professionals engaged in the characterization of this and related compounds.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental characteristics.

  • IUPAC Name: this compound[1]

  • Synonyms: N-methylpropiolamide

  • CAS Number: 2682-32-8[1]

  • Molecular Formula: C₄H₅NO[1]

  • Molecular Weight: 83.09 g/mol [1]

The structural arrangement, featuring an sp-hybridized alkyne adjacent to an sp²-hybridized amide carbonyl, dictates the molecule's unique spectroscopic signature.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg Sample in 0.6 mL Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Shim Optimize Field (Shimming) Insert->Shim Acquire Acquire ¹H & ¹³C Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Final Spectrum Analysis Final Spectrum Analysis Integrate->Final Spectrum Analysis MS_Fragmentation cluster_frags MI [C₄H₅NO]⁺˙ m/z = 83 F82 [C₄H₄NO]⁺ m/z = 82 MI->F82 - H• F68 [C₃H₂NO]⁺ m/z = 68 MI->F68 - •CH₃ F55 [C₃H₅N]⁺˙ m/z = 55 MI->F55 - CO F44 [CH₃NO]⁺˙ m/z = 44 MI->F44 - C₃H•

References

An In-Depth Technical Guide to N-Methylprop-2-ynamide and its Analogs: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharacterized Landscape of N-Methylprop-2-ynamide

This guide addresses the molecular structure, properties, and synthetic considerations of this compound. It must be noted at the outset that a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of published, in-depth technical data for this specific molecule.[1] Therefore, to provide a thorough and practical resource, this document will also draw upon the chemistry of the broader ynamide class and will use the more extensively conceptualized analog, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide , as a primary exemplar. This approach allows for a detailed exploration of the core functional group's reactivity and synthetic accessibility, offering a foundational framework for researchers interested in this and other novel ynamide-containing compounds.[2][3]

The Ynamide Functional Group: A Union of Stability and Reactivity

Ynamides are a unique and powerful class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with the nitrogen also bearing an electron-withdrawing group (typically a carbonyl, sulfonyl, or similar moiety).[4][5][6] This structural arrangement confers a finely tuned electronic character that balances the high reactivity of an alkyne with enhanced stability.

Unlike their highly reactive and hydrolytically unstable ynamine counterparts, the electron-withdrawing group on the nitrogen in ynamides delocalizes the nitrogen's lone pair of electrons, reducing the alkyne's nucleophilicity and rendering the molecule more stable and easier to handle.[4][7][8] This balance is pivotal, making ynamides versatile building blocks in a vast array of chemical transformations, including cycloadditions, transition metal-catalyzed annulations, and as precursors to various reactive intermediates.[4][5][6][9] The reactivity of the ynamide's triple bond can be further modulated by the nature of the substituents on both the nitrogen and the alkyne terminus.[4]

Molecular Structure and Physicochemical Properties

While experimental data for this compound is sparse, we can define its fundamental properties and use its hydroxyphenyl analog for a more detailed discussion.

This compound

This is the core molecule of interest, representing the simplest N-methylated propynamide.

PropertyValueSource
IUPAC Name N-methylpropiolamideAChemBlock
CAS Number 2682-32-8AChemBlock
Molecular Formula C₄H₅NOAChemBlock
Molecular Weight 83.09 g/mol AChemBlock
Canonical SMILES C#CC(=O)NCAChemBlock

Table 1: Core Identifiers for this compound.

Caption: 2D Molecular Structure of this compound.

Case Study: N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

This analog provides a more complex and functionally rich structure, offering insights into how additional moieties can influence the core ynamide properties.

PropertyValueSource
IUPAC Name N-(4-hydroxyphenyl)-N-methylprop-2-ynamideBenchChem
CAS Number 1042536-61-7BenchChem[1]
Molecular Formula C₁₀H₉NO₂BenchChem[1]
Canonical SMILES C#CC(=O)N(C)C1=CC=C(O)C=C1BenchChem[1]
InChI InChI=1S/C10H9NO2/c1-3-10(13)11(2)8-4-6-9(12)7-5-8/h1,4-7,12H,2H3BenchChem[1]

Table 2: Core Identifiers for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.

The structure features a para-substituted phenol ring attached to the amide nitrogen. This aryl group influences the molecule's electronic properties through resonance, and the hydroxyl group provides an additional site for functionalization or biological interactions.[4]

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Alkynylation (Copper-Catalyzed) cluster_2 Purification A 4-Aminophenol B N-methyl-4-aminophenol (Intermediate) A->B Paraformaldehyde, NaBH₄, Methanol C N-methyl-4-aminophenol D N-(4-hydroxyphenyl)-N-methylprop-2-ynamide (Final Product) C->D Propargyl Bromide, NaH, THF or CuI, Base, Toluene E Crude Product F Purified Product E->F Column Chromatography (Silica Gel, Hexanes/EtOAc)

References

CAS number and chemical properties of "N-methylprop-2-ynamide"

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2682-32-8 Molecular Formula: C₄H₅NO Molecular Weight: 83.09 g/mol .[1][2][3] IUPAC Name: N-methylpropiolamide[3][4]

This guide provides a comprehensive overview of N-methylprop-2-ynamide, a member of the ynamide class of molecules. Ynamides are characterized by a nitrogen atom attached to an alkynyl carbon, a feature that imparts unique reactivity and makes them valuable building blocks in organic synthesis. While specific research on this compound is limited, this document consolidates available data and extrapolates expected properties and reactivity based on the well-established chemistry of ynamides.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure and the general characteristics of small organic molecules, the following properties can be anticipated. Commercial suppliers indicate a purity of 95-98% for available samples.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValue/Expected ValueSource/Justification
CAS Number 2682-32-8[1][2][3][4]
Molecular Formula C₄H₅NO[1][2][3]
Molecular Weight 83.09 g/mol [1][2][3]
IUPAC Name N-methylpropiolamide[3][4]
SMILES C#CC(=O)NC[3][4]
Boiling Point Not specified in available literature.-
Melting Point Not specified in available literature.-
Solubility Expected to be soluble in a range of organic solvents.General property of small amides.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the acetylenic proton, and a broad signal for the amide N-H proton. The chemical shifts would be influenced by the solvent and concentration.

  • ¹³C NMR: Key signals would correspond to the two sp-hybridized carbons of the alkyne, the carbonyl carbon of the amide, and the N-methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretch: A sharp to broad band around 3300 cm⁻¹.

  • C≡C-H stretch: A sharp band around 3300 cm⁻¹.

  • C≡C stretch: A weak to medium band around 2100 cm⁻¹.

  • C=O stretch (Amide I): A strong band around 1650 cm⁻¹.

Synthesis of Ynamides: General Methodologies

Specific, detailed experimental protocols for the synthesis of this compound are not published in peer-reviewed literature. However, the synthesis of ynamides is a well-established field in organic chemistry, with several reliable methods available. These general strategies can be adapted for the preparation of this compound.

Copper-Catalyzed N-Alkynylation of Amides

One of the most common and versatile methods for ynamide synthesis involves the copper-catalyzed coupling of an amide with an alkynyl halide. For this compound, this would involve the coupling of N-methylformamide with a propargyl halide.

G N-methylformamide N-methylformamide Reaction Copper-Catalyzed Coupling N-methylformamide->Reaction + Propargyl halide This compound This compound Reaction->this compound [Cu catalyst] Propargyl halide Propargyl halide

Caption: Conceptual workflow for the synthesis of this compound via copper-catalyzed coupling.

Schotten-Baumann Reaction

The Schotten-Baumann method, which involves the reaction of an amine with an acyl chloride in the presence of a base, can also be adapted for the synthesis of ynamides. In this case, propargylamine would be reacted with a suitable acylating agent. A study on the synthesis of N-prop-2-ynylbenzamide derivatives utilized this approach by treating propargylamine with acyl chlorides in the presence of potassium carbonate.[5]

Experimental Protocol: General Schotten-Baumann Synthesis of an N-alkynylamide [5]

  • Dissolve the appropriate amine (e.g., propargylamine) in a suitable solvent like tetrahydrofuran.

  • Add an aqueous solution of a base, such as potassium carbonate, to the reaction mixture.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the acid chloride (e.g., acetyl chloride) dropwise to the cooled mixture.

  • Allow the reaction to stir overnight and warm to room temperature.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic extracts with water, dilute acid, and saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue, typically by recrystallization or column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the ynamide functional group, which combines the electron-donating character of the nitrogen atom with the electrophilic nature of the alkyne. This unique electronic arrangement makes ynamides versatile intermediates in a variety of chemical transformations.

Cycloaddition Reactions

Ynamides are excellent partners in cycloaddition reactions, including [2+2], [4+2], and [3+2] cycloadditions. Their reactivity can be tuned by the substituents on the nitrogen and the alkyne. The electron-rich nature of the alkyne in ynamides makes them good partners for electron-deficient dienes or dipolarophiles.[6]

Covalent Inhibitors

The terminal alkyne in this compound provides a potential "warhead" for covalent inhibition of biological targets.[6] Ynamides can act as electrophiles that form covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active site of enzymes. This application is of significant interest in drug development.

G cluster_0 Protein Target Active Site Active Site Covalent Adduct Covalent Adduct Active Site->Covalent Adduct Covalent modification Ynamide Inhibitor This compound Ynamide Inhibitor->Active Site Non-covalent binding

Caption: Proposed mechanism of covalent inhibition by an ynamide.

Building Blocks in Organic Synthesis

Due to their versatile reactivity, ynamides are valuable building blocks for the synthesis of complex nitrogen-containing heterocycles and other functionalized molecules. They can undergo a wide range of transformations, including hydrofunctionalization, cycloisomerization, and cross-coupling reactions. The development of asymmetric reactions with ynamides has further expanded their utility in synthetic chemistry.[7]

Conclusion

This compound is a simple yet potentially powerful ynamide that holds promise as a versatile reagent in organic synthesis and as a scaffold for the development of novel bioactive molecules. While specific experimental data for this compound is limited, the well-documented chemistry of the ynamide functional group provides a strong foundation for exploring its properties and applications. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for researchers, scientists, and drug development professionals.

References

A Scientist's Guide to Plausible Synthetic Routes for Novel Ynamides: Mechanisms, Protocols, and Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ynamides, alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, have transitioned from chemical curiosities to indispensable building blocks in modern organic synthesis.[1][2] Their unique electronic structure—balancing the high reactivity of ynamines with superior stability—makes them powerful precursors for constructing complex nitrogen-containing molecules, including novel pharmaceuticals and natural products.[1][3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most plausible and field-proven synthetic routes to access novel ynamides. We will delve into the mechanistic underpinnings of cornerstone copper-catalyzed reactions, explore the advantages of emerging transition-metal-free strategies, and present detailed, actionable protocols. The focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring that researchers can adapt and innovate upon these authoritative methods.

Introduction: The Strategic Value of Ynamides

The synthetic utility of ynamides stems from a finely tuned reactivity profile. Unlike the highly labile and often toxic ynamines, the presence of an electron-wthdrawing group (EWG) on the nitrogen atom tempers its electron-donating capacity.[3][5] This moderation enhances thermal and hydrolytic stability, making ynamides practical and versatile reagents for a vast array of chemical transformations.[3][5][6]

The trivalent nature of the nitrogen atom offers distinct advantages over other heteroatom-substituted alkynes, enabling:

  • Asymmetric Induction: Tethering of chiral auxiliaries to the nitrogen for stereocontrolled synthesis.[3][6]

  • Complex Scaffolding: Facilitating intricate intramolecular reactions to rapidly assemble polycyclic and heterocyclic systems.[3][7]

  • Drug Discovery: Serving as precursors to bioactive scaffolds and as novel electrophilic warheads for covalent inhibitors.[8][9]

The explosion of interest in ynamide chemistry is directly linked to the development of robust and general synthetic methods that make these building blocks readily accessible.[5][10][11] This guide will focus on the most impactful of these strategies.

The Workhorse: Copper-Catalyzed N-Alkynylation

Copper-catalyzed cross-coupling reactions are the most prevalent and versatile methods for ynamide synthesis.[1][2] These reactions form the critical C-N bond by coupling a nitrogen nucleophile (like an amide, carbamate, or sulfonamide) with an alkynyl electrophile.

Mechanism and Rationale

The catalytic cycle, while subject to variations based on ligands and reactants, is generally understood to proceed through key steps involving a copper(I) active species.[2] The choice of copper is strategic; its redox potential and affinity for both nitrogen and alkynes facilitate the key bond-forming steps without promoting unwanted side reactions often seen with more aggressive catalysts.

The use of a specific ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), is critical. These bidentate ligands stabilize the copper center, prevent catalyst decomposition, and modulate its reactivity to enhance coupling efficiency across a broad range of substrates.[11] The base (e.g., K₃PO₄ or Cs₂CO₃) is essential for deprotonating the nitrogen nucleophile, generating the active amide anion required for the coupling reaction.

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// Edges Amide -> CuI [label="- HX"]; CuI -> CuAmide [label="+ Ligand (L)\n+ R₂N⁻", arrowhead=vee]; CuAmide -> OxAdd [arrowhead=vee]; Haloalkyne -> OxAdd [arrowhead=vee]; OxAdd -> CuIII [arrowhead=vee]; CuIII -> RedElim [arrowhead=vee]; RedElim -> CuI [label="Regeneration", arrowhead=vee]; RedElim -> Product [arrowhead=vee]; }

Figure 1: Proposed catalytic cycle for copper-catalyzed ynamide synthesis.

Key Methodologies & Protocols

A. Coupling of Amides with Bromoalkynes

This is arguably the most robust and general route. A highly efficient catalyst system combining copper(II) sulfate pentahydrate (which is reduced in situ to Cu(I)) and 1,10-phenanthroline has proven effective for a wide array of nitrogen nucleophiles.[11]

Experimental Protocol: General Synthesis of an Ynamide via CuSO₄/Phenanthroline Catalysis [11]

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuSO₄·5H₂O (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2.0 equiv.), and the amide/carbamate/sulfonamide (1.2 equiv.).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by the bromoalkyne (1.0 equiv.).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ynamide.

B. Coupling with in situ Generated Chloroalkynes

A modular and powerful variation involves the in situ generation of a chloroynamide from a 1,2-dichloroenamide, which is then coupled with a Grignard or organozinc nucleophile.[12][13] This method cleverly shifts the disconnection to a C-C bond formation, overcoming limitations related to sterically hindered amides.[12]

Experimental Protocol: Copper-Catalyzed Synthesis from a 1,2-Dichloroenamide [12]

  • Chloroynamide Formation: To a solution of the 1,2-dichloroenamide (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of KHMDS (1.1 equiv.) dropwise. Stir the mixture for 30 minutes at this temperature to form the chloroynamide in situ.

  • Catalyst and Nucleophile Addition: To the reaction mixture, add CuCN (10 mol%) and trimethyl phosphite (10 mol%). Then, add the Grignard reagent (e.g., PhMgBr, 1.2 equiv.) or organozinc reagent dropwise at -78 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours until completion (monitor by TLC).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.

The Rise of Transition-Metal-Free Syntheses

While copper catalysis is dominant, concerns about catalyst cost, toxicity, and removal from final products (especially in drug development) have driven the development of transition-metal-free alternatives. These methods offer a simpler, often more cost-effective, and "greener" approach.[14]

Mechanism and Rationale

A prominent metal-free strategy involves the reaction of sulfonamides with (Z)-1,2-dichloroalkenes or alkynyl chlorides.[15][16][17] The reaction is typically promoted by a strong base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO).[14][15]

The key insight is that under strong basic conditions, the vinyl dichloride undergoes elimination to form an alkynyl chloride in situ. This species is then susceptible to nucleophilic attack by the deprotonated amide or sulfonamide. The choice of base and solvent is crucial for optimizing yields; for instance, Cs₂CO₃ in DMSO is often superior for synthesizing internal ynamides, while NaH in DMF works well for terminal ynamides.[14][15]

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// Edges Start -> Conditions [arrowhead=vee]; Conditions -> InSitu [label="Base-mediated\nelimination", arrowhead=vee]; InSitu -> Coupling [arrowhead=vee]; Coupling -> Workup [arrowhead=vee]; Workup -> Purification [arrowhead=vee]; Purification -> Product [arrowhead=vee]; }

Figure 2: General workflow for a transition-metal-free ynamide synthesis.

Experimental Protocol

Experimental Protocol: Metal-Free Synthesis of a Terminal Ynamide [15]

  • Setup: Add the secondary amide or sulfonamide (1.0 equiv.) and sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add anhydrous dimethylformamide (DMF). Then, add (Z)-1,2-dichloroethylene (2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture to 80 °C. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the terminal ynamide.

Other Notable Synthetic Strategies

While copper-catalyzed and metal-free routes are the most common, other transition metals have been exploited to access ynamides or their derivatives, showcasing the field's diversity.

  • Gold-Catalyzed Reactions: Gold catalysts are particularly effective at activating the ynamide triple bond for further transformations, such as hydroamination or the synthesis of complex N-heterocycles.[18][19][20][21] For instance, gold(I) can catalyze a 1,3-transposition of ynesulfonamides to provide ynamides under mild conditions.[18]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for novel transformations like the hydroacylation and carbozincation of ynamides, providing access to highly substituted enaminone and enamide products, respectively.[22][23][24][25] These products serve as versatile platforms for synthesizing diverse heterocycles.[22][24]

Data Summary and Method Comparison

The choice of synthetic route depends on factors like substrate scope, functional group tolerance, scalability, and cost. Below is a comparative summary.

Synthetic Method Catalyst/Reagent Typical Substrates Advantages Limitations Reference
Copper-Catalyzed Coupling Cu(I) or Cu(II) salts, Ligand (e.g., Phenanthroline), BaseAmides, carbamates, sulfonamides, ureas + bromoalkynesBroad substrate scope, high yields, well-established, robustRequires metal catalyst, potential for metal contamination[11]
Copper-Catalyzed C-C Coupling CuCN, Base (KHMDS)1,2-dichloroenamides + Grignard/organozinc reagentsExcellent for sterically hindered amides, modularRequires organometallic reagents, sensitive to moisture[12][13]
Transition-Metal-Free Strong Base (NaH, Cs₂CO₃)Sulfonamides, some amides + (Z)-1,2-dichloroalkenesNo metal catalyst, simple procedure, cost-effectiveHarsher conditions (strong base, high temp), narrower substrate scope than Cu[14][15]
Gold-Catalyzed Rearrangement Au(I) complexesYnesulfonamidesVery mild conditions, unique reactivitySubstrate-specific (rearrangement), expensive catalyst[18]
Rhodium-Catalyzed Hydroacylation Rh(I) complexes, LigandYnamides + AldehydesAccess to unique enaminone structures, atom-economicalPrimarily for post-synthesis functionalization, expensive catalyst[22][24]

Conclusion and Future Outlook

The synthesis of novel ynamides has matured into a sophisticated field with a diverse and powerful toolkit. Copper-catalyzed methods remain the gold standard for their generality and robustness, while transition-metal-free routes provide a valuable, practical alternative for specific applications where metal avoidance is paramount. The continued exploration of other transition metals like gold and rhodium is expanding the chemical space accessible from ynamide precursors, enabling the construction of increasingly complex and valuable molecules.

For researchers in drug discovery and process development, a thorough understanding of these varied synthetic routes is essential. The ability to choose the optimal path based on substrate availability, desired functionality, and project constraints will accelerate the discovery and development of next-generation therapeutics and advanced materials. The future of ynamide synthesis will likely focus on developing even milder, more sustainable catalytic systems and expanding the scope of asymmetric transformations to unlock new frontiers in stereocontrolled synthesis.

References

An In-depth Technical Guide to the Electronic Properties and Reactivity of Ynamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamides, a unique class of alkynes characterized by a nitrogen atom directly attached to the carbon-carbon triple bond and bearing an electron-withdrawing group, have emerged as powerful and versatile building blocks in modern organic synthesis.[1][2][3][4][5] Their distinct electronic nature, a finely tuned balance between the electron-donating nitrogen and the attached electron-withdrawing group, imparts a remarkable combination of stability and reactivity.[2][3][6][7][8] This guide provides a comprehensive exploration of the core electronic properties of ynamides and the diverse reactivity that stems from this unique structural feature. We will delve into the foundational principles governing their behavior, explore their participation in a wide array of chemical transformations, and provide practical, field-proven insights and experimental protocols to empower researchers in leveraging the full potential of this fascinating functional group.

The Ynamide Core: A Symphony of Electronic Effects

The exceptional utility of ynamides in chemical synthesis originates from the nuanced interplay of electronic effects centered around the nitrogen-alkyne moiety.[4] Unlike their highly reactive and often unstable ynamine counterparts, ynamides possess an electron-withdrawing group (EWG) on the nitrogen atom.[2][3][9] This seemingly simple modification has profound consequences for the molecule's stability and reactivity profile.[6][7]

The nitrogen atom's lone pair of electrons donates into the alkyne's π-system, increasing the electron density of the triple bond. However, this donation is tempered by the resonance delocalization of the lone pair into the attached EWG (e.g., a sulfonyl, carbonyl, or carbamoyl group).[6][7] This electronic balancing act is the cornerstone of ynamide chemistry, rendering them significantly more stable and easier to handle than ynamines while still preserving a high degree of useful reactivity.[6][7]

This polarization of the alkyne is a key determinant of its reactivity. The α-carbon (adjacent to the nitrogen) becomes electrophilic, while the β-carbon exhibits nucleophilic character.[9][10] This inherent polarity allows for highly regioselective reactions with a wide range of electrophiles and nucleophiles.[11][12]

Caption: Resonance structures depicting the electron donation from the nitrogen atom to the alkyne, leading to a polarized C-C triple bond.

The nature of the electron-withdrawing group provides a powerful handle to modulate the electronic properties and, consequently, the reactivity of the ynamide.[10] Stronger EWGs will decrease the electron-donating ability of the nitrogen, making the alkyne less nucleophilic and more stable. Conversely, weaker EWGs will enhance the alkyne's nucleophilicity. This tunability is a key advantage in designing and executing specific chemical transformations.

The Reactive Landscape of Ynamides: A Multitude of Pathways

The unique electronic makeup of ynamides opens the door to a vast and diverse range of chemical reactions. Their ability to act as both nucleophiles and electrophiles, often with high regioselectivity, makes them exceptionally valuable synthons.

Cycloaddition Reactions: Building Complexity with Precision

Ynamides are outstanding partners in a variety of cycloaddition reactions, providing efficient routes to a wide array of carbo- and heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1][2][3][9]

  • [2+2] Cycloadditions: Transition metals, such as ruthenium and rhodium, can catalyze the [2+2] cycloaddition of ynamides with alkenes to furnish cyclobutene derivatives.[1][13] These reactions often proceed with good yields and can be influenced by the steric and electronic nature of the substituents on both the ynamide and the alkene.

  • [3+2] Cycloadditions: Gold-catalyzed [3+2] cycloadditions of ynamides with partners like 2H-azirines or isoxazoles provide direct access to highly substituted pyrroles.[1][9] This transformation is particularly valuable for generating libraries of these privileged heterocyclic motifs for biological screening.

  • [4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can participate as dienophiles in both thermal and transition-metal-catalyzed [4+2] cycloadditions, leading to the formation of six-membered rings.[13]

  • [2+2+2] Cycloadditions: Rhodium catalysts are effective in promoting the [2+2+2] cyclotrimerization of ynamides with other unsaturated partners, offering a powerful method for the construction of complex polycyclic systems.[1]

  • Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide can be effectively applied to ynamides for the synthesis of cyclopentenones.[13]

Caption: Overview of major cycloaddition pathways involving ynamides.

Transition-Metal Catalyzed Reactions: Forging New Bonds

The rich reactivity of ynamides is significantly expanded through the use of transition metal catalysts.[11][12] These catalysts can activate the ynamide triple bond in unique ways, enabling a host of valuable transformations.

  • Coupling Reactions: Ynamides can participate in various cross-coupling reactions, such as Sonogashira and Heck couplings, allowing for the introduction of diverse substituents onto the alkyne backbone.

  • Tandem Reactions: Transition metals can initiate tandem reaction sequences, where an initial transformation of the ynamide triggers subsequent bond-forming events.[11][12] For example, oxidation-initiated tandem reactions can lead to the synthesis of complex N-heterocycles like isoquinolones and β-carbolines.[11][14]

  • Cycloisomerizations: In the presence of appropriate catalysts, ynamides can undergo cycloisomerization reactions to form a variety of cyclic structures.[4]

Electrophilic and Nucleophilic Additions: Functionalizing the Alkyne

The inherent polarity of the ynamide triple bond dictates the regioselectivity of addition reactions.

  • Electrophilic Additions: Electrophiles will preferentially add to the nucleophilic β-carbon of the ynamide. This reactivity can be harnessed for the synthesis of functionalized enamides.

  • Nucleophilic Additions: Nucleophiles, on the other hand, will attack the electrophilic α-carbon.[15][16] The outcome of nucleophilic addition can be influenced by the reaction conditions. Acidic conditions tend to favor α-addition, while basic conditions can promote β-addition.[15] This control over regioselectivity is a powerful tool for synthetic chemists. The catalytic asymmetric addition of ynamides to aldehydes, for instance, provides access to chiral N-substituted propargylic alcohols.[17][18]

Practical Applications in Drug Discovery and Development

The diverse and complex nitrogen-containing scaffolds readily accessible from ynamides are of immense interest to the pharmaceutical industry.[1] Many biologically active molecules and approved drugs feature heterocyclic cores that can be efficiently synthesized using ynamide chemistry.

The modularity of ynamide reactions, particularly the transition-metal-catalyzed cycloadditions, makes them well-suited for the generation of compound libraries for high-throughput screening in drug discovery programs.[1] Furthermore, the ability to introduce a wide range of functional groups with high chemo- and regioselectivity allows for the fine-tuning of the physicochemical and pharmacological properties of lead compounds.

Recent research has also explored the use of ynamides as electrophilic warheads in the development of covalent inhibitors, targeting carboxyl residues in proteins.[19] This novel application highlights the expanding role of ynamide chemistry in the design of next-generation therapeutics.

Experimental Protocols: A Guide to Practice

To facilitate the application of ynamide chemistry in the laboratory, this section provides representative experimental protocols for key transformations.

Synthesis of Ynamides: Copper-Catalyzed N-Alkynylation

A common and efficient method for the synthesis of ynamides is the copper-catalyzed coupling of an amide with an alkynyl bromide.[20]

General Procedure:

  • To a stirred solution of the amide (1.2 mmol), potassium phosphate (2.0 mmol), copper(I) iodide (0.05 mmol), and N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol) in toluene (5 mL) under an argon atmosphere, add the alkynyl bromide (1.0 mmol).[20]

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ynamide.[20]

Gold-Catalyzed [3+2] Cycloaddition of Ynamides and Isoxazoles

This protocol provides a direct route to highly substituted 2-aminopyrroles.[1]

General Procedure:

  • To a solution of the ynamide (1.0 equiv) and the isoxazole (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) under an inert atmosphere, add the gold(I) catalyst (e.g., [Au(I)Cl(PPh3)]/AgSbF6, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting materials are consumed, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the 2-aminopyrrole product.

Conclusion and Future Outlook

Ynamides have firmly established themselves as a cornerstone of modern synthetic chemistry. Their unique electronic properties, which can be finely tuned by the choice of the nitrogen substituent, give rise to a rich and diverse reactivity profile. The ability to participate in a wide array of transformations, particularly cycloadditions and transition-metal-catalyzed reactions, with high levels of control over stereochemistry and regiochemistry, has made them invaluable tools for the construction of complex molecular architectures.

The applications of ynamides in drug discovery and development are rapidly expanding, driven by the need for efficient and modular syntheses of novel heterocyclic scaffolds. As our understanding of ynamide reactivity continues to deepen, and as new catalytic systems are developed, we can anticipate even more innovative and powerful applications of this remarkable functional group in the years to come. The continued exploration of ynamide chemistry promises to unlock new frontiers in organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Potential Biological Activities of N-methylprop-2-ynamide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylprop-2-ynamide is a small molecule for which no biological activity data has been published. However, its chemical architecture, featuring a terminal alkyne and an N-methylamide group, contains the critical propargylamine moiety. This functional group is a well-established pharmacophore, known to act as a mechanism-based inactivator for a class of flavin adenine dinucleotide (FAD)-dependent amine oxidases. This guide synthesizes information from structurally analogous compounds to build a robust, data-driven hypothesis for the potential biological activities of this compound. The primary predicted activities are the irreversible inhibition of Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A), two enzymes with significant therapeutic relevance in neurodegenerative diseases and oncology, respectively. This document provides the theoretical framework for these predictions, detailed protocols for experimental validation, and a guide for data interpretation, serving as a foundational resource for initiating the scientific investigation of this unexplored compound.

Introduction to this compound and Analog-Based Rationale

Chemical Identity and Structural Features

This compound (CAS: 2682-32-8) is a small organic molecule with the molecular formula C₄H₅NO.[1] Its structure is characterized by a terminal alkyne (a propargyl group) connected to a nitrogen atom, which is part of an amide functional group. This arrangement, specifically the propargyl group attached to a nitrogen, is a key structural alert for a specific class of biological activity. While distinct from a simple propargylamine due to the adjacent carbonyl group, the fundamental reactive moiety—the terminal alkyne—remains the central feature for predicting its biological potential.

The Propargylamine Moiety: A Privileged Scaffold in Drug Discovery

The propargylamine group is a prominent structural motif in medicinal chemistry, renowned for its role as an irreversible inhibitor of FAD-dependent enzymes.[2][3] This moiety is present in several clinically successful drugs, including:

  • Selegiline and Rasagiline: Selective irreversible inhibitors of MAO-B, used in the treatment of Parkinson's disease.[4]

  • Pargyline: An older antihypertensive agent that acts as an irreversible inhibitor of both MAO-A and MAO-B.[5][6]

The therapeutic success of these compounds has established the propargylamine scaffold as a "warhead" that covalently modifies the FAD cofactor of its target enzymes, leading to potent and durable inhibition.[7][8]

Rationale for Analog-Based Biological Activity Prediction

In the absence of direct experimental data for this compound[9][10], a predictive analysis based on well-characterized structural analogs is the most logical scientific approach. The core hypothesis is that the shared propargylamine-like moiety will confer a similar mechanism of action. This guide will focus on two primary enzyme families that are known targets of propargylamine-containing small molecules: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).

cluster_0 Compound of Interest cluster_1 Key Structural Analogs This compound This compound (C₄H₅NO) Pargyline Pargyline (MAO Inhibitor) This compound->Pargyline Shared Propargylamine Moiety LSD1_Inhibitor Propargylamine-based LSD1 Inhibitors This compound->LSD1_Inhibitor Shared Propargylamine Moiety cluster_0 Mechanism of Irreversible Inhibition Enzyme FAD-Enzyme (Active) Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Inhibitor Propargylamine Inhibitor Inhibitor->Complex Oxidized Oxidized Reactive Intermediate Complex->Oxidized Oxidation by FAD Adduct Covalent FAD-Inhibitor Adduct (Inactive) Oxidized->Adduct Covalent Bond Formation start Synthesize & Characterize This compound biochem Tier 1: In Vitro Biochemical Assays start->biochem mao_assay MAO-A/B Inhibition (IC50 Determination) biochem->mao_assay lsd1_assay LSD1 Inhibition (IC50 Determination) biochem->lsd1_assay cellular Tier 2: Cell-Based Functional Assays mao_assay->cellular lsd1_assay->cellular cyto_assay Cytotoxicity Assay (e.g., MTT/CTG) cellular->cyto_assay histone_assay Cellular Histone Methylation Assay cellular->histone_assay end Data Analysis & Future Directions cyto_assay->end histone_assay->end

References

Methodological & Application

Application Note & Protocol: A Guide to the Copper-Catalyzed Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide, a molecule of interest in medicinal chemistry and organic synthesis. While specific literature for this exact compound is sparse, this guide presents a robust and scientifically-grounded two-step synthetic pathway.[1] The protocol leverages a well-established N-methylation of 4-aminophenol, followed by a highly efficient copper-catalyzed N-alkynylation. We delve into the rationale behind the chosen methodology, provide detailed, step-by-step experimental protocols, and offer insights into the reaction mechanism, optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore this and similar ynamide compounds.

Part I: Synthetic Strategy and Mechanistic Rationale

The synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide is most effectively approached via a two-step sequence. This strategy is predicated on the assembly of the N-methyl-4-aminophenol intermediate, followed by the crucial C-N bond formation to introduce the propargyl group.

  • Step 1: N-Methylation of 4-Aminophenol: The initial step involves the selective methylation of the nitrogen atom of 4-aminophenol. This transformation is a common procedure in organic synthesis and prepares the secondary amine necessary for the subsequent alkynylation.[2]

  • Step 2: Copper-Catalyzed N-Alkynylation: The core of this synthesis is the formation of the ynamide functional group. Copper-catalyzed cross-coupling reactions are among the most versatile and widely utilized methods for this purpose.[3] This preference over other transition metals, such as palladium, stems from copper's lower cost, reduced toxicity, and high efficacy in forming carbon-heteroatom bonds.[4][5]

Causality Behind Experimental Choices

The success of the copper-catalyzed alkynylation hinges on the careful selection of each component of the catalytic system:

  • Copper(I) Source (e.g., Copper(I) Iodide - CuI): The catalytically active species in these reactions is typically a copper(I) complex.[6] CuI is an excellent and readily available precursor. It participates directly in the catalytic cycle, facilitating the coupling of the deprotonated N-methyl-4-aminophenol with the propargyl halide.

  • Ligand (e.g., N,N'-Dimethylethylenediamine - DMEDA): A suitable ligand is critical. DMEDA, a bidentate nitrogen-based ligand, serves multiple functions: it stabilizes the copper(I) catalytic center, prevents its disproportionation or precipitation, and enhances its reactivity, leading to higher yields and cleaner reactions.[7]

  • Base (e.g., Potassium Phosphate - K₃PO₄): An inorganic base is required to deprotonate the N-H bond of the N-methyl-4-aminophenol intermediate, generating the nucleophilic amide anion that enters the catalytic cycle. K₃PO₄ is an effective base for this purpose and is generally compatible with the reaction conditions.[8]

  • Solvent (e.g., Anhydrous Toluene): An aprotic, non-polar solvent like toluene is ideal. It effectively dissolves the organic starting materials and does not interfere with the catalytic cycle. The use of an anhydrous solvent is crucial to prevent quenching of the anionic intermediates and deactivation of the catalyst.[9]

Part II: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-methyl-4-aminophenol (Intermediate)

This procedure is adapted from standard N-methylation methods for anilines.[2][9]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol, 1.0 equiv.) in methanol (100 mL).

  • Reagent Addition: Add paraformaldehyde (3.6 g, 120 mmol, 1.2 equiv.) to the solution and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (5.7 g, 150 mmol, 1.5 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-methyl-4-aminophenol.

Protocol 2: Copper-Catalyzed Synthesis of N-(4-hydroxyphenyl)-N-methylprop-2-ynamide

This protocol is a proposed method based on established copper-catalyzed ynamide synthesis procedures.[7][8]

  • Reaction Setup: To an oven-dried Schlenk flask, add N-methyl-4-aminophenol (1.23 g, 10 mmol, 1.0 equiv.), copper(I) iodide (CuI) (95 mg, 0.5 mmol, 0.05 equiv.), and potassium phosphate (K₃PO₄) (4.25 g, 20 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Ligand Addition: Under a positive pressure of Argon, add anhydrous toluene (50 mL) followed by N,N'-Dimethylethylenediamine (DMEDA) (110 µL, 1.0 mmol, 0.10 equiv.) via syringe.

  • Substrate Addition: Add propargyl bromide (80% solution in toluene, 1.3 mL, ~12 mmol, 1.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Self-Validation Checkpoint: On TLC, the starting N-methyl-4-aminophenol spot should diminish and a new, less polar product spot should appear.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (30 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, N-(4-hydroxyphenyl)-N-methylprop-2-ynamide.[9]

Part III: Visualized Workflow and Data Summary

The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the final purified product.

References

Application Notes and Protocols: A Guide to Copper-Catalyzed N-Alkynylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of an alkynyl group onto a nitrogen atom, or N-alkynylation, is a powerful transformation in organic synthesis, yielding ynamides and N-alkynylheterocycles. These structural motifs are prevalent in a wide array of biologically active molecules and are versatile building blocks for further chemical manipulation. Among the various methods developed to achieve this transformation, copper-catalyzed protocols have emerged as a particularly robust and accessible option. This guide provides an in-depth exploration of the experimental protocol for copper-catalyzed N-alkynylation, grounded in mechanistic understanding and practical insights for researchers in academia and the pharmaceutical industry.

Copper catalysis offers a more economical and environmentally benign alternative to palladium-based systems for certain cross-coupling reactions.[1][2] The operational simplicity, often allowing for reactions to be conducted in the open air at room temperature, further enhances its appeal.[1][3] This document will detail a representative protocol, explain the rationale behind the choice of reagents and conditions, and provide a framework for troubleshooting and optimization.

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the catalytic cycle is paramount to mastering any transition metal-catalyzed reaction. While the precise mechanism of copper-catalyzed N-alkynylation can be complex and substrate-dependent, a generally accepted pathway provides a solid foundation for rational experimental design.[1]

The reaction is a type of Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[4] The catalytic cycle is believed to involve a Cu(I)/Cu(III) or a Cu(0)/Cu(II) cycle. A plausible mechanism begins with the formation of a copper(I) acetylide species from the terminal alkyne and a copper(I) salt in the presence of a base. This copper acetylide then undergoes oxidative addition with the N-H bond of the amine or heterocycle, facilitated by a ligand, to form a copper(III) intermediate. Subsequent reductive elimination from this high-valent copper species forges the desired C-N bond and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle. The presence of an oxidant, often atmospheric oxygen, can facilitate the regeneration of the active catalyst.[3][5]

Copper-Catalyzed N-Alkynylation cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I)X Cu(I)X Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)X->Cu(I)-Acetylide + R'-C≡CH - HX Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Acetylide->Cu(III) Intermediate + R-NH Oxidative Addition Product R-N-C≡C-R' Cu(III) Intermediate->Product Reductive Elimination Amine Amine/Heterocycle (R-NH) Alkyne Terminal Alkyne (R'-C≡CH)

Caption: Proposed catalytic cycle for copper-catalyzed N-alkynylation.

This mechanistic framework informs our choice of catalyst, ligand, base, and solvent, each playing a critical role in promoting an efficient and high-yielding reaction.

Experimental Protocol: Copper-Catalyzed N-Alkynylation of Imidazole

This protocol provides a general procedure for the N-alkynylation of imidazole with a terminal alkyne, a common transformation in medicinal chemistry.[6][7][8]

Materials and Reagents
  • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst. Other copper sources like CuBr or Cu(OAc)₂ can also be employed.[9][10]

  • Nitrogen Nucleophile: Imidazole (or other azoles like pyrazole, benzimidazole).[6][11][12]

  • Alkyne: A terminal alkyne (e.g., phenylacetylene).

  • Ligand: A chelating diamine ligand such as 1,10-phenanthroline or its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline) is often crucial for catalyst stability and reactivity.[6][13] In some cases, simple ligands like pyridine or even the solvent can act as a ligand.[1][12]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the N-H bond and facilitate the formation of the copper acetylide.[6][10]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or a greener solvent like polyethylene glycol (PEG) is commonly used.[9][11]

Equipment
  • Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon). While many reactions can be run open to the air, an inert atmosphere can be beneficial for sensitive substrates or to prevent oxidative side reactions.

  • Standard laboratory glassware for workup and purification.

  • Silica gel for column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a clean and dry Schlenk tube, add imidazole (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 mmol, 2.0 equiv) and the chosen solvent (e.g., DMF, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-alkynylated product.

Data Presentation: Optimizing Reaction Conditions

The choice of reaction parameters can significantly impact the yield and purity of the desired product. The following table summarizes typical ranges and considerations for key variables.

ParameterTypical Range/OptionsRationale & Field-Proven Insights
Copper Catalyst CuI, CuBr, Cu₂O, Cu(OAc)₂ (1-10 mol%)Cu(I) salts are generally preferred as they are believed to be the active catalytic species. Cu(II) salts can also be effective, as they can be reduced in situ.[6][10]
Ligand 1,10-Phenanthrolines, N,N'-Dimethylethylenediamine (DMEDA), Pyridine, Amino acidsLigands stabilize the copper catalyst, prevent catalyst deactivation, and can accelerate the reaction. The choice of ligand can be critical for challenging substrates.[6][11][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases (e.g., DBU)The base facilitates the deprotonation of the nitrogen nucleophile and the terminal alkyne. The strength and solubility of the base can influence the reaction rate.
Solvent DMF, MeCN, Toluene, Dioxane, PEG, Ethylene GlycolThe solvent should solubilize the reactants and catalyst. Polar aprotic solvents are common. Greener solvents like PEG and ethylene glycol have been shown to be effective and can sometimes play a dual role as a ligand.[12]
Temperature Room Temperature to 120 °CMilder conditions are often possible, which is a key advantage of copper catalysis.[1][3] However, less reactive substrates may require heating.
Atmosphere Air or Inert (N₂, Ar)Many copper-catalyzed N-alkynylations are tolerant of air, with oxygen sometimes acting as a re-oxidant for the catalyst.[3][5] For sensitive substrates or to minimize side reactions, an inert atmosphere is recommended.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a stronger base like Cs₂CO₃. Increasing the reaction temperature may also be beneficial.

  • Side Reactions: The most common side reaction is the Glaser-Hay homocoupling of the terminal alkyne. This can often be suppressed by using a slight excess of the nitrogen nucleophile and carefully controlling the reaction conditions.

  • Substrate Scope: The reactivity of the nitrogen nucleophile and the alkyne can vary. Electron-rich azoles and alkynes generally react more readily. For less reactive substrates, screening of different ligands and reaction conditions may be necessary.[14]

  • Safety: While generally safer than many other transition metal-catalyzed reactions, it is important to handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

Copper-catalyzed N-alkynylation represents a versatile and practical method for the synthesis of valuable ynamides and N-alkynylheterocycles. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively implement this powerful transformation in their synthetic endeavors. The protocol and insights provided in this guide serve as a solid starting point for the successful application of copper-catalyzed N-alkynylation in both academic and industrial research settings.

References

Application Notes & Protocols: N-methylprop-2-ynamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylprop-2-ynamide is a compact, functionalized ynamide that serves as a powerful and versatile building block in modern organic synthesis. Ynamides, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond and bearing an electron-withdrawing group, possess a unique electronic profile that balances stability with potent reactivity.[1][2] This guide provides an in-depth exploration of this compound, detailing its synthesis, fundamental reactivity, and diverse applications in constructing complex molecular architectures. We present detailed protocols for its synthesis and its use in key synthetic transformations, including cycloadditions and cross-coupling reactions, to empower researchers, medicinal chemists, and drug development professionals in leveraging its synthetic potential.

Introduction: The Unique Profile of this compound

This compound (CAS 2682-32-8) is a member of the ynamide class of compounds.[3] Unlike their highly reactive ynamine counterparts, ynamides feature an electron-withdrawing group on the nitrogen atom—in this case, a carbonyl group—which significantly enhances their stability, allowing for easier handling, purification, and storage.[1] This stability, however, does not render them inert. The electronic nature of the ynamide functional group makes the alkyne highly polarized and amenable to a wide array of chemical transformations.[4]

The core value of this compound lies in its simplicity and predictable reactivity, making it an ideal starting point for the introduction of a propargyl-amide fragment into a molecule. Its applications span the synthesis of diverse nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science.[2][5]

Physicochemical Properties

A summary of key identifiers and properties for this compound is provided below.

PropertyValueReference
CAS Number 2682-32-8[3]
Molecular Formula C₄H₅NO[3]
Molecular Weight 83.09 g/mol [3]
IUPAC Name N-methylpropiolamide[3]
SMILES C#CC(=O)NC[3]
Electronic Structure and Reactivity

The reactivity of ynamides is governed by the delocalization of the nitrogen lone pair into the alkyne, which is counterbalanced by the electron-withdrawing effect of the adjacent carbonyl group. This creates a polarized system where the α-carbon is electrophilic and the β-carbon is nucleophilic, leading to highly regioselective reactions. This electronic push-pull system is the key to the ynamide's versatility.

Caption: Resonance contributors and resulting reactivity of the ynamide core.

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be required. General methods for ynamide synthesis are well-established, with one of the most reliable being the acylation of an amine.[6][7] The following protocol is a robust procedure adapted from established methodologies for related compounds.

G start Starting Materials: Methylamine (solution) Propioloyl chloride Triethylamine, Anhydrous Solvent (e.g., DCM) setup Reaction Setup: 1. Add methylamine solution and triethylamine to   anhydrous DCM in a flask under N₂. 2. Cool to 0 °C in an ice bath. start->setup addition Slow Addition: Add propioloyl chloride dropwise over 30 minutes while stirring. Maintain temperature at 0 °C. setup->addition reaction Reaction: Allow mixture to warm to room temperature. Stir for 2-4 hours. Monitor progress via TLC. addition->reaction workup Aqueous Work-up: 1. Quench with saturated NH₄Cl (aq). 2. Separate organic layer. 3. Wash with brine, dry over Na₂SO₄. reaction->workup purification Purification: 1. Concentrate under reduced pressure. 2. Purify crude product via flash   column chromatography. workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Acylation

Causality: This protocol utilizes the high reactivity of an acid chloride (propioloyl chloride) with a primary amine (methylamine). Triethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acid chloride.

Materials:

  • Methylamine (40% solution in H₂O or 2.0 M in THF)

  • Propioloyl chloride (synthesized from propiolic acid and oxalyl chloride/thionyl chloride)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add anhydrous DCM (100 mL). Add triethylamine (1.2 eq). Cool the flask to 0 °C in an ice bath.

  • Amine Addition: Slowly add the methylamine solution (1.0 eq) to the cooled DCM.

  • Acylation: Dissolve propioloyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirring reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Core Applications in Organic Synthesis

This compound is a versatile C3N synthon. Its primary applications involve leveraging the reactivity of the alkyne in cycloadditions, transition metal-catalyzed couplings, and multicomponent reactions.

Cycloaddition Reactions: Building Rings with Precision

The polarized nature of the ynamide alkyne makes it an excellent reaction partner in various cycloaddition reactions, providing rapid access to functionalized carbocycles and heterocycles.[2]

[2+2] Cycloaddition with Ketenes: This is a classic transformation for ynamides, reacting with ketenes to form highly functionalized 3-aminocyclobutenones.[8] These four-membered rings are valuable synthetic intermediates themselves, prone to ring-opening or expansion reactions. The reaction proceeds smoothly and offers a direct route to these otherwise challenging scaffolds.[8][9]

Caption: [2+2] Cycloaddition of this compound with a ketene.
Protocol 2: Synthesis of a 3-Aminocyclobutenone via [2+2] Cycloaddition

Causality: This protocol is based on the pericyclic reaction between the electron-rich alkyne of the ynamide and an electron-deficient ketene. The ketene is typically generated in situ from an acyl chloride and a hindered base (like triethylamine) to prevent its dimerization. The reaction is concerted and highly stereospecific.

Materials:

  • This compound (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq), distilled

  • Anhydrous acetonitrile or toluene

  • Silica gel

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile (to make a 0.5 M solution).

  • Reagent Addition: Add triethylamine to the solution.

  • Ketene Generation: Slowly add phenylacetyl chloride dropwise to the stirring solution at room temperature. The reaction is often exothermic; maintain temperature with a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the cyclobutenone product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate and rinse the solid with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the desired 3-(methylamino)-4-phenylcyclobut-2-en-1-one derivative.

Other Cycloadditions:

  • [4+2] Cycloadditions (Diels-Alder): Ynamides can act as potent dienophiles with electron-rich dienes.

  • [3+2] Dipolar Cycloadditions: They readily react with 1,3-dipoles such as azides (leading to triazoles) and nitrile oxides (leading to isoxazoles).

  • [5+2] Cycloadditions: Transition-metal catalysis can enable reactions with vinylcyclopropanes to construct seven-membered rings, which are prevalent in natural products.[10]

Transition Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is a handle for numerous cross-coupling reactions. A particularly powerful sequence is hydroboration followed by Suzuki-Miyaura coupling to generate stereodefined trisubstituted enamides.

G ynamide This compound step1 trans-Hydroboration (e.g., Cu-catalyzed with NHC-borane) ynamide->step1 intermediate trans-β-Boryl Enamide step1->intermediate step2 Suzuki-Miyaura Coupling (Pd-catalyzed with Ar-X, Base) intermediate->step2 product β,β-Disubstituted Enamide (Trisubstituted Alkene) step2->product

Caption: Tandem hydroboration/Suzuki coupling workflow.
Protocol 3: Tandem Copper-Catalyzed Hydroboration and Suzuki-Miyaura Coupling

Causality: This two-step, one-pot-adaptable sequence first installs a boron moiety onto the alkyne with high regio- and stereocontrol. The copper-catalyzed trans-hydroboration provides the less common but highly useful (E)-vinylborane.[11] This intermediate is then directly used in a palladium-catalyzed Suzuki-Miyaura coupling, which stereospecifically replaces the boron with an aryl or vinyl group, yielding a trisubstituted alkene with defined geometry.

Materials:

  • Step A (Hydroboration):

    • This compound (1.0 eq)

    • N-heterocyclic carbene borane (NHC-BH₃) (1.1 eq)

    • Copper(I) iodide (CuI) (5 mol%)

    • Anhydrous solvent (e.g., THF)

  • Step B (Suzuki Coupling):

    • Aryl halide (e.g., Iodobenzene) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

    • Aqueous base (e.g., 2M K₂CO₃)

Procedure:

  • Hydroboration Setup: To a flame-dried Schlenk flask, add CuI (0.05 eq) and this compound (1.0 eq). Evacuate and backfill with nitrogen three times.

  • Reaction: Add anhydrous THF via syringe, followed by the NHC-borane (1.1 eq). Stir the mixture at room temperature for 12-24 hours, or until TLC/GC-MS analysis indicates full consumption of the starting ynamide. The formation of the trans-vinylborane intermediate is key.[11]

  • Suzuki Setup: To the flask containing the crude vinylborane intermediate, directly add the palladium catalyst (0.05 eq), the aryl halide (1.2 eq), and the aqueous base (3.0 eq).

  • Coupling Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the disappearance of the vinylborane and formation of the final product by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the pure β,β-disubstituted enamide.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[12] The electrophilic nature of the ynamide alkyne allows it to be readily incorporated into MCRs, such as the Ugi and Passerini reactions, to rapidly build libraries of complex, drug-like molecules.[12]

Safety and Handling

Proper safety precautions are mandatory when working with this compound and its associated reagents. The compound itself should be handled with care, and many of the reactions involve hazardous materials.

PrecautionSpecification and Remarks
Personal Protective Equipment (PPE) Always wear safety goggles conforming to EN166/OSHA standards, a flame-resistant lab coat, and chemical-resistant nitrile gloves.[13]
Engineering Controls All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[13][14]
Handling Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from sources of ignition.[14]
First Aid Skin Contact: Immediately wash with soap and water.[15] Eye Contact: Rinse cautiously with water for several minutes.[15] Inhalation: Move to fresh air.[14] In all cases of significant exposure, seek immediate medical attention.
Disposal Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion and Future Outlook

This compound is a deceptively simple molecule with profound utility in organic synthesis. Its balanced stability and reactivity make it an exemplary building block for accessing complex molecular frameworks. The protocols outlined in this guide for its synthesis, cycloaddition, and cross-coupling reactions provide a solid foundation for its application in research and development. As chemists continue to seek atom-economical and efficient synthetic routes, the role of versatile synthons like this compound in the rapid assembly of N-heterocycles for drug discovery and materials science is set to expand.[4][5]

References

Application Notes & Protocols: Leveraging N-methylprop-2-ynamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N-methylprop-2-ynamide, a terminal alkyne, in click chemistry reactions. While specific, published applications for this exact molecule are not extensively documented, its chemical structure as a propiolamide suggests high reactivity and utility in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide synthesizes foundational principles of click chemistry with established protocols, presenting a prospective yet scientifically grounded framework for utilizing this compound as a versatile building block in bioconjugation, drug discovery, and materials science. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide step-by-step experimental protocols, and discuss critical parameters for reaction optimization and safety.

Introduction: this compound as a Click Chemistry Reagent

Click chemistry describes a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[1][2] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3][4] This reaction has revolutionized how scientists connect molecular fragments, from small molecules to large biologics.[4][5]

This compound (CAS: 2682-32-8) is a terminal alkyne featuring a propargyl group attached to a methyl amide. This structure classifies it as a propiolamide. The electron-withdrawing nature of the amide group activates the terminal alkyne, making it a potentially more reactive substrate in CuAAC compared to simple alkyl alkynes.[6] This enhanced reactivity can lead to faster reaction times and permit the use of lower catalyst concentrations, which is particularly advantageous in sensitive biological applications.

This guide will provide the necessary theoretical background and practical protocols to effectively employ this compound in CuAAC reactions.

Chemical Properties of this compound
PropertyValue
CAS Number 2682-32-8[7]
Molecular Formula C₄H₅NO
Molecular Weight 83.09 g/mol
IUPAC Name N-methylpropiolamide[7]
SMILES C#CC(=O)NC[7]
Appearance White Powder (Typical)[8]
Functional Group Terminal Alkyne, Secondary Amide

The Core Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a true concerted cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle generally proceeds as follows:

  • Copper-Acetylide Formation: The terminal alkyne (this compound) reacts with a Cu(I) species to form a copper-acetylide intermediate. This step is typically very fast.[11]

  • Coordination with Azide: The azide substrate coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A key C-N bond is formed between the nucleophilic carbon of the acetylide and the terminal nitrogen of the azide.[10]

  • Ring Closure & Re-aromatization: The resulting six-membered copper-containing ring rearranges and collapses to form the stable 1,4-disubstituted 1,2,3-triazole product.

  • Catalyst Regeneration: The Cu(I) catalyst is released, ready to begin another cycle.

Because the Cu(I) oxidation state is prone to oxidation to the inactive Cu(II) state, CuAAC reactions are almost always run with an in-situ source of Cu(I), typically by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[11][12]

CuAAC_Mechanism sub_alkyne R-C≡CH (this compound) p1 sub_alkyne->p1 sub_azide R'-N₃ complex Azide-Cu-Acetylide Complex sub_azide->complex cu1 Cu(I) cu1->p1 cu2 Cu(II) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu2 acetylide Cu(I)-Acetylide Intermediate acetylide->complex + R'-N₃ cu_triazolide Copper Triazolide complex->cu_triazolide Cyclization cu_triazolide->cu1 Catalyst Regeneration product 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->product Protonolysis p2 product->p2 p1->acetylide + R-C≡CH

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

General Workflow

The overall process for a typical CuAAC reaction is straightforward, involving the preparation of stock solutions, mixing of reactants, incubation, and finally, purification and analysis.

Caption: General experimental workflow for a CuAAC reaction.
Protocol 1: Small Molecule Synthesis

This protocol is suitable for coupling this compound to a small organic azide in an organic solvent.

Materials:

  • This compound

  • Azide-containing compound (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: e.g., a 1:1 mixture of tert-Butanol and water

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: 100 mM this compound in DMSO.

    • Azide: 100 mM Benzyl Azide in DMSO.

    • CuSO₄: 100 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • Reaction Assembly: In a microcentrifuge tube or vial, add the following in order:

    • 400 µL of 1:1 t-BuOH/water.

    • 10 µL of this compound stock (1 µmol, 1.0 eq).

    • 12 µL of Benzyl Azide stock (1.2 µmol, 1.2 eq).

    • 10 µL of CuSO₄ stock (1 µmol, 0.01 eq relative to final volume).

  • Initiation:

    • Vortex the mixture briefly.

    • Add 20 µL of freshly prepared 1 M Sodium Ascorbate stock (20 µmol, 0.2 eq).

  • Incubation:

    • Vortex the tube again.

    • Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Protein Bioconjugation in Aqueous Buffer

This protocol describes the labeling of an azide-modified protein with this compound. The use of a copper-chelating ligand is critical to prevent protein damage and enhance reaction efficiency.[11]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Copper(II) Sulfate (CuSO₄).

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[13]

  • Sodium Ascorbate.

  • Aminoguanidine (optional, to scavenge reactive oxygen species).[11]

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: 10 mM this compound in DMSO.

    • CuSO₄: 20 mM in deionized water.

    • THPTA Ligand: 100 mM in deionized water.[13]

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

    • Aminoguanidine: 100 mM in deionized water.

  • Reaction Assembly: For a 500 µL final reaction volume with a protein concentration of 100 µM:

    • In a microcentrifuge tube, start with your azide-modified protein solution. Adjust the volume with buffer to 432.5 µL , resulting in a 57.8 µM alkyne concentration in the final reaction volume.[11]

    • Add 10 µL of 10 mM this compound stock (final concentration: 200 µM, ~2x excess).

    • Prepare Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 100 mM THPTA. Let it sit for 1 minute. Add this 7.5 µL premix to the reaction tube (final concentrations: 100 µM CuSO₄, 1 mM THPTA).[11]

    • Add 25 µL of 100 mM Aminoguanidine (optional, final concentration: 5 mM).[11]

  • Initiation:

    • Add 25 µL of freshly prepared 100 mM Sodium Ascorbate stock (final concentration: 5 mM).[11]

  • Incubation:

    • Gently mix by inverting the tube or using a slow rotator. Avoid vigorous vortexing which can denature the protein.

    • Incubate at room temperature for 1 hour.

  • Purification:

    • Remove excess small molecules (alkyne, catalyst, ascorbate) using a desalting column (e.g., PD-10) or via dialysis against the appropriate buffer.

  • Analysis:

    • Confirm conjugation using SDS-PAGE (a shift in molecular weight may be visible), and more definitively by mass spectrometry (MALDI-TOF or ESI-MS).

Experimental Considerations and Optimization

  • Catalyst System: The Cu(II)/ascorbate system is most common due to its convenience.[12] For sensitive systems, direct addition of a Cu(I) source (e.g., CuBr) with a ligand like TBTA can be used, often in organic solvents.[14]

  • Ligands: In bioconjugation, ligands are essential. They accelerate the reaction and protect biomolecules from copper-induced damage.[10][11] THPTA is water-soluble and widely used for proteins and cells.[13] TBTA is effective but requires organic co-solvents.

  • Solvents: While many organic solvents work, polar aprotic solvents or aqueous mixtures are common. For bioconjugation, aqueous buffers like PBS are standard. DMSO can be used as a co-solvent to solubilize reagents but should be kept below 10% (v/v) to avoid protein denaturation.

  • Oxygen: Oxygen can oxidize Cu(I) to Cu(II), stalling the reaction. While the excess ascorbate usually compensates for this, degassing the buffer for highly sensitive or low-concentration reactions can improve yields.[11]

  • Side Reactions: The primary side reaction is the Glaser-Hay homocoupling of the alkyne, which can occur at higher temperatures or catalyst loadings.[15] This is generally not a major issue under standard CuAAC conditions.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: Avoid breathing dust/fumes.[7] Handle with chemical-resistant gloves, safety goggles, and a lab coat.[16]

  • Azides: Small organic azides can be explosive, especially with exposure to heat, shock, or certain metals. Handle with care and behind a safety shield if working with larger quantities.

  • Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact.

  • Disposal: All waste containing copper and organic reagents must be disposed of as hazardous chemical waste according to institutional guidelines.[16]

Conclusion

This compound is a promising and versatile reagent for click chemistry. Its activated terminal alkyne makes it an excellent candidate for efficient CuAAC reactions across a spectrum of applications, from creating novel small-molecule libraries to the specific labeling of complex biomolecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this valuable chemical building block. As with any prospective application, empirical validation and optimization are key to achieving success in your specific experimental system.

References

Application Notes & Protocols: The Pauson-Khand Reaction with Ynamides for Cyclopentenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ynamides as Powerful Synthons in [2+2+1] Cycloadditions

The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition, stands as a cornerstone in synthetic organic chemistry for the construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide.[1][2] Since its discovery, the reaction has been the subject of extensive research to enhance its efficiency, expand its substrate scope, and control its stereoselectivity.[2] Ynamides, electron-deficient analogs of ynamines, have emerged as particularly potent substrates in this transformation.[3][4] The electron-withdrawing group on the nitrogen atom enhances their stability and modulates their reactivity, making them reliable and versatile building blocks in complex molecule synthesis.[3][4]

This guide provides a detailed exploration of the Pauson-Khand reaction utilizing ynamides, offering insights into the mechanistic underpinnings and providing robust protocols for both cobalt-mediated and rhodium-catalyzed transformations. The protocols are designed for researchers, scientists, and professionals in drug development seeking to leverage this powerful reaction for the synthesis of functionalized cyclopentenone cores.

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex.[1][5] Subsequent dissociation of a CO ligand creates a vacant coordination site for the incoming alkene.[5] This is followed by insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate, a step that is often rate-determining and dictates the stereochemical outcome.[1][5] Migratory insertion of a carbonyl ligand and subsequent reductive elimination releases the cyclopentenone product and regenerates the active catalytic species.[1] While originally requiring stoichiometric amounts of cobalt, catalytic versions have been developed using various transition metals, including cobalt, rhodium, and iron.[1][2][6]

Ynamides exhibit distinct reactivity in the Pauson-Khand reaction. Theoretical and experimental studies suggest that the dicobalt hexacarbonyl complexes of terminal ynamines (and by extension, ynamides) undergo facile CO loss, leading to reactions that can proceed at remarkably low temperatures, sometimes without the need for chemical promoters.[7][8]

References

Free radical polymerization of N-substituted acrylamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Free Radical Polymerization of N-Substituted Acrylamides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of "Smart" Polymers

N-substituted acrylamides are a pivotal class of monomers, celebrated for their ability to form "smart" or "stimuli-responsive" polymers. These materials exhibit significant, often reversible, changes in their physical properties in response to external stimuli such as temperature, pH, or light.[1] Among these, thermoresponsive polymers, particularly Poly(N-isopropylacrylamide) (PNIPAM), have garnered immense attention. PNIPAM displays a Lower Critical Solution Temperature (LCST) in aqueous solutions around 32°C, a temperature close to that of the human body.[2][3] Below this temperature, the polymer is hydrophilic and soluble; above it, it undergoes a phase transition to a dehydrated, collapsed, and insoluble state.[4]

This unique behavior makes polymers from N-substituted acrylamides exceptional candidates for advanced applications in drug development, including controlled drug delivery systems, injectable hydrogels for tissue engineering, and smart surfaces for cell culture.[2][5][6][7] Free radical polymerization is a robust, versatile, and widely accessible method for synthesizing these polymers.[4] This guide provides an in-depth exploration of the mechanism, kinetics, and practical protocols for the free radical polymerization of N-substituted acrylamides, designed to empower researchers to confidently synthesize and tailor these remarkable materials for their specific applications.

Theoretical Framework: Understanding the Polymerization Process

A successful synthesis is built on a strong theoretical foundation. The choice of reaction parameters is not arbitrary; it is dictated by the principles of polymerization chemistry.

Mechanism of Free Radical Polymerization

Free radical polymerization is a chain reaction process that proceeds in three fundamental stages: initiation, propagation, and termination.[8][9]

  • Initiation: The process begins with the generation of active free radicals from an initiator molecule. This is typically achieved through thermal decomposition (e.g., using AIBN) or a redox reaction (e.g., APS/TEMED). The resulting primary radical then adds to a monomer molecule, creating an active monomer radical.

  • Propagation: The newly formed monomer radical rapidly adds to subsequent monomer units, extending the polymer chain.[9] This step is highly exothermic, with an enthalpy of polymerization around 15,000 cal/mol.[9]

  • Termination: The growth of a polymer chain ceases when its radical activity is destroyed. This typically occurs through combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another.[8]

FRP_Mechanism cluster_propagation 2. Propagation cluster_termination 3. Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition (e.g., Heat, Redox) RM Active Monomer (R-M•) R->RM Addition M Monomer (M) RMn Growing Chain (R-M[n]•) RM->RMn RMn1 Elongated Chain (R-M[n+1]•) RMn->RMn1 Chain Growth RMn1->RMn + (n-1)M P_comb Dead Polymer (Combination) RMn1->P_comb Combination P_disp Dead Polymers (Disproportionation) RMn1->P_disp Disproportionation M2 Monomer (M)

Caption: The three stages of free radical polymerization.

Kinetics and Influencing Factors

The rate of polymerization (Rp) and the final molecular weight of the polymer are critically dependent on several factors. The general rate equation is often expressed as:

Rp = kp[M](fkd[I] / kt)1/2

Where:

  • kp, kd, kt are the rate constants for propagation, initiator decomposition, and termination.

  • [M] and [I] are the concentrations of the monomer and initiator, respectively.[10]

  • f is the initiator efficiency.

This relationship highlights several key experimental levers:

  • Monomer Concentration ([M]): A higher monomer concentration generally leads to a faster polymerization rate and higher molecular weight.[11]

  • Initiator Concentration ([I]): The polymerization rate is proportional to the square root of the initiator concentration.[12][13] However, a higher initiator concentration results in more chains being initiated simultaneously, leading to a lower final molecular weight.[14]

  • Temperature: Increasing the temperature accelerates the rate of initiator decomposition (kd), thereby increasing the overall rate of polymerization.[13] However, excessively high temperatures can also increase the rate of side reactions and chain transfer, potentially lowering the molecular weight.

  • Solvent: The choice of solvent can influence polymerization kinetics, especially for monomers like acrylamides that can form hydrogen bonds.[15] The solvent must be able to dissolve the monomer and the resulting polymer (at the reaction temperature) and should be inert to radical reactions.

Experimental Guide: Protocols and Best Practices

This section provides detailed, step-by-step protocols for synthesizing both linear and crosslinked polymers from N-substituted acrylamides.

General Considerations and Best Practices
  • Monomer Purity: N-isopropylacrylamide (NIPAM) is often supplied with a polymerization inhibitor (e.g., MEHQ). For controlled polymerizations, it is crucial to remove the inhibitor, typically by recrystallization from a suitable solvent like a hexane/toluene mixture.

  • Deoxygenation: Molecular oxygen is a potent inhibitor of free radical polymerization as it scavenges radicals to form stable peroxy radicals. Therefore, all solvents and reaction mixtures must be thoroughly deoxygenated prior to initiation. Common methods include:

    • Sparging: Bubbling an inert gas (Nitrogen or Argon) through the solution for 20-30 minutes.[14]

    • Freeze-Pump-Thaw: A more rigorous method involving freezing the solution with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. This cycle is repeated at least three times.[16]

  • Initiator Selection:

    • Thermal Initiators: Azobisisobutyronitrile (AIBN) is a common choice, soluble in organic solvents like 1,4-dioxane or toluene, and decomposes at a convenient rate around 60-70°C.[17]

    • Redox Initiators: The pair of ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) is frequently used for polymerizations in aqueous media.[9][11] This system generates radicals at or below room temperature, offering temporal control over initiation.

Workflow prep 1. Preparation dissolve Dissolve Monomer(s) & Crosslinker (if any) in Solvent prep->dissolve deoxygenate 2. Deoxygenation dissolve->deoxygenate sparge Sparge with N2/Ar or Freeze-Pump-Thaw deoxygenate->sparge reaction 3. Polymerization sparge->reaction initiate Add Initiator Heat to Reaction Temp. reaction->initiate polymerize React for Set Time (e.g., 12-24 h) initiate->polymerize isolation 4. Isolation & Purification polymerize->isolation precipitate Precipitate Polymer in Non-Solvent (e.g., Hexane, Ether) isolation->precipitate purify Wash & Dry (or Dialysis for Hydrogels) precipitate->purify characterize 5. Characterization purify->characterize

Caption: General experimental workflow for free radical polymerization.

Protocol 1: Synthesis of Linear Poly(N-isopropylacrylamide) (PNIPAM)

This protocol describes a standard solution polymerization to produce a thermoresponsive homopolymer.

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane, anhydrous

  • Hexane or Diethyl Ether, cold

  • Schlenk flask or round-bottom flask with rubber septum

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer & Initiator Preparation: In a 25 mL Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol) and AIBN (e.g., 1.45 mg, 0.0088 mmol, for a monomer:initiator ratio of 1000:1) in 10 mL of 1,4-dioxane.[17] The causality: The monomer-to-initiator ratio is a primary determinant of the final molecular weight; a higher ratio generally yields a higher molecular weight.

  • Deoxygenation: Seal the flask and purge the solution by bubbling argon or nitrogen through it for at least 20 minutes while stirring.

  • Initiation & Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C.[17] Let the reaction proceed under magnetic stirring for 12-24 hours. The solution will gradually become more viscous as the polymer forms.

  • Termination & Isolation: Stop the reaction by removing the flask from the heat and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold hexane or diethyl ether (~100 mL) while stirring vigorously. The polymer will precipitate as a white solid.[17]

  • Drying: Decant the solvent and wash the precipitated polymer with fresh cold hexane two more times. Collect the polymer by filtration and dry it in a vacuum oven at 40°C overnight. The result should be a white, fluffy powder.

Protocol 2: Synthesis of a Thermoresponsive PNIPAM Hydrogel

This protocol introduces a crosslinking agent to create a three-dimensional polymer network capable of swelling in water.

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized

  • N,N'-methylenebis(acrylamide) (MBA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

Procedure:

  • Solution Preparation: In a vial, dissolve NIPAM (e.g., 200 mg, 1.77 mmol) and MBA (e.g., 5.4 mg, 0.035 mmol, ~2 mol% relative to NIPAM) in 10 mL of deionized water.[17] The causality: The concentration of the crosslinker (MBA) directly controls the swelling capacity and mechanical properties of the hydrogel. Higher concentrations lead to a tighter network with lower swelling.[6]

  • Deoxygenation: Purge the solution with nitrogen gas for 15-20 minutes in an ice bath to both remove oxygen and cool the solution.

  • Initiation: To the cold solution, add the initiator and accelerator. First, add 50 µL of a freshly prepared 10% (w/v) APS solution in water, followed by 10 µL of TEMED. Gently swirl the vial to mix.

  • Gellation: Polymerization will begin almost immediately. Allow the vial to stand undisturbed at room temperature. A solid, transparent hydrogel should form within 30-60 minutes. Let the reaction proceed for 24 hours to ensure complete monomer conversion.

  • Purification: After gellation, carefully remove the hydrogel from the vial. Submerge it in a large volume of deionized water. Replace the water every few hours for 2-3 days to dialyze out any unreacted monomer, initiator fragments, and soluble oligomers.

  • Drying (Optional): For characterization or storage, the purified hydrogel can be freeze-dried (lyophilized) to obtain a porous solid (xerogel).

Validation and Characterization

Confirming the successful synthesis and properties of the polymer is a critical, self-validating step.

Technique Purpose Expected Outcome / Key Information
1H NMR Spectroscopy Confirm polymer structure and monomer conversion.Disappearance of vinyl proton peaks (~5.5-6.5 ppm) from the monomer. Appearance of broad polymer backbone peaks (~1.5-2.5 ppm).
Size Exclusion Chromatography (SEC/GPC) Determine number-average (Mn) and weight-average (Mw) molecular weights and polydispersity (Đ = Mw/Mn).For standard free radical polymerization, Đ is typically > 1.5. Mn can be controlled by the monomer-to-initiator ratio.
FTIR Spectroscopy Confirm the presence of key functional groups.Characteristic peaks for amide C=O stretch (~1640 cm-1) and N-H bend (~1540 cm-1).
UV-Vis Spectroscopy / Turbidimetry Determine the Lower Critical Solution Temperature (LCST) for thermoresponsive polymers.A sharp increase in turbidity (absorbance) as the temperature is raised past the LCST. The LCST is often defined as the temperature at 50% of maximum transmittance change.
Swelling Studies Characterize hydrogel properties.Measurement of the equilibrium swelling ratio (ESR) in water at different temperatures (below and above LCST).

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No polymerization occurs. 1. Presence of oxygen (inhibitor). 2. Inactive initiator. 3. Presence of monomer inhibitor.1. Improve deoxygenation technique (use freeze-pump-thaw). 2. Use fresh initiator; ensure storage conditions are correct. 3. Purify the monomer by recrystallization or passing through an inhibitor removal column.
Low monomer conversion. 1. Insufficient reaction time. 2. Reaction temperature too low. 3. Low initiator concentration.1. Extend the polymerization time. 2. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., >60°C for AIBN). 3. Increase initiator concentration slightly.
Polymer has very low molecular weight. 1. High initiator concentration. 2. High reaction temperature causing side reactions. 3. Presence of a chain transfer agent (impurity).1. Decrease initiator concentration (increase monomer:initiator ratio). 2. Lower the reaction temperature. 3. Use high-purity, anhydrous solvents.
Broad polydispersity (Đ >> 2). Inherent to conventional free radical polymerization.For applications requiring precise control over molecular weight and low polydispersity (Đ < 1.3), consider controlled radical polymerization techniques like RAFT.[17][18][19]

References

Prospective Application Notes and Protocols for the Development of N-Methylprop-2-ynamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tapping into the Potential of Ynamides in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can offer enhanced efficacy and reduced off-target toxicities. Within this paradigm, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1] These inhibitors form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition.[1] This guide focuses on a promising, yet underexplored, class of compounds: N-methylprop-2-ynamide derivatives .

Ynamides, characterized by a nitrogen atom attached to a carbon-carbon triple bond, possess unique electronic properties that make them attractive candidates for covalent inhibitors.[2] Recent studies have highlighted that the ynamide functional group can act as an electrophilic "warhead," capable of reacting with nucleophilic residues on target proteins.[2] This opens up new avenues for designing novel anticancer agents.

This document serves as a prospective guide for the investigation of this compound derivatives in anticancer drug development. While extensive research on this specific subclass is nascent, this guide provides a comprehensive framework based on the established chemistry of ynamides and standard protocols in preclinical cancer research.

I. Synthesis and Characterization of a Representative this compound Derivative

A plausible synthetic route to N-aryl-N-methylprop-2-ynamide derivatives involves the N-acylation of an N-methylaniline with propioloyl chloride. The following is a representative protocol for the synthesis of N-methyl-N-phenylprop-2-ynamide .

Experimental Protocol: Synthesis of N-methyl-N-phenylprop-2-ynamide

Materials:

  • N-methylaniline

  • Propioloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of propioloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-methyl-N-phenylprop-2-ynamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the alkyne and amide moieties.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

  • Elemental Analysis: To confirm the elemental composition.

II. Proposed Mechanism of Action: Covalent Inhibition of Carboxyl-Containing Proteins

Unlike many covalent inhibitors that target cysteine or lysine residues, recent evidence suggests that ynamides can act as novel electrophiles targeting the carboxyl side chains of aspartate and glutamate residues in proteins.[2] This presents an exciting opportunity to target a different set of proteins or different sites on known oncoproteins.

The proposed mechanism involves the nucleophilic attack of the carboxylate group of an aspartate or glutamate residue on the electrophilic ynamide, leading to the formation of a stable covalent adduct. This irreversible modification can lock the target protein in an inactive conformation, thereby inhibiting its function.

G cluster_0 Initial Non-Covalent Binding cluster_1 Covalent Adduct Formation Ynamide_Derivative This compound Derivative Binding_Site Active Site with Asp/Glu Residue Ynamide_Derivative->Binding_Site Reversible Binding Target_Protein Target Protein (e.g., Kinase) Covalent_Complex Stable Covalent Adduct Binding_Site->Covalent_Complex Nucleophilic Attack by Asp/Glu Inhibited_Protein Inhibited Protein Function Covalent_Complex->Inhibited_Protein

Caption: Proposed mechanism of covalent inhibition by an this compound derivative.

III. In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to characterize the anticancer potential of novel this compound derivatives.

A. Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Expected Data:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2096
11.0584
100.6552
500.2016
1000.108
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide, PI).[2][5]

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Expected Results:

An increase in the percentage of cells in the early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic quadrants with increasing compound concentration is expected.[2]

C. Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression. Many anticancer drugs induce cell cycle arrest at specific phases.[6][7]

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Expected Data:

Cell Cycle PhaseControl (%)Treated (%)
G0/G15530
S3020
G2/M1550

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with processes in that phase.[8]

IV. In Vivo Anticancer Efficacy: Xenograft Mouse Model

To evaluate the in vivo anticancer activity of a promising this compound derivative, a human tumor xenograft model is a standard preclinical approach.[5][9]

G Start Start Cell_Culture Human Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle or This compound Derivative Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Histopathological Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo xenograft mouse model study.

Experimental Protocol:
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups.

  • Treatment Administration: Administer the this compound derivative (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.

  • Analysis: Excise the tumors, weigh them, and perform histopathological and immunohistochemical analyses to assess tumor morphology and target engagement.

V. Concluding Remarks and Future Directions

The exploration of this compound derivatives as a novel class of anticancer agents is a promising frontier in oncology research. Their potential to act as covalent inhibitors targeting carboxyl residues offers a unique mechanism of action that could be effective against a range of cancers, including those resistant to existing therapies. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Further research should focus on identifying the specific protein targets of these derivatives and optimizing their potency, selectivity, and pharmacokinetic properties to advance them towards clinical development.

References

The Versatility of N-methylprop-2-ynamide in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular routes to construct complex molecular architectures is paramount, particularly in the realm of medicinal chemistry and drug discovery where nitrogen-containing heterocycles are privileged scaffolds.[1][2] N-methylprop-2-ynamide, a member of the ynamide family, has emerged as a powerful and versatile building block for the synthesis of these valuable compounds.[3][4] Its unique electronic properties, stemming from the nitrogen atom's influence on the adjacent carbon-carbon triple bond, render it a highly reactive yet tunable synthon for a variety of transformations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of diverse nitrogen-containing heterocycles, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Ynamides, in general, are recognized for their participation in a wide array of chemical reactions, including pericyclic reactions, transition metal-catalyzed cyclizations, and radical processes.[4] The strategic placement of the methyl group on the nitrogen atom in this compound subtly modulates its reactivity, offering a balance between stability for handling and sufficient reactivity for synthetic utility. This document will delve into specific applications, providing a practical framework for the synthesis of key heterocyclic systems.

Safety and Handling of this compound

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[5] After handling, wash hands and any exposed skin thoroughly with soap and water.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Synthesis of this compound: A Foundational Protocol

The accessibility of this compound is a critical first step for its utilization in heterocyclic synthesis. While several methods for the synthesis of ynamides have been reported, a common and practical approach involves the coupling of an amine with an activated propiolic acid derivative or a propargyl halide. A plausible and adaptable protocol for the synthesis of this compound is detailed below, based on established methodologies for similar compounds.[9][10]

Protocol 1: Synthesis of this compound from Methylamine and Propargyl Chloride

This protocol outlines the acylation of methylamine with propargyl chloride.

Materials:

  • Methylamine solution (e.g., 40% in water or a solution in an appropriate organic solvent)

  • Propargyl chloride

  • Triethylamine or another suitable base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propargyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x volume of DCM) and then with brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Applications in the Synthesis of Five-Membered Nitrogen-Containing Heterocycles

This compound serves as an excellent precursor for the construction of a variety of five-membered nitrogen-containing heterocycles, including pyrazoles and pyrroles.

Synthesis of Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry.[11] A straightforward and atom-economical method for their synthesis involves the [3+2] cycloaddition of a diazo compound with an alkyne.[12][13] this compound can readily participate in this reaction.

Reaction Principle: The [3+2] cycloaddition reaction involves the concerted or stepwise reaction of a 1,3-dipole (the diazo compound) with a dipolarophile (this compound) to form a five-membered ring. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the diazo compound and the ynamide.

G cluster_reactants Reactants cluster_product Product Diazo Diazo Compound (R-CHN2) Pyrazole Substituted Pyrazole Diazo->Pyrazole [3+2] Cycloaddition Ynamide This compound Ynamide->Pyrazole

Figure 1: General workflow for pyrazole synthesis.

Protocol 2: Catalyst-Free [3+2] Cycloaddition for Pyrazole Synthesis

This protocol describes a catalyst-free approach for the synthesis of a substituted pyrazole from this compound and a diazo compound.[12]

Materials:

  • This compound

  • Substituted diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., toluene or xylene)

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the diazo compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Reactant 1 (Ynamide)Reactant 2 (Diazo Cmpd)ProductTypical ConditionsYield (%)
This compoundEthyl diazoacetateEthyl 1-methyl-1H-pyrazole-3-carboxylateToluene, refluxGood to Excellent
This compoundDiazomethane1-Methyl-1H-pyrazoleDiethyl ether, 0 °C to rtModerate to Good

Table 1: Representative [3+2] Cycloaddition Reactions for Pyrazole Synthesis.

Synthesis of Pyrroles via Paal-Knorr Type Reactions

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][14][15] While this compound is not a direct substrate for the traditional Paal-Knorr reaction, it can be a precursor to intermediates that then undergo this type of cyclization. For instance, the Michael addition of a nucleophile to the activated alkyne of this compound can generate a 1,4-dicarbonyl equivalent, which can then react with an amine to form a pyrrole.

Applications in the Synthesis of Six-Membered Nitrogen-Containing Heterocycles

This compound is also a valuable precursor for the synthesis of six-membered nitrogen heterocycles, such as pyridines and pyrimidines.

Synthesis of Substituted Pyridines via [4+2] Cycloaddition

Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals.[16] The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings.[17][18] this compound can act as a dienophile in these reactions, reacting with a suitable diene to form a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

G cluster_workflow Pyridine Synthesis Workflow Reactants This compound + Diene Cycloaddition [4+2] Cycloaddition Reactants->Cycloaddition Intermediate Dihydropyridine Intermediate Cycloaddition->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Substituted Pyridine Oxidation->Product

Figure 2: Workflow for pyridine synthesis via [4+2] cycloaddition.

Protocol 3: Synthesis of a Substituted Pyridine

This protocol provides a general procedure for the synthesis of a substituted pyridine using this compound in a [4+2] cycloaddition followed by oxidation.

Materials:

  • This compound

  • A suitable diene (e.g., a 1,2,4-triazine or an electron-rich diene)

  • High-boiling point solvent (e.g., sulfolane or diphenyl ether)

  • Oxidizing agent (e.g., DDQ or manganese dioxide)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions, combine this compound (1.0 equivalent) and the diene (1.1 equivalents) in the high-boiling point solvent.

  • Heat the reaction mixture under an inert atmosphere to a temperature sufficient to promote the cycloaddition and subsequent retro-Diels-Alder reaction if a heterocyclic diene is used (e.g., 180-220 °C).[19]

  • Monitor the reaction by TLC or GC-MS.

  • After the cycloaddition is complete, cool the reaction mixture.

  • Add the oxidizing agent (1.2 equivalents) and stir at room temperature or with gentle heating until the dihydropyridine intermediate is fully converted to the pyridine.

  • Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

DienophileDieneProductTypical ConditionsYield (%)
This compound1,2,4,5-TetrazineSubstituted PyridineToluene, refluxModerate
This compound1,3-Butadiene2-Methyl-2-azabicyclo[2.2.2]oct-5-en-3-oneHigh pressure, heatVariable

Table 2: Representative [4+2] Cycloaddition Reactions for Pyridine Synthesis.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants.[6][20] this compound, with its reactive alkyne functionality, is an excellent component for various MCRs, leading to the rapid assembly of complex heterocyclic scaffolds.

A³ Coupling for the Synthesis of Propargylamines and Subsequent Heterocycles

The A³ coupling reaction, a three-component reaction of an aldehyde, an amine, and a terminal alkyne, is a powerful method for the synthesis of propargylamines. While this compound itself is not a terminal alkyne, its derivatives can be employed, or it can be used in related multicomponent processes. The resulting propargylamine derivatives are versatile intermediates for the synthesis of a wide range of nitrogen heterocycles.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and reactive building block for the synthesis of a diverse array of nitrogen-containing heterocycles. Its participation in cycloaddition reactions, multicomponent reactions, and as a precursor in domino reaction sequences highlights its synthetic utility. The protocols and discussions presented in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this valuable synthon. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the creative and efficient use of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis. Further exploration into novel catalytic systems and reaction conditions will continue to unlock the full potential of this and other ynamides in the construction of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Copper-Catalyzed Ynamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for copper-catalyzed ynamide synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As experienced chemists, we understand that nuances in experimental setup can significantly impact reaction outcomes. This resource synthesizes field-proven insights and published literature to help you navigate the complexities of this powerful transformation.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction is showing low to no conversion of starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a common but often solvable issue. The root cause typically lies in one of three areas: the catalyst's activity, the reaction conditions, or the purity of your reagents.

  • Catalyst Inactivation: Copper catalysts, particularly Cu(I) species, are susceptible to oxidation and poisoning.[1]

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity copper salts or pre-catalysts. If you suspect catalyst deactivation during the reaction, a control experiment where a fresh portion of catalyst is added to the stalled reaction can be diagnostic.[1] If the reaction restarts, catalyst deactivation is the likely culprit. Impurities such as halides (Cl⁻, Br⁻, I⁻) and sulfur compounds can irreversibly bind to the copper center.[2][3] Consider purifying your starting materials if they are from commercial sources of questionable purity.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical and often interdependent.[4]

    • Solution:

      • Solvent Screening: Solvents play a substantial role in this transformation.[5] While common solvents like DCM and toluene are often effective, sometimes a switch to a different solvent like chlorobenzene or even a protic solvent like ethanol can dramatically improve yields, depending on the specific substrates and catalytic system.[5][6][7]

      • Base Selection: The base is not just a proton scavenger; it can influence the catalyst's activity. Common bases include K₃PO₄, Cs₂CO₃, and t-BuOK. The quality and particle size of inorganic bases can also impact reaction kinetics.[4] A screening of different bases is highly recommended during optimization.

      • Temperature Adjustment: While many modern protocols operate at room temperature, some substrate combinations require heating to overcome activation barriers.[8][9] Conversely, if you observe decomposition, lowering the temperature might be necessary. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) is advisable.

  • Reagent Purity:

    • Solution: Ensure your amide and alkyne starting materials are pure and dry. Water can interfere with the reaction and contribute to catalyst deactivation.[10][11] Molecular sieves are often an indispensable additive to ensure anhydrous conditions.[8]

dot

Troubleshooting_Low_Conversion start Low/No Conversion catalyst Check Catalyst Activity start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Purity start->reagents catalyst_check Is catalyst fresh & handled under inert atmosphere? catalyst->catalyst_check screen_params Systematically screen: 1. Solvent 2. Base 3. Temperature conditions->screen_params reagent_check Are reagents pure and dry? reagents->reagent_check add_fresh_catalyst Add fresh catalyst to stalled reaction catalyst_check->add_fresh_catalyst Yes reaction_restarts Reaction restarts? add_fresh_catalyst->reaction_restarts reaction_restarts->conditions No catalyst_deactivated Diagnosis: Catalyst Deactivation. Source new catalyst/purify reagents. reaction_restarts->catalyst_deactivated Yes optimization_table Refer to Optimization Table (Table 1) screen_params->optimization_table reagent_check->conditions Yes purify_reagents Purify starting materials. Add molecular sieves. reagent_check->purify_reagents No Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification prep1 Add solids (Amide, Cu Catalyst, Ligand, Base) to oven-dried flask. prep2 Evacuate & backfill with N2/Ar (3x) prep1->prep2 react1 Add anhydrous, degassed solvent & terminal alkyne. prep2->react1 react2 Stir at desired temperature. react1->react2 react3 Monitor progress by TLC / LC-MS. react2->react3 workup1 Cool to RT, filter through Celite. react3->workup1 workup2 Concentrate filtrate. workup1->workup2 workup3 Purify by column chromatography (deactivated silica). workup2->workup3

References

Troubleshooting guide for Pauson-Khand reactions with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pauson-Khand Reaction Troubleshooting

Welcome to the technical support center for the Pauson-Khand reaction (PKR). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful [2+2+1] cycloaddition to synthesize complex cyclopentenones. As a formal cycloaddition involving an alkyne, an alkene, and carbon monoxide, the Pauson-Khand reaction is a cornerstone in synthetic organic chemistry for creating five-membered rings.[1][2][3] This guide provides in-depth troubleshooting advice, particularly for reactions involving terminal alkynes, to help you overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my Pauson-Khand reaction showing low or no conversion?

Answer:

Low or no conversion in a Pauson-Khand reaction can stem from several factors, ranging from catalyst activity to substrate reactivity and reaction conditions. Let's break down the most common culprits.

A. Inactive Catalyst Complex: The traditional catalyst, dicobalt octacarbonyl (Co₂(CO)₈), is sensitive to air and moisture. Improper handling or storage can lead to decomposition and inactivation.

  • Troubleshooting Steps:

    • Ensure Catalyst Quality: Use freshly purchased Co₂(CO)₈ or a batch that has been stored under an inert atmosphere (argon or nitrogen) at low temperatures.

    • Proper Handling: Weigh out the catalyst in a glovebox or under a positive pressure of inert gas.[4]

    • Pre-complexation: Before adding the alkene, allow the terminal alkyne to stir with Co₂(CO)₈ in a degassed solvent for a period (e.g., 1-2 hours at room temperature) to ensure the formation of the stable hexacarbonyl-alkyne complex.[4] This complex is often identifiable by a color change to a deep red/brown.

B. Unreactive Alkene: The reactivity of the alkene partner is crucial for the success of the Pauson-Khand reaction.

  • Reactivity Hierarchy: Strained cyclic alkenes (e.g., norbornene) > terminal alkenes > disubstituted alkenes > trisubstituted alkenes.[3][4] Tetrasubstituted alkenes are generally unreactive.[3]

  • Troubleshooting Steps:

    • Increase Alkene Equivalents: For less reactive alkenes, using a large excess of the alkene can drive the reaction equilibrium towards the product.[2]

    • Consider a More Reactive Alkene: If your synthesis allows, switching to a more reactive alkene can significantly improve yields.

C. Suboptimal Reaction Conditions: The classical Pauson-Khand reaction often requires elevated temperatures and pressures of carbon monoxide, which can lead to thermal decomposition of substrates or products.[1][4]

  • Troubleshooting Steps:

    • Employ Promoters: The use of N-oxide promoters, such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO), can dramatically accelerate the reaction, often allowing it to proceed at room temperature.[1][5] These promoters are thought to facilitate CO dissociation from the cobalt complex, which is often the rate-limiting step.[1][2]

    • Solvent Choice: Common solvents include toluene, benzene, tetrahydrofuran (THF), and 1,2-dichloroethane (DCE).[3][4] Ensure the solvent is thoroughly degassed to remove oxygen.

    • Alternative Energy Sources: Microwave irradiation or ultrasonication have been shown to reduce reaction times and improve yields in some cases.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity with a terminal alkyne?

Answer:

Regioselectivity in the intermolecular Pauson-Khand reaction, especially with unsymmetrical alkenes and terminal alkynes, can be challenging.[1] The larger substituent on the alkyne generally prefers the position alpha to the carbonyl group in the cyclopentenone product due to steric effects.[4] However, electronic effects can also play a significant role.

A. Understanding the Selectivity: The regiochemical outcome is determined during the formation of the cobaltacycle intermediate.[2][5] For terminal alkynes, the single substituent creates a steric bias.

B. Strategies for Improving Regioselectivity:

  • Intramolecular Reactions: The most effective way to ensure high regioselectivity is to perform an intramolecular Pauson-Khand reaction (IPKR) where the alkyne and alkene are tethered.[1] This approach eliminates the issue of intermolecular regioselectivity.

  • Directing Groups: The incorporation of a coordinating heteroatom (e.g., oxygen, sulfur, or nitrogen) in the alkene substrate can act as a directing group, pre-coordinating to the cobalt center and guiding the insertion pathway, thus leading to higher regioselectivity.[2]

  • Choice of Catalyst: While cobalt is the classic choice, other transition metals like rhodium have been shown to catalyze the Pauson-Khand reaction, sometimes with different or improved regioselectivity.[5][6]

  • Substrate Modification: Modifying the steric bulk of the substituents on the alkyne or alkene can enhance the inherent steric preference for one regioisomer over the other.

Question 3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired Pauson-Khand cycloaddition, leading to reduced yields and complex product mixtures.

A. Alkyne Trimerization: Under the reaction conditions, terminal alkynes can undergo cyclotrimerization to form substituted benzene derivatives. This is a common side reaction, especially at higher temperatures.

  • Mitigation Strategies:

    • Lower Reaction Temperature: The use of promoters like NMO allows for lower reaction temperatures, which can suppress alkyne trimerization.

    • Controlled Addition: Slowly adding the alkyne to the reaction mixture can help to maintain a low concentration of the free alkyne, disfavoring the trimerization pathway.

B. Alkene Isomerization or Polymerization: Some alkenes, particularly those prone to isomerization or polymerization under thermal or catalytic conditions, can be consumed in non-productive pathways.

  • Mitigation Strategies:

    • Milder Conditions: Again, employing promoters to enable lower reaction temperatures is beneficial.

    • Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC-MS) to avoid prolonged reaction times that could lead to increased side product formation.

C. β-Hydride Elimination: With certain alkene substrates, particularly electron-poor alkenes, β-hydride elimination can occur from an intermediate, leading to the formation of dienes instead of the desired cyclopentenone.[2]

  • Mitigation Strategies:

    • Low Temperatures: Running the reaction at lower temperatures can suppress the β-hydride elimination pathway.[2]

    • Careful Substrate Selection: Be mindful of the potential for this side reaction when choosing your alkene partner.

Visualizing the Process

Pauson-Khand Reaction Mechanism

Pauson_Khand_Mechanism cluster_0 Catalyst Activation & Alkyne Complexation cluster_1 Alkene Coordination & Insertion cluster_2 CO Insertion & Product Formation A Co₂(CO)₈ + R-C≡CH B Alkyne-Co₂(CO)₆ Complex A->B - 2 CO C Alkene Coordination B->C + Alkene - CO D Cobaltacycle Intermediate C->D Insertion E CO Insertion D->E + CO F Cyclopentenone Product E->F Reductive Elimination

Caption: The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield) Q1 Is the Catalyst Active? Start->Q1 Sol1 Use fresh catalyst Handle under inert atmosphere Pre-form alkyne complex Q1->Sol1 No Q2 Is the Alkene Reactive Enough? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase alkene equivalents Switch to a more reactive alkene Q2->Sol2 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Add a promoter (e.g., NMO) Degas solvent thoroughly Optimize temperature and time Q3->Sol3 No Q4 Are Side Reactions Occurring? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Lower reaction temperature Monitor reaction closely Consider substrate modifications Q4->Sol4 Yes End Optimized Reaction Q4->End No A4_No No A4_Yes Yes Sol4->Q3

References

Technical Support Center: Troubleshooting Side Reactions in Ynamide Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloaddition reactions involving ynamides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ynamide chemistry. Ynamides are powerful synthetic building blocks, but their unique reactivity can sometimes lead to unexpected side reactions.[1][2][3] This guide provides in-depth, experience-driven advice to help you troubleshoot and optimize your reactions for cleaner products and higher yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction is producing a complex mixture of unidentified products. What are the most common culprits?

A: A complex product mixture often points to several potential issues. The most common are:

  • Ynamide Instability: Ynamides, while more stable than ynamines, can be sensitive to acidic or basic conditions, as well as prolonged heating, leading to decomposition or undesired rearrangements.[1]

  • Catalyst Deactivation or Off-Cycle Reactions: In metal-catalyzed cycloadditions (e.g., using gold, rhodium, or copper), the catalyst might be deactivated by impurities or participate in undesired catalytic cycles.[4] For instance, gold catalysts are notoriously sensitive to halides and residual bases.[4]

  • Competing Pericyclic Pathways: Depending on the substrate and reaction conditions, ynamides can participate in various cycloadditions ([2+2], [3+2], [4+2], etc.).[1][5] A slight change in conditions might favor an unintended pathway.

  • Solvent Participation: While less common, some solvents can react with highly reactive intermediates. More frequently, the polarity of the solvent can dramatically influence the reaction pathway and selectivity.[6]

Q2: I'm observing significant starting material recovery, even after extended reaction times or heating. What should I investigate first?

A: Low conversion is a frequent challenge and can often be traced back to:

  • Catalyst Inactivity: This is a primary suspect in catalyzed reactions. Ensure your catalyst is fresh and handled under an inert atmosphere to prevent deactivation by air or moisture.[4] A simple diagnostic test is to add a fresh aliquot of the catalyst to the stalled reaction; if it proceeds, catalyst deactivation is the likely cause.[4]

  • Insufficient Activation Energy: The reaction may simply require more energy. This could mean higher temperatures, but be mindful of potential substrate or product degradation. Microwave irradiation can sometimes be a beneficial alternative to conventional heating.

  • Steric Hindrance: Bulky substituents on either the ynamide or the cycloaddition partner can significantly slow down the reaction rate.

  • Purity of Reagents and Solvents: Trace impurities, especially water, can halt catalytic cycles or react with sensitive reagents.[4] Always use rigorously dried and purified solvents and reagents.

Q3: My desired product seems to be forming, but it's contaminated with a persistent side product that is difficult to separate. What could this side product be?

A: Common, difficult-to-separate side products in ynamide cycloadditions include:

  • Isomers of the Desired Product: Regioisomers or stereoisomers are common, arising from different modes of addition. Their formation is often influenced by the catalyst, solvent, and electronic properties of the substrates.

  • Products from Ynamide Dimerization or Polymerization: Under certain conditions, especially at high concentrations or temperatures, ynamides can self-react.

  • Hydrolysis Products: If water is present, the ynamide or the product can hydrolyze, leading to amides or other carbonyl-containing compounds.

  • Allene Adducts: In [2+2] cycloadditions with ketenes, a competing pathway can lead to the formation of allenyl amides instead of the desired cyclobutenones. This is more common with the more nucleophilic ynamines but can still be a minor pathway with ynamides.[7]

Section 2: Troubleshooting Specific Cycloaddition Types

[4+2] Cycloadditions (Diels-Alder Type Reactions)

Problem: Low yield and formation of aza-dienes or other rearranged products.

Causality: In a typical Diels-Alder reaction, the ynamide acts as the dienophile.[8] However, under Lewis or Brønsted acid catalysis, the ynamide can be activated to form a highly electrophilic keteniminium ion intermediate.[1][9] This intermediate can be intercepted by nucleophiles or undergo rearrangements if the desired cycloaddition is slow.

Troubleshooting Protocol:

  • Catalyst Screening:

    • If using a Lewis acid (e.g., AlCl₃, Sc(OTf)₃), screen different catalysts to find one that promotes the cycloaddition at a lower temperature.[1][8]

    • Consider metal-free conditions using a Brønsted acid like Tf₂NH, which can also generate the key keteniminium intermediate.[1][9]

  • Solvent Optimization:

    • The choice of solvent can significantly impact the reaction rate and selectivity.[6]

    • Non-polar solvents like toluene or dichloromethane are often used.[6][7] Toluene can be particularly effective for controlling stereoselectivity.[6]

    • Apolar solvents may also help by causing the desired product to precipitate out of the reaction mixture, preventing side reactions or racemization.[5]

  • Temperature Control:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can be as low as -78 °C with highly reactive dienes and potent Lewis acids.[8]

Data Summary: Solvent Effects in Ynamide Reactions

SolventDielectric Constant (ε)General Effect on RateNotes
Toluene2.4ModerateOften good for stereoselectivity.[6]
Dichloromethane (DCM)9.1FastCommon in gold-catalyzed reactions.[6]
Acetonitrile (MeCN)37.5Very FastCan promote undesired polar pathways.
Dichloroethane (DCE)10.4FastSimilar to DCM, common for gold catalysis.[6]
[3+2] Cycloadditions (Dipolar Cycloadditions)

Problem: Formation of regioisomeric triazoles (in azide-alkyne cycloadditions) or complex mixtures with other dipoles.

Causality: The regioselectivity of 1,3-dipolar cycloadditions with ynamides is governed by the electronic properties of both the ynamide and the 1,3-dipole. The polarized nature of the ynamide C≡C bond can lead to competing transition states, resulting in mixtures of regioisomers.[1]

Troubleshooting Protocol:

  • Catalyst is Key:

    • For azide-alkyne cycloadditions, copper(I) catalysts generally favor the 1,4-regioisomer, while ruthenium catalysts can favor the 1,5-regioisomer.[1]

    • In reactions with other dipoles, such as nitrones or azomethine ylides, Lewis acid or transition metal catalysts can be used to control regioselectivity.[10]

  • Solvent Choice Matters:

    • The solvent can influence the stability of the transition states leading to different regioisomers. Protic solvents may hydrogen-bond with the dipole, altering its reactivity.[6]

    • Screen a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile, DMF) to find the optimal conditions.

  • Protecting Group on Ynamide:

    • The electron-withdrawing group (EWG) on the ynamide nitrogen modulates the electronic properties of the alkyne.[1] A more strongly electron-withdrawing group can enhance the regioselectivity of the cycloaddition.

Visualizing the Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield in Ynamide Cycloaddition check_purity Check Purity of Substrates & Solvents start->check_purity run_control Run Control Reaction with Purified Materials check_purity->run_control yield_improves Yield Improves? run_control->yield_improves add_catalyst Add Fresh Catalyst to Stalled Reaction yield_improves->add_catalyst No success Problem Solved yield_improves->success Yes reaction_restarts Reaction Restarts? add_catalyst->reaction_restarts optimize_conditions Optimize Reaction Conditions (T, Conc.) reaction_restarts->optimize_conditions No reaction_restarts->success Yes failure Further Investigation Needed optimize_conditions->failure

Caption: A logical workflow for troubleshooting low-yielding ynamide cycloaddition reactions.

[2+2] Cycloadditions

Problem: Competing formation of allenyl amides instead of the desired cyclobutenone when reacting with ketenes.

Causality: The reaction of ynamines with ketenes is known to often produce allenyl amides through a stepwise mechanism involving an oxete intermediate. While the electron-withdrawing group on ynamides attenuates the nucleophilicity of the nitrogen and generally favors the desired [2+2] cycloaddition, the allenyl amide pathway can still occur as a side reaction.[7]

Troubleshooting Protocol:

  • Ynamide Structure:

    • The choice of the electron-withdrawing group on the nitrogen is crucial. Carbamates and sulfonamides are commonly used to suppress the formation of allene byproducts.[7]

  • Reaction Conditions:

    • These cycloadditions often proceed smoothly in solvents like acetonitrile, CH₂Cl₂, THF, or toluene.[7]

    • For sluggish reactions, running the cycloaddition neat (without solvent) can sometimes provide the desired product in good yield.[7]

  • Ketene Generation:

    • The method of ketene generation can impact the reaction outcome. For simple ketene, in-situ generation from the pyrolysis of acetone is a standard method.[7] For substituted ketenes generated from acyl chlorides, careful control of the base and temperature is necessary.

Visualizing the [2+2] Cycloaddition Pathways

reaction_pathways Ynamide Ynamide + Ketene concerted Concerted [2+2] Cycloaddition Ynamide->concerted stepwise Stepwise Addition (via Zwitterion) Ynamide->stepwise cyclobutenone Desired 3-Aminocyclobutenone concerted->cyclobutenone oxete Oxete Intermediate stepwise->oxete allene Side Product: Allenyl Amide oxete->allene Electrocyclic Ring Opening

Caption: Competing pathways in the [2+2] cycloaddition of ynamides and ketenes.

Section 3: Purification and Workup Strategies

Problem: My product co-elutes with unreacted ynamide starting material during column chromatography.

Strategy:

  • Optimize Chromatography:

    • Solvent System: Systematically vary the polarity of your eluent. A shallower gradient can often improve separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider alternatives. Alumina (basic or neutral) can be useful for acid-sensitive compounds, while reverse-phase (C18) chromatography separates based on hydrophobicity.[11]

  • Non-Chromatographic Methods:

    • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. Finding a suitable solvent system where the product has low solubility at room temperature while the ynamide remains in solution is key.[11]

    • Liquid-Liquid Extraction: Differences in the acidity/basicity of your product and the ynamide might allow for separation via acid-base extraction.

Problem: The ynamide or product appears to be decomposing on the silica gel column.

Strategy:

  • Deactivate the Silica: The acidic nature of standard silica gel can degrade sensitive compounds. You can deactivate the silica by pre-treating the column with a solvent system containing a small amount of a base, such as triethylamine (~1%).[11]

  • Use a Neutral Stationary Phase: As mentioned above, switching to neutral alumina can be a good alternative to prevent acid-catalyzed decomposition.[11]

References

Purification of crude "N-methylprop-2-ynamide" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Crude N-methylprop-2-ynamide

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude this compound by column chromatography. This document moves beyond basic protocols to address the specific challenges associated with purifying small, polar amide compounds, offering troubleshooting advice and explaining the scientific rationale behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using silica gel chromatography?

This compound (CAS: 2682-32-8) is a small molecule with significant polarity due to the amide functional group[1]. This presents two main challenges. First, its polarity can cause very strong interactions with the highly polar silica gel stationary phase, leading to poor mobility (low Rf values) and requiring highly polar solvent systems for elution. Second, the amide bond can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during a long purification process[2][3]. Tailing or streaking of the compound band is a common symptom of these strong interactions.

Q2: How do I select an appropriate starting solvent system (mobile phase) for my purification?

The selection of a mobile phase is the most critical step and should always be guided by prior analysis using Thin-Layer Chromatography (TLC)[4]. The goal is to find a solvent system where the this compound has an Rf value between 0.25 and 0.35, which provides the optimal balance between retention and elution for good separation on a column[4][5].

Given the compound's polarity, standard non-polar systems like ethyl acetate/hexanes may not be sufficient. A good starting point is a binary system with a strong polar component.

  • Standard Polarity System: Start with 50-100% Ethyl Acetate in Hexanes.

  • High Polarity System: If the compound remains at the baseline (Rf ≈ 0), switch to a stronger solvent system, such as 1-10% Methanol in Dichloromethane (DCM)[6].

Q3: My compound streaks badly on the TLC plate. What causes this and how can I fix it?

Streaking is typically caused by strong, non-ideal interactions between the analyte and the stationary phase. For amides, this can be due to hydrogen bonding with the silanol groups on the silica surface. It can also occur if the sample is overloaded on the TLC plate or if the crude material contains acidic or basic impurities.

Troubleshooting Streaking:

  • Reduce Sample Concentration: Ensure you are not spotting too much material onto the TLC plate.

  • Incorporate a Modifier: Sometimes, adding a small amount (0.5-1%) of a polar modifier to the mobile phase can improve peak shape. For neutral amides, a small amount of methanol can help. If basic impurities are suspected, a trace of triethylamine can be added, though this is less common for neutral amides[3].

  • Check Compound Stability: Run a 2D TLC to check for on-plate degradation. Spot the compound, run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent system. If the spot appears off the diagonal, the compound may be degrading on the silica[2].

Q4: The compound will not elute from the column even with 10% Methanol in DCM. What are my options?

If your compound is still not eluting, you are facing a classic issue with highly polar compounds[2].

  • Increase Methanol Concentration: You can cautiously increase the methanol percentage. However, be aware that high concentrations of methanol (>10-15%) can begin to dissolve the silica gel, which can contaminate your final product[6].

  • Use an Alternative Stationary Phase: If silica gel is too retentive, consider using a less acidic or different type of stationary phase. Alumina (neutral or basic) can be a good alternative for certain compounds[2]. Alternatively, reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity, is an excellent method for polar molecules that are difficult to retain or separate on normal-phase silica[7].

Data Presentation & Protocols

Compound Properties
PropertyValueSource
CAS Number 2682-32-8AChemBlock[1]
Molecular Formula C₄H₅NOAChemBlock[1]
Formula Weight 83.09 g/mol AChemBlock[1]
IUPAC Name N-methylpropiolamideAChemBlock[1]
Predicted Polarity HighGeneral Chemical Principles
Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

This protocol is essential for determining the optimal solvent system before committing to a large-scale column.

  • Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).

  • Spot TLC Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plates: Place the spotted TLC plate in a developing chamber containing a prepared solvent system. Test several systems to find the one that provides the best separation and an ideal Rf for the target compound.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Staining with potassium permanganate can also be effective for visualizing alkynes and amides.

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Aim for an Rf of 0.25-0.35 for the this compound spot, with good separation from impurities[5].

Table of Suggested Starting Solvent Systems for TLC

System No.Non-Polar ComponentPolar ComponentStarting Ratio (v/v)Application Notes
1HexanesEthyl Acetate50:50Standard system for moderately polar compounds.
2HexanesEthyl Acetate0:100For more polar compounds.
3Dichloromethane (DCM)Methanol (MeOH)98:2A strong system for highly polar compounds[6].
4Dichloromethane (DCM)Methanol (MeOH)95:5Increase polarity if Rf is too low in System 3[6].

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped[8].

  • Sample Loading: The preferred method is dry loading , especially if the crude product has poor solubility in the eluent[9].

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC analysis. If a gradient elution is needed (i.e., starting with a less polar mixture and gradually increasing polarity), do so slowly to ensure good separation.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows and Logic

Purification Workflow Diagram

The following diagram outlines the logical flow from crude product to purified compound.

G cluster_prep Preparation & Method Development cluster_purify Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC Optimal Identify Optimal System (Rf = 0.25-0.35) TLC->Optimal Pack Pack Column with Silica Gel Optimal->Pack Load Dry Load Sample Pack->Load Elute Elute with Optimal Solvent Load->Elute Collect Collect Fractions Elute->Collect TLC_F Analyze Fractions by TLC Collect->TLC_F Combine Combine Pure Fractions TLC_F->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure G Start Analyze TLC Result Rf_Check Rf Value? Start->Rf_Check Rf_High Too High (>0.4) Rf_Check->Rf_High High Rf_Low Too Low (<0.2) Rf_Check->Rf_Low Low Rf_OK Optimal (0.25-0.35) Rf_Check->Rf_OK Good Shape_Check Spot Shape? Shape_Round Round Shape_Check->Shape_Round Good Shape_Streak Streaking / Tailing Shape_Check->Shape_Streak Bad Sol_Dec Decrease Solvent Polarity (e.g., more Hexanes) Rf_High->Sol_Dec Sol_Inc Increase Solvent Polarity (e.g., add MeOH to DCM) Rf_Low->Sol_Inc Rf_OK->Shape_Check Proceed Proceed to Column Shape_Round->Proceed Troubleshoot_Streak Troubleshoot: 1. Lower Concentration 2. Check Stability (2D TLC) 3. Consider Alt. Stationary Phase Shape_Streak->Troubleshoot_Streak

References

Technical Support Center: Monitoring N-methylprop-2-ynamide Synthesis via TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of N-methylprop-2-ynamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols for using Thin-Layer Chromatography (TLC) as a primary reaction monitoring tool. Our approach is grounded in fundamental chemical principles to not only solve common issues but also to explain their root causes, empowering you to make informed decisions in your laboratory work.

Foundational Context: The Synthesis of this compound

To effectively troubleshoot reaction monitoring, we must first understand the reaction itself. While numerous routes to ynamides exist, a common and illustrative method is the acylation of an amine with an activated carboxylic acid.[1][2] For the synthesis of this compound, a plausible route involves the reaction of methylamine with prop-2-ynoyl chloride (propioloyl chloride), which can be generated in situ from prop-2-ynoic acid. A base, such as triethylamine (TEA), is typically required to neutralize the HCl byproduct.

Proposed Reaction Scheme:

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 Prop-2-ynoic Acid I1 Prop-2-ynoyl Chloride R1->I1 + SOCl₂ or Oxalyl Chloride R2 Methylamine P1 This compound R2->P1 R2->P1 R3 Triethylamine (Base) R3->P1 P2 Triethylammonium Chloride R3->P2 I1->P1 I1->P2

Caption: Proposed synthesis of this compound.

The key species to monitor via TLC are the starting material (prop-2-ynoic acid), which is a polar, acidic compound, and the product (this compound), which is a polar amide. The disappearance of the starting material and the appearance of the product spot signify reaction progression.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using TLC to monitor this synthesis, presented in a direct question-and-answer format.

Question 1: My spots are streaking vertically up the plate. What's causing this and how do I fix it?

Answer: Streaking is a frequent issue, especially when dealing with acidic or basic compounds on a standard silica gel plate.[3]

  • Causality: Silica gel (SiO₂) is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Highly basic compounds, like residual methylamine or the triethylamine base in your reaction mixture, can interact too strongly (via acid-base interactions) with these sites. This causes the molecules to "drag" up the plate rather than moving as a compact spot. Similarly, very polar compounds like your starting carboxylic acid can also streak if the solvent system is not optimized.[4][5] Overloading the sample on the baseline is another common cause.[6][7]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: The simplest first step is to dilute your reaction sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the plate. Overloading is a primary cause of streaking.[5][7]

    • Add a Basic Modifier: Since your reaction contains basic components (methylamine, triethylamine), the most effective solution is often to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base, like 0.5-2% triethylamine , to your eluting solvent system.[6] This modifier will deprotonate the silanol groups, preventing your basic analytes from sticking and resulting in sharper, more defined spots.

    • Check for Decomposition: In some cases, streaking can indicate that your compound is decomposing on the acidic silica plate. This can be tested using a 2D TLC experiment (see Question 5).[8][9]

Question 2: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?

Answer: This indicates that your compounds are too polar for the current mobile phase (eluent).

  • Causality: In normal-phase TLC, the stationary phase (silica) is polar, and the mobile phase is less polar. Polar compounds have a strong affinity for the stationary phase and will not move far if the mobile phase is not polar enough to effectively elute them up the plate.[4] Both your starting material (prop-2-ynoic acid) and product (this compound) are quite polar.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: You need to make your solvent system more polar. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate (the more polar component). For example, if a 70:30 Hexane:EtOAc system resulted in an Rf of 0, try 50:50 or even 30:70.

    • Use a Stronger Polar Solvent: If modifying the ratio is insufficient, you may need to incorporate a stronger polar solvent like methanol. A common solvent system for polar compounds is dichloromethane (DCM) with a small percentage of methanol. Start with 98:2 DCM:MeOH and increase the methanol content as needed. Be aware that methanol is a very strong eluent, so small changes can have a large effect. For very polar compounds, a system like 10% NH4OH in MeOH, used as a 1-10% mixture in dichloromethane, can be effective.[9]

Question 3: My spots are all at the top of the plate near the solvent front (Rf ≈ 1). How do I resolve them?

Answer: This is the opposite of the previous problem and means your eluent is too polar for the compounds.

  • Causality: A highly polar mobile phase will have a very high affinity for all compounds, moving them up the plate rapidly with little interaction with the stationary phase. This results in poor separation and high Rf values.[6]

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: You need to make your solvent system less polar. If you are using a 30:70 Hexane:EtOAc system, decrease the proportion of ethyl acetate. Try 50:50 or 70:30 Hexane:EtOAc. The goal is to find a balance where your compounds interact with both the stationary and mobile phases, leading to differential migration.

Question 4: The spots for my starting material and product are overlapping or very close together. How can I improve the separation?

Answer: Poor resolution (low ΔRf) makes it difficult to judge the reaction's completion.

  • Causality: This occurs when the starting material and product have very similar polarities, and thus similar affinities for the chosen TLC system.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: The key is to test different solvent systems. The ideal eluent will maximize the difference in Rf values (ΔRf) between the starting material and the product. Try combinations of solvents with different properties, such as:

      • Hexane/Ethyl Acetate (varying ratios)

      • Dichloromethane/Methanol (varying ratios)

      • Toluene/Acetone

    • Use a Co-spot: This is a critical technique for confirming reaction progress. A co-spot is a lane on the TLC plate where you spot both the starting material reference and the reaction mixture in the same place.

      • If the reaction is incomplete, you will see two distinct spots in the reaction mixture lane that correspond to the individual starting material and product spots. The co-spot lane will show these same two spots.

      • If the reaction is complete, you will see only the product spot in the reaction mixture lane. The co-spot lane will look like a "snowman" or an elongated spot containing both the starting material reference and the product from the reaction mixture.[8]

Question 5: I see an unexpected spot on my TLC plate that is not the starting material or the product. What could it be?

Answer: An unexpected spot could be an impurity, a side-product, or an indication of decomposition.

  • Causality: Amide synthesis can sometimes produce side products. More commonly, if a compound is unstable under the analysis conditions, it can decompose on the acidic silica gel plate.[8]

  • Troubleshooting Steps:

    • Run a 2D TLC: This technique is the definitive way to check for compound stability on the silica plate.[9]

      • Spot your reaction mixture in one corner of a square TLC plate.

      • Run the plate in the first dimension with your chosen eluent.

      • Remove the plate, dry it completely, and rotate it 90 degrees.

      • Run the plate again in the second dimension using the same eluent.

      • After visualization, stable compounds will appear along the diagonal line. Any spots that appear off the diagonal are decomposition products that formed during the first elution.[8]

    • Consider Side Reactions: Think about the reaction mechanism. Could there be byproducts from reactions with the solvent or other reagents? LC-MS analysis of the reaction mixture can help identify the mass of the unknown spot.

Question 6: I've run my TLC, but I don't see any spots after visualization under a UV lamp. What went wrong?

Answer: This usually means your compounds are not UV-active, are too dilute, or have evaporated.[6]

  • Causality: For a compound to be visible under UV light (typically at 254 nm), it must contain a chromophore, such as an aromatic ring or conjugated system. While the alkyne and amide groups in this compound have some UV absorbance, it may be weak.

  • Troubleshooting Steps:

    • Use a Chemical Stain: This is the most common solution. A potassium permanganate (KMnO₄) stain is excellent for this system because it reacts with compounds that can be oxidized, such as the alkyne in your starting material and product. These will show up as yellow/brown spots on a purple background.

    • Concentrate the Sample Spot: If you suspect your sample is too dilute, spot it multiple times in the exact same location, allowing the solvent to fully evaporate between each application. This concentrates the analyte on the baseline.[7]

    • Check Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent pool instead of running up the plate.[7]

Experimental Protocols & Data

Protocol 1: Standard TLC Monitoring Workflow

This protocol provides a step-by-step guide for running a TLC plate to monitor the this compound synthesis.

start Start: Prepare Eluent & Chamber step1 1. Prepare Eluent & Chamber Add ~0.5 cm of eluent to the chamber with a filter paper wick. Cover and let equilibrate for 5-10 mins. start->step1 step2 2. Prepare Samples Dilute a small aliquot of the reaction mixture. Have a diluted reference sample of your starting material. step1->step2 step3 3. Spot the TLC Plate Using a capillary tube, spot samples on the pencil baseline (~1 cm from bottom). Lanes: S (Starting Material), R (Reaction), C (Co-spot). step2->step3 step4 4. Develop the Plate Place the plate in the equilibrated chamber. Ensure the solvent level is below the baseline. Cover and allow the solvent to run up the plate. step3->step4 step5 5. Mark Solvent Front & Dry Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the front with a pencil. Dry the plate completely. step4->step5 step6 6. Visualize the Plate View under a UV lamp (254 nm) and circle any visible spots. Then, dip into a chemical stain (e.g., KMnO₄) and gently heat. step5->step6 step7 7. Analyze & Calculate Rf Measure the distance traveled by each spot and the solvent front. Calculate Rf values. Assess reaction completion. step6->step7

Caption: Standard workflow for Thin-Layer Chromatography.

Protocol 2: Preparation of Potassium Permanganate (KMnO₄) Stain
  • Ingredients:

    • Potassium permanganate (KMnO₄): 1.5 g

    • Potassium carbonate (K₂CO₃): 10 g

    • 5% Sodium hydroxide (NaOH) solution: 2.5 mL

    • Distilled water: 150 mL

  • Procedure:

    • Dissolve the K₂CO₃ and NaOH in the distilled water.

    • Slowly add the KMnO₄ while stirring until it is completely dissolved.

    • Store the solution in a dark bottle. The stain is stable for several months.

  • Usage:

    • Dip the dried TLC plate quickly into the solution.

    • Remove excess stain by dabbing the edge on a paper towel.

    • Gently warm the plate with a heat gun until spots appear. Oxidizable compounds will appear as yellow or brown spots against a purple/pink background.

Data Table: Recommended Solvent Systems

The optimal solvent system must be determined experimentally. This table provides starting points for method development. Rf values are estimates and will vary based on exact conditions.

Solvent System (v/v)Starting Material (Prop-2-ynoic Acid) RfProduct (this compound) RfNotes
70:30 Hexane:Ethyl Acetate~0.1~0.3Good starting point. May provide good separation.
50:50 Hexane:Ethyl Acetate~0.2~0.5Increases polarity if spots are too low on the plate.
95:5 Dichloromethane:Methanol~0.3~0.6A stronger eluent system for highly polar compounds.
95:5:0.5 DCM:MeOH:TEA~0.35~0.65Add Triethylamine (TEA) if basic spots are streaking.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common TLC issues systematically.

start Analyze Developed TLC Plate q1 Problem: Spots are streaking Yes No start->q1 a1 Solution: 1. Dilute sample. 2. Add 0.5% TEA or HCOOH to eluent. q1:yes->a1 q2 Problem: Rf ≈ 0 (at baseline) Yes No q1:no->q2 a2 Solution: Increase eluent polarity. (e.g., more EtOAc or add MeOH) q2:yes->a2 q3 Problem: Rf ≈ 1 (at solvent front) Yes No q2:no->q3 a3 Solution: Decrease eluent polarity. (e.g., less EtOAc or remove MeOH) q3:yes->a3 q4 Problem: Poor Separation (ΔRf is small) Yes No q3:no->q4 a4 Solution: Test a new solvent system with different chemical properties (e.g., Toluene/Acetone). q4:yes->a4 end TLC is Optimized q4:no->end

Caption: A decision tree for systematic TLC troubleshooting.

References

Technical Support Center: Navigating the Characterization of Novel Ynamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the unique and versatile class of molecules known as ynamides. Ynamides, characterized by a nitrogen atom bearing an electron-withdrawing group attached to a carbon-carbon triple bond, are powerful synthetic intermediates.[1][2] However, their distinct electronic structure and reactivity present specific challenges during characterization.[3]

This guide is designed to serve as a practical, field-proven resource. It moves beyond simple procedural lists to explain the 'why' behind the troubleshooting steps, empowering you to make informed decisions in your own laboratory work. We will address common pitfalls in spectroscopic analysis, purification, and stability assessment, providing detailed protocols and logical workflows to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the fundamental properties and handling of ynamides.

Q1: Just how stable are ynamide compounds? Ynamides are generally considered "bench-stable" compounds, a significant advantage over their highly reactive and difficult-to-handle ynamine counterparts. The presence of an electron-withdrawing group on the nitrogen atom delocalizes the nitrogen lone pair, which tempers the nucleophilicity of the alkyne and enhances overall stability.[2][4] This allows for purification via standard silica gel chromatography and storage for extended periods under the right conditions.[2] However, their stability is not absolute. They are particularly sensitive to:

  • Acidic Conditions: Strong acids can protonate the ynamide, leading to the formation of highly reactive keteniminium ion intermediates, which can then undergo hydration or other rearrangements.[5][6] Even the inherent acidity of standard silica gel can cause degradation during chromatography.[7]

  • Moisture: Ynamides are susceptible to hydrolysis, which cleaves the amide bond or hydrates the alkyne, especially under acidic or basic conditions or upon heating.[8][9][10]

Q2: What are the best practices for storing and handling ynamide compounds? Proper storage is crucial to prevent degradation and ensure reproducibility. To maximize the shelf-life of your ynamide compounds, adhere to the following protocols:

  • Inert Atmosphere: Store ynamides under an inert atmosphere (e.g., argon or nitrogen) to protect them from moisture and atmospheric oxygen.

  • Low Temperature: For long-term storage, keep the compounds in a freezer (-20°C is standard).[11]

  • Protect from Light: Store in amber vials or in the dark, as some organic compounds are sensitive to photolytic degradation.[12]

  • Handling: Always handle ynamides in a well-ventilated fume hood.[13] When weighing or transferring, do so quickly to minimize exposure to the atmosphere. Use dry solvents and glassware for all manipulations.[14]

Q3: Why is the characterization of ynamides often described as "challenging"? The challenges stem from their unique blend of stability and reactivity.[4] Key issues include:

  • Latent Reactivity: The same electronic features that make ynamides synthetically useful also make them prone to unexpected reactions under analytical conditions (e.g., in an acidic NMR solvent or during mass spectrometry ionization).[3][5]

  • Degradation During Analysis: As mentioned, ynamides can degrade on acidic chromatography media or react with trace water in NMR solvents, leading to spectra that show a mixture of the desired compound and its byproducts.[7][8]

  • Spectroscopic Ambiguity: While NMR and MS are powerful tools, the interpretation of ynamide spectra can be non-trivial. For instance, the chemical shifts of the sp-hybridized carbons are sensitive to the electronic nature of the substituents, and fragmentation patterns in mass spectrometry can be complex.[1][2]

Section 2: Troubleshooting Guide by Analytical Technique

This section provides specific, problem-oriented solutions for issues encountered during the characterization of ynamides.

NMR Spectroscopy

NMR is the primary tool for structural elucidation, but ynamide spectra can be misleading if potential pitfalls are not considered.

Problem: Broad or disappearing signals, especially for N-H or other labile protons.

  • Causality: This is a classic sign of chemical exchange. Labile protons (like those on nitrogen or hydroxyl groups) can exchange with residual acidic protons or deuterium from the NMR solvent (especially D₂O or water in solvents like CDCl₃ and DMSO-d₆). This exchange happens on the NMR timescale, leading to signal broadening or complete disappearance. Amide N-H protons are particularly susceptible.[15]

  • Solution:

    • Use Fresh, High-Purity Solvent: Always use a fresh ampoule of deuterated solvent. For particularly sensitive compounds, use a solvent that has been stored over molecular sieves.

    • Switch Solvents: If you are using CDCl₃, try switching to DMSO-d₆. The hydrogen-bond accepting nature of DMSO can slow down the exchange rate of N-H protons, resulting in sharper signals.

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate enough to resolve the broad signals.

Problem: Unexpected peaks in the spectrum suggest impurities or degradation.

  • Causality: Commercially available CDCl₃ is often stabilized with a small amount of acid, which can be sufficient to catalyze the hydrolysis of a sensitive ynamide over time. The appearance of new signals corresponding to amides or ketones is a strong indicator of this degradation pathway.[6][8]

  • Solution:

    • Neutralize the Solvent: Before preparing your sample, pass the CDCl₃ through a small plug of basic alumina to remove trace acid.

    • Prompt Analysis: Acquire the NMR spectrum immediately after preparing the sample. Do not let the sample sit in the NMR tube for several hours or days before analysis.

    • Use an Aprotic, Neutral Solvent: Benzene-d₆ or THF-d₈ are good alternatives if the compound is soluble.

Data Presentation: Characteristic NMR Shifts

The following table provides typical chemical shift ranges for ynamides to aid in spectral interpretation.[1][2]

Nucleus Proton/Carbon Type Typical Chemical Shift (δ, ppm) Notes
¹H Protons on N-alkyl groups2.5 - 4.0Highly dependent on the nature of the alkyl and electron-withdrawing groups.
Protons on N-aryl groups7.0 - 8.0Typical aromatic region; shifts can be influenced by the ynamide moiety.
Alkyne proton (terminal ynamides)2.0 - 3.0Generally deshielded compared to standard terminal alkynes.
¹³C C ≡C-N (Internal C)70 - 90The specific shift is very sensitive to the substituents.
R-C ≡C (Terminal C)70 - 90
Amide C =O160 - 180Downfield region, characteristic of carbonyl carbons.

Visualization: NMR Troubleshooting Workflow

NMR_Troubleshooting start NMR Spectrum Acquired q1 Are signals broad or missing? start->q1 sol1 Use fresh, high-purity solvent (e.g., DMSO-d6). Consider VT-NMR. q1->sol1 Yes q2 Are unexpected peaks present? q1->q2 No sol1->q2 sol2 Neutralize solvent (basic alumina). Analyze sample immediately. q2->sol2 Yes q3 Are alkyne carbons weak in ¹³C? q2->q3 No sol2->q3 sol3 Increase relaxation delay (d1). Increase number of scans (ns). q3->sol3 Yes end_node Spectrum Interpreted q3->end_node No sol3->end_node Purification_Strategy start Crude Ynamide Mixture q1 Is the compound acid-sensitive? start->q1 strat1 Use standard silica gel chromatography. q1->strat1 No strat2 Deactivate silica with Et₃N. Use neutral/basic alumina. Consider Reverse Phase (C18). q1->strat2 Yes q2 Is there co-elution with impurities? strat1->q2 strat2->q2 sol1 Optimize solvent gradient. Try a different stationary phase. q2->sol1 Yes end_node Pure Ynamide q2->end_node No sol1->end_node

References

Technical Support Center: Optimizing Carboxamide Synthesis via the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Schotten-Baumann synthesis of carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction, troubleshoot common issues leading to low yields, and optimize reaction conditions for robust and reproducible outcomes.

Introduction to the Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann in 1883, the Schotten-Baumann reaction is a cornerstone of organic synthesis for the formation of amides and esters.[1] For carboxamide synthesis, it involves the acylation of a primary or secondary amine with an acyl chloride (or anhydride) in the presence of a base.[1][2][3][4] The reaction is widely appreciated for its utility in synthesizing a broad range of amides, from simple molecules to complex pharmaceutical intermediates.[1][5]

The classic Schotten-Baumann conditions often employ a two-phase solvent system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water.[1][6][7] The amine and acyl chloride reside in the organic phase, while the base is dissolved in the aqueous phase.[2][6] This biphasic setup is crucial for minimizing the unwanted hydrolysis of the highly reactive acyl chloride.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the stable amide product.[3][6][8]

Troubleshooting Guide: Overcoming Low Yields

Low yields in the Schotten-Baumann synthesis of carboxamides are a common frustration. This section provides a systematic approach to diagnosing and resolving the most frequent issues encountered in the laboratory.

Issue 1: My reaction is sluggish, and the yield is disappointingly low.

Possible Cause A: Hydrolysis of the Acyl Chloride

The acyl chloride is highly susceptible to hydrolysis, especially in the presence of water and base. This side reaction consumes the acylating agent, leading to a direct reduction in the yield of the desired amide.

Solutions:

  • Vigorous Stirring: In a biphasic system, efficient mixing is paramount to ensure that the amine in the organic phase has a greater chance of reacting with the acyl chloride before it encounters water at the interface.

  • Controlled Addition of Acyl Chloride: Add the acyl chloride dropwise to the reaction mixture. A slow, controlled addition maintains a low concentration of the acyl chloride at any given time, favoring the reaction with the amine over hydrolysis.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to slow down the rate of hydrolysis of the acyl chloride.

Possible Cause B: Protonation of the Amine

The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct.[4] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4]

Solutions:

  • Sufficient Base: Ensure that at least one equivalent of base is present to neutralize the generated HCl. In practice, using a slight excess of base is often beneficial.

  • Maintain Optimal pH: The reaction is typically most efficient at a pH between 10 and 12.[6] This ensures that the amine is in its free, nucleophilic form. Regularly check the pH of the aqueous phase and add more base if necessary.

Possible Cause C: Poor Quality of Reagents

The purity of the starting materials is critical for the success of any chemical reaction.

Solutions:

  • Freshly Distilled/Purified Reagents: Use freshly distilled or purified amines and acyl chlorides. Acyl chlorides, in particular, can degrade over time, releasing HCl.

  • Anhydrous Conditions (for non-aqueous setups): If you are performing the reaction in a single organic solvent with an organic base, ensure that all reagents and the solvent are anhydrous to prevent hydrolysis of the acyl chloride.

Issue 2: My product is an oil and will not crystallize.

Possible Cause A: Presence of Impurities

Oily products are often the result of impurities that inhibit crystallization. These can include unreacted starting materials, byproducts from side reactions, or residual solvent.

Solutions:

  • Thorough Work-up: During the work-up, ensure complete removal of acidic and basic impurities by washing the organic layer with dilute acid (e.g., 1M HCl) and a basic solution (e.g., saturated sodium bicarbonate), followed by a brine wash.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has low solubility, such as hexane or pentane.

  • Seeding: If a small amount of the pure, crystalline product is available, "seed" the oil with a tiny crystal to initiate crystallization.

Issue 3: I am working with a sterically hindered amine and getting very low conversion.

Possible Cause: Steric Hindrance

Bulky substituents on the amine can significantly slow down the rate of nucleophilic attack on the acyl chloride.[9]

Solutions:

  • Elevated Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Use of a More Reactive Acylating Agent: If possible, consider using a more reactive acylating agent, such as an acid anhydride, in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

  • Alternative Bases: For sterically hindered amines, using a non-nucleophilic organic base like triethylamine or Hünig's base in an aprotic solvent can be more effective than the traditional aqueous NaOH system.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Schotten-Baumann reaction?

The optimal pH for a typical Schotten-Baumann reaction is between 10 and 12.[6] This pH range is a delicate balance: it needs to be high enough to neutralize the byproduct HCl and keep the amine deprotonated and nucleophilic, but not so high as to excessively promote the hydrolysis of the acyl chloride. For reactions involving amino acids, it's crucial to keep the pH above 9 to prevent the chloroformate from reacting with the carboxylate, which can lead to the formation of dipeptide impurities.[11]

Q2: How do I choose the right base for my reaction?

The choice of base depends on the specific substrates and reaction conditions.

BaseTypical ConditionsAdvantagesDisadvantages
Sodium Hydroxide (NaOH) Biphasic (e.g., DCM/water)Inexpensive, effective for many primary and secondary amines.Can promote hydrolysis of the acyl chloride.
Potassium Hydroxide (KOH) Biphasic (e.g., DCM/water)Can sometimes increase the reaction rate compared to NaOH.[12][13]Similar potential for promoting hydrolysis as NaOH.
Pyridine Organic solvent (can be used as the solvent itself)Acts as both a base and a nucleophilic catalyst, converting acyl chlorides into more powerful acylating agents.[2][4][7] Good for less reactive amines.Can be difficult to remove during work-up.
Triethylamine (Et3N) Anhydrous organic solvent (e.g., DCM)Non-nucleophilic, good for sensitive substrates and sterically hindered amines.[6]Weaker base than NaOH, may require longer reaction times.

Q3: Can I use a phase-transfer catalyst to improve my yield?

Yes, a phase-transfer catalyst (PTC) can be highly effective in a biphasic Schotten-Baumann reaction. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. This increases the rate of the desired aminolysis reaction without significantly increasing the rate of acyl chloride hydrolysis, leading to improved yields and faster reaction times.[12][14] In some cases, the use of a PTC can increase the reaction rate by up to 25 times.[14]

Q4: How does the pKa of the amine affect the reaction?

The basicity of the amine, which is related to the pKa of its conjugate acid, is a key factor in its nucleophilicity.[15][16] In general, more basic amines are more nucleophilic and will react more readily in the Schotten-Baumann reaction.[17] However, several factors can influence this relationship:

  • Electron-donating groups on the amine (e.g., alkyl groups) increase basicity and generally enhance reactivity.[15]

  • Electron-withdrawing groups (e.g., aryl groups) decrease basicity and can make the amine less reactive.[15]

  • Steric hindrance around the nitrogen atom can decrease nucleophilicity without significantly affecting basicity.[16][17]

For weakly basic (less nucleophilic) amines, you may need to use more forcing conditions, such as a more reactive acylating agent, a catalytic amount of a nucleophilic catalyst like DMAP, or an alternative base like pyridine.[7][10]

Experimental Protocols

Standard Protocol: Synthesis of N-benzylacetamide

This protocol provides a standard procedure for the synthesis of N-benzylacetamide from benzylamine and acetyl chloride under classic Schotten-Baumann conditions.

Reagents and Materials:

  • Benzylamine

  • Acetyl chloride

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1 equivalent) in DCM.

  • Add 10% aqueous NaOH solution (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirring mixture over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Optimized Protocol for a Weakly Nucleophilic Amine: Synthesis of an Acrylamide

This protocol is adapted for a less reactive amine, such as one with electron-withdrawing groups, and incorporates an organic base.

Reagents and Materials:

  • Weakly nucleophilic amine (e.g., a substituted aniline)

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • 1M aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1 equivalent) and anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • In a separate dropping funnel, dissolve acryloyl chloride (1.2 equivalents) in anhydrous DCM.

  • Add the acryloyl chloride solution dropwise to the amine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Visualizations

Schotten-Baumann Reaction Mechanism

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-C(O⁻)(Cl)-R' Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Intermediate Amide R-NH-CO-R' Intermediate->Amide Collapse & Cl⁻ Elimination HCl HCl ProtonatedAmine R-NH₃⁺ Base Base (e.g., OH⁻) Base->ProtonatedAmine Neutralization

Caption: The mechanism of the Schotten-Baumann reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Schotten-Baumann Reaction Check_Stirring Is stirring vigorous? Start->Check_Stirring Check_Addition Was acyl chloride added slowly? Check_Stirring->Check_Addition Yes Improve_Mixing Increase stirring rate Check_Stirring->Improve_Mixing No Check_Temp Was the reaction cooled? Check_Addition->Check_Temp Yes Slow_Addition Add acyl chloride dropwise Check_Addition->Slow_Addition No Check_Base Is there sufficient base (pH 10-12)? Check_Temp->Check_Base Yes Lower_Temp Run reaction at 0-5 °C Check_Temp->Lower_Temp No Check_Reagents Are reagents pure and fresh? Check_Base->Check_Reagents Yes Add_Base Add more base, monitor pH Check_Base->Add_Base No Check_Sterics Is the amine sterically hindered? Check_Reagents->Check_Sterics Yes Purify_Reagents Purify/distill starting materials Check_Reagents->Purify_Reagents No Modify_Conditions Increase temp, use PTC, or change base/solvent Check_Sterics->Modify_Conditions Yes Improve_Mixing->Check_Addition Slow_Addition->Check_Temp Lower_Temp->Check_Base Add_Base->Check_Reagents Purify_Reagents->Check_Sterics

Caption: A workflow for troubleshooting low yields.

References

Optimizing catalyst and solvent for CuAAC reactions with "N-methylprop-2-ynamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on experiments involving N-methylprop-2-ynamide . This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to ensure successful and reproducible outcomes.

Core Principles: Understanding the CuAAC Reaction with Amide-Containing Alkynes

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][] Its power lies in its high yields, mild reaction conditions, and tolerance for a wide array of functional groups.[3] While this compound is generally a well-behaved substrate, understanding the nuances of the catalytic system is paramount to overcoming potential challenges.

The catalytically active species is Cu(I), which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, with sodium ascorbate being the most common choice.[4][5] The presence of a stabilizing ligand is crucial, as it prevents the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state and significantly accelerates the reaction rate.[6][7][8]

The Catalytic Cycle

The widely accepted mechanism involves the coordination of Cu(I) to the alkyne, forming a copper-acetylide intermediate.[9] Growing evidence suggests a dinuclear copper pathway, where a second copper ion engages with the azide, facilitating the cycloaddition.[10][11] This process is highly efficient and typically proceeds rapidly at or below room temperature.[12]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide Alkyne R¹-C≡CH (this compound) Alkyne->Cu_Acetylide Coordination & Deprotonation Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide R²-N₃ Azide->Metallacycle Coordination & Cycloaddition Triazolide Copper(I) Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration Proton_Source H⁺ Source (e.g., Solvent, Ascorbic Acid) Proton_Source->Triazolide

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when performing CuAAC reactions with this compound and similar substrates.

Q1: My reaction has a very low or non-existent yield. What are the likely causes?

This is the most frequent issue and can stem from several sources. A systematic check is the best approach.

  • Cause 1: Inactive Catalyst System. The Cu(I) oxidation state is essential for catalysis but is prone to oxidation to the inactive Cu(II) state.[13]

    • Solution: Always use a freshly prepared solution of your reducing agent, sodium ascorbate.[14][15] Solutions that are yellow or brown have oxidized and lost their reducing capability.[14] Ensure you have an appropriate Cu(I)-stabilizing ligand present, especially in aqueous media.[15] Water-soluble ligands like THPTA or BTTAA are highly recommended.[5]

  • Cause 2: Impure Reagents or Solvents. The purity of all components is critical.

    • Solution: Use high-purity reagents and solvents.[15] If you suspect impurities in your this compound or azide, consider purification. Certain buffers or additives (e.g., Tris, EDTA) can chelate copper and poison the catalyst; phosphate buffers can also cause precipitation if not handled correctly.[16][17] It is best practice to pre-mix the copper salt and ligand before adding them to the reaction mixture containing a phosphate buffer.[16]

  • Cause 3: Incorrect Stoichiometry or Concentration.

    • Solution: While a 1:1 ratio of alkyne to azide is theoretical, using a slight excess (1.1 to 2-fold) of the more accessible reagent can drive the reaction to completion.[18] Ensure your ligand-to-copper ratio is optimized; for bioconjugation, a 5:1 ratio is often used to protect sensitive molecules, while a 1:1 to 2:1 ratio may be suitable for small molecule synthesis.[19][20]

Q2: I'm observing a significant amount of a side product corresponding to the homocoupling of this compound (Glaser coupling). How can I prevent this?

Glaser coupling is an oxidative dimerization of terminal alkynes, a side reaction promoted by Cu(II) ions and the presence of oxygen.[16]

  • Solution 1: Minimize Oxygen Exposure. While CuAAC is robust, minimizing the reaction's exposure to atmospheric oxygen is good practice.[4] Capping the reaction vessel can significantly reduce the rate of catalyst oxidation and subsequent Glaser coupling.[16]

  • Solution 2: Ensure Sufficient Reducing Agent. The presence of an adequate amount of sodium ascorbate is key to maintaining a low concentration of Cu(II) and keeping the catalyst in the active Cu(I) state.[1][21] Using a slight excess of sodium ascorbate relative to copper is recommended.

Q3: The reaction is sluggish, taking many hours or days to reach completion. How can I accelerate it?

Slow reaction kinetics can be frustrating, especially when high throughput is required.

  • Solution 1: Use an Accelerating Ligand. This is the most effective way to boost reaction rates. Ligands not only stabilize Cu(I) but also actively participate in the catalytic cycle to accelerate the formation of the triazole product.[6][22] For aqueous systems, THPTA is an excellent choice.[16]

  • Solution 2: Optimize the Solvent. The choice of solvent can have a notable impact on reaction rates.[23] DFT calculations and experimental observations have shown that water can accelerate the reaction.[1] For poorly soluble substrates, using a co-solvent like DMSO, DMF, or t-BuOH with water is a common and effective strategy.[16][20]

  • Solution 3: Increase Reactant Concentration. Le Chatelier's principle applies; increasing the concentration of your reactants will generally increase the reaction rate. If solubility is a limiting factor, explore different solvent systems.

Q4: Are there any specific considerations for the amide group in this compound?

The amide functional group is generally well-tolerated in CuAAC reactions. However, substrates containing functional groups capable of coordinating with copper, such as free thiols or histidines, can sometimes inhibit the reaction by sequestering the catalyst.[17]

  • Insight: While the amide in this compound is a weak ligand for copper compared to established accelerating ligands or problematic groups like thiols, it's a point to consider in a fully non-optimized system. If you are performing the reaction without any accelerating ligand and observing issues, the introduction of a potent ligand like THPTA will almost certainly outcompete any weak, non-productive coordination from the substrate and resolve the issue.

Data Summaries & Optimization Workflow
Table 1: Recommended Catalyst Systems for this compound
ComponentRecommendationRationale & NotesCitations
Copper Source Copper(II) Sulfate (CuSO₄)Inexpensive, stable, and readily available. Used to generate Cu(I) in situ.[4][5]
Reducing Agent Sodium AscorbateThe most common and effective reducing agent. Must be prepared fresh. [14][19][21]
Ligand (Aqueous) THPTAExcellent water solubility, stabilizes Cu(I), and accelerates the reaction. Protects biomolecules from oxidative damage.[5][16][24]
Ligand (Organic) TBTAHigh efficacy in organic solvents where it is soluble.[3][24]
Typical Ratio 5:1 Ligand:CuSO₄A 5-fold excess of ligand is often recommended to protect against oxidative damage and ensure catalyst stability, especially in bioconjugation.[4][19]
Table 2: Solvent Selection Guide
Solvent SystemUse CaseAdvantagesConsiderationsCitations
Water or Buffer Water-soluble substratesCan accelerate reaction rates; environmentally benign.Ensure all components are soluble. Avoid chelating buffers like Tris.[1][16]
t-BuOH/H₂O (1:1) General PurposeExcellent for a wide range of substrates, solubilizing both polar and non-polar reactants.A classic and highly reliable choice.[1]
DMSO/H₂O Poorly soluble substratesDMSO is a strong solvent for many organic molecules and is miscible with water.Use up to 10-20% DMSO as a co-solvent.[16][20]
DMF Organic SynthesisEffective for many organic azides and alkynes.Can be used when aqueous conditions are not desired.[25]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Observed Check_Reagents Check Reagent Quality & Age Start->Check_Reagents Fresh_Ascorbate Prepare FRESH Sodium Ascorbate Solution Check_Reagents->Fresh_Ascorbate Ascorbate is old or discolored Check_Catalyst Is an appropriate Ligand being used? Check_Reagents->Check_Catalyst Reagents are pure Fresh_Ascorbate->Check_Catalyst Add_Ligand Add THPTA (aqueous) or TBTA (organic) (e.g., 5:1 Ligand:Cu) Check_Catalyst->Add_Ligand No / Wrong Ligand Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions Yes Add_Ligand->Check_Conditions Optimize_Solvent Optimize Solvent System (e.g., H₂O/tBuOH, H₂O/DMSO) Check_Conditions->Optimize_Solvent Substrates insoluble Check_Side_Products Side Products Observed? (e.g., Glaser Coupling) Check_Conditions->Check_Side_Products All soluble Optimize_Solvent->Check_Side_Products Degas Minimize O₂ Exposure (Cap vial, consider degassing) Check_Side_Products->Degas Yes Success Reaction Optimized Check_Side_Products->Success No Degas->Success

Caption: A systematic workflow for troubleshooting low-yield CuAAC reactions.

Experimental Protocols
Protocol 1: General Reaction Setup for CuAAC with this compound

This protocol is designed for a 1 mL final reaction volume and can be scaled accordingly. The recommended order of addition is critical to prevent catalyst precipitation and deactivation.[19][26]

Reagent Preparation:

  • Azide Stock: 10 mM solution in a suitable solvent (e.g., water, DMSO).

  • This compound Stock: 10 mM solution in the same solvent.

  • CuSO₄ Stock: 20 mM solution in nuclease-free water.

  • THPTA Stock: 100 mM solution in nuclease-free water (assuming a 5:1 ligand:copper ratio).

  • Sodium Ascorbate Solution: 100 mM in nuclease-free water. Crucially, this must be prepared fresh immediately before use. [14]

Reaction Assembly:

  • In a clean microcentrifuge tube, add the desired amount of the azide and this compound. For a final concentration of 1 mM each, you would add 100 µL of each stock solution.

  • Add buffer or solvent to bring the total volume to 875 µL.

  • Prepare the Catalyst Premix: In a separate tube, combine 25 µL of the 100 mM THPTA stock solution with 25 µL of the 20 mM CuSO₄ stock solution. Mix gently by pipetting.[27]

  • Add the 50 µL of the CuSO₄/THPTA premix to the main reaction tube containing the azide and alkyne. Mix gently.

  • Initiate the Reaction: Add 75 µL of the freshly prepared 100 mM Sodium Ascorbate solution to the reaction mixture.[28]

  • Close the tube to minimize oxygen exposure and mix by gentle inversion.[16]

  • Allow the reaction to proceed at room temperature for 1-4 hours. Progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

Final Concentrations:

  • Azide: 1 mM

  • This compound: 1 mM

  • CuSO₄: 0.5 mM

  • THPTA: 2.5 mM

  • Sodium Ascorbate: 7.5 mM

References

Technical Support Center: Overcoming Oxygen Inhibition in Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for degassing techniques in free radical polymerization. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with oxygen inhibition during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to ensure your polymerizations are successful and reproducible.

Section 1: The Root of the Problem: Understanding Oxygen Inhibition

Before troubleshooting, it's crucial to understand the fundamental mechanism causing the issue. This section addresses the "why" behind polymerization failures in the presence of air.

Q: Why is my free radical polymerization failing to initiate or stopping prematurely?

A: The most common culprit is oxygen inhibition. Molecular oxygen (O₂), present in the atmosphere and dissolved in your reagents, is a highly efficient radical scavenger. In its ground state, O₂ is a triplet diradical, which readily reacts with the carbon-centered radicals generated from your initiator and the propagating polymer chains.

This interaction forms a stable and less reactive peroxy radical (P-O-O•). Unlike the propagating radical (P•), the peroxy radical is not effective at adding to monomer units to extend the polymer chain. This effectively terminates the polymerization process or prevents it from starting altogether, a phenomenon known as inhibition. The presence of oxygen can lead to an induction period, where no polymerization occurs until all dissolved oxygen is consumed. For reactions at an air-liquid interface, such as in thin-film applications, this inhibition is particularly detrimental as oxygen can continuously diffuse into the system.

Mechanism of Oxygen Inhibition

The following diagram illustrates how oxygen intercepts and terminates the polymerization chain reaction.

OxygenInhibition Initiator Initiator (I) Radical Initiating Radical (R•) Initiator->Radical Decomposition PropagatingRadical Propagating Radical (P•) Radical->PropagatingRadical Initiation Monomer1 Monomer (M) Polymer Polymer Chain (P-M) PropagatingRadical->Polymer Propagation PeroxyRadical Peroxy Radical (P-O-O•) (Non-propagating) PropagatingRadical->PeroxyRadical Inhibition (Fast Reaction) Monomer2 Monomer (M) Oxygen Oxygen (O₂)

Caption: Oxygen inhibition pathway in free radical polymerization.

Section 2: Choosing Your Degassing Strategy: A Comparative Guide

The key to successful free radical polymerization is the effective removal of dissolved oxygen. Several techniques are available, each with its own merits and drawbacks. The choice of method depends on the scale of your reaction, the volatility of your reagents, and the required level of oxygen removal.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Freeze-Pump-Thaw The solvent/solution is frozen, the headspace is evacuated to remove gases, and then thawed to release dissolved gases into the evacuated headspace. This cycle is repeated.Highly effective; considered the "gold standard" for removing dissolved gases. Minimal loss of volatile monomers or solvents.Time-consuming and requires specialized equipment (Schlenk line, vacuum pump, cold trap). Not practical for very large volumes. Risk of flask shattering if not performed correctly.Small to medium-scale reactions, especially those sensitive to trace amounts of oxygen or containing volatile components.
Inert Gas Sparging An inert gas (typically Nitrogen or Argon) is bubbled through the liquid, displacing the dissolved oxygen according to Henry's Law.Simple, fast, and does not require a vacuum line. Suitable for larger volumes.Less effective than Freeze-Pump-Thaw. Can lead to the evaporation of volatile solvents or monomers. Risk of incomplete oxygen removal.Routine polymerizations, large-scale reactions, and systems with non-volatile components where ultra-low oxygen levels are not critical.
Chemical Scavenging Additives (oxygen scavengers) are introduced to the reaction mixture to chemically react with and consume dissolved oxygen.Can be used in situ and is ideal for systems where physical degassing is impractical (e.g., UV curing of thin films).The scavenger or its byproducts may interfere with the polymerization or affect the final polymer properties. Requires careful selection of the scavenger for compatibility.Photopolymerization, emulsion polymerization, and industrial processes where continuous oxygen ingress is a problem.
Sonication/Vacuum The liquid is sonicated under a light vacuum. Sonication promotes the formation and coalescence of gas bubbles, which are then removed by the vacuum.Faster than sparging for some applications. Can be performed in a simple vacuum flask.Can heat the sample. Less effective than Freeze-Pump-Thaw. Potential for solvent evaporation.Degassing of viscous polymer solutions or moderately scaled reactions where a Schlenk line is unavailable.

Section 3: Protocols and Troubleshooting

This section provides detailed, field-tested protocols for the most common degassing techniques, along with solutions to specific problems you might encounter.

Freeze-Pump-Thaw (FPT): The Gold Standard
Q: How do I correctly and safely perform a Freeze-Pump-Thaw cycle?

A: This technique requires a Schlenk flask, a high-vacuum manifold (Schlenk line), and a cold trap cooled with liquid nitrogen. Safety is paramount, as you are working with vacuum and cryogenic liquids. Always wear safety glasses and appropriate personal protective equipment.

Experimental Protocol: Freeze-Pump-Thaw
  • Preparation: Add your monomer, solvent, and any other non-initiator reagents to a Schlenk flask. The liquid should not fill more than 50% of the flask's volume to prevent shattering upon freezing. Attach the flask to the Schlenk line.

  • Initial Purge: Ensure the flask is under a positive pressure of inert gas (Nitrogen or Argon).

  • Freeze: Close the stopcock on the Schlenk flask to isolate it from the inert gas line. Slowly lower the flask into a Dewar containing liquid nitrogen. Swirl the flask gently to freeze the contents in a thin layer on the walls, which maximizes surface area.

  • Pump: Once the contents are completely frozen solid, open the stopcock to the vacuum manifold. The headspace above the frozen solid will be evacuated. Allow it to pump for 5-10 minutes.

  • Thaw: Close the flask's stopcock to isolate it from the vacuum. Remove the flask from the liquid nitrogen Dewar and allow it to thaw at room temperature or in a tepid water bath. As the solid melts, you will see bubbles of dissolved gas being released into the vacuum of the headspace.

  • Repeat: Once the solution is fully thawed, repeat the entire cycle (steps 3-5). For most applications, a minimum of three FPT cycles is required to ensure complete degassing.

  • Final Step: After the final thaw, backfill the flask with an inert gas. Your solution is now degassed and ready for initiator addition and polymerization.

FPT_Workflow Start Start: Solution in Schlenk Flask (<50% full) Freeze 1. FREEZE (Liquid Nitrogen) Start->Freeze Pump 2. PUMP (Evacuate Headspace) Freeze->Pump Thaw 3. THAW (Release Dissolved Gas) Pump->Thaw Check Cycles < 3? Thaw->Check Check->Freeze Yes End End: Backfill with Inert Gas Check->End No Sparging_Workflow Setup Setup Reaction Vessel Inert Gas Inlet (long needle) Gas Outlet (short needle) Sparging Submerge Inlet Needle & Start Gentle Gas Flow (20-30 min) Setup->Sparging Blanket Raise Inlet Needle Above Liquid Surface Sparging->Blanket Initiate Maintain Positive Pressure & Initiate Polymerization Blanket->Initiate

Validation & Comparative

A Senior Application Scientist's Guide to Ynamide Reactivity: Aryl vs. Sulfonyl vs. Alkyl Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of ynamide reactivity, crafted for researchers, medicinal chemists, and process development scientists. Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group (EWG), have emerged as exceptionally versatile building blocks in modern organic synthesis.[1][2][3] Their unique electronic structure, balancing the nucleophilicity of an ynamine with enhanced stability, unlocks a vast and diverse chemical space.[4][5][6]

The reactivity of the ynamide triple bond is profoundly influenced by the nature of the EWG on the nitrogen atom.[6] This guide provides an in-depth comparison of three primary classes of ynamides—aryl, sulfonyl, and alkyl—focusing on how the N-substituent dictates their performance in key chemical transformations. We will dissect the underlying electronic principles and provide experimental data to empower you to select the optimal ynamide for your synthetic strategy.

The Electronic Foundation: Understanding Ynamide Polarization

The synthetic utility of ynamides stems from the polarization of their carbon-carbon triple bond. The nitrogen atom's lone pair donates electron density into the alkyne (a +M effect), rendering the β-carbon nucleophilic. Simultaneously, the EWG attenuates this donation and imparts stability, preventing the rapid decomposition characteristic of simpler ynamines.[1][4] This push-pull system establishes a highly polarized π-system where the α-carbon is electrophilic and the β-carbon is nucleophilic.[6][7]

The choice of an aryl, sulfonyl, or alkyl EWG creates distinct electronic profiles:

  • Aryl Ynamides (N-alkynyl amides/anilides): The EWG is a carbonyl group attached to an aryl ring. The reactivity can be finely tuned by installing electron-donating or electron-withdrawing substituents on the aromatic ring.

  • Sulfonyl Ynamides (N-alkynyl sulfonamides): The sulfonyl group is a powerful EWG. It significantly reduces the electron-donating ability of the nitrogen atom, leading to a less nucleophilic but highly polarized alkyne.[4] This class is often exceptionally reactive towards electrophilic activation.

  • Alkyl Ynamides (N-alkynyl amides): Similar to aryl ynamides, the EWG is a carbonyl group. The attached alkyl group is generally considered electronically neutral, providing a baseline reactivity profile.

Caption: Electronic structures of aryl, sulfonyl, and alkyl ynamides.

Comparative Electronic Properties
Ynamide ClassN-Substituent (EWG)Key Electronic FeaturePredicted Impact on Reactivity
Aryl Ynamide CarbonylTunable via aryl ring substituentsVersatile; reactivity can be modulated for specific applications.
Sulfonyl Ynamide SulfonylStrongly electron-withdrawingLower nucleophilicity; high susceptibility to electrophilic activation.
Alkyl Ynamide CarbonylElectronically neutral alkyl groupGood balance of stability and reactivity; a reliable standard.

Comparative Reactivity in Cycloaddition Reactions

Cycloadditions are a cornerstone of ynamide chemistry, providing rapid access to complex carbocyclic and heterocyclic scaffolds.[2][6][8] The nature of the N-substituent plays a critical role in reaction efficiency and, in some cases, the reaction pathway itself.

Case Study: [2+2] Cycloaddition with Ketenes

The reaction of ynamides with ketenes is a direct route to synthetically valuable 3-aminocyclobutenone derivatives.[9] Experimental evidence shows that the electronic nature of the ynamide substituent significantly affects the reaction rate.

In a study by Hsung and co-workers, it was observed that ynamides bearing sp² unsaturated substituents attached to the alkyne, such as phenyl (an aryl ynamide precursor), exhibited sluggish reactivity.[9] These cycloadditions required neat conditions (absence of solvent) to proceed at a reasonable rate. In contrast, ynamides with alkyl substituents on the alkyne, paired with carbamate or sulfonamide EWGs, generally react more readily.

Experimental Data: [2+2] Cycloaddition of Ynamides with Diphenylketene

EntryYnamide Substrate (R-C≡C-N(EWG)R')R GroupEWGConditionsYieldReference
1Ph-C≡C-N(Boc)₂PhenylBocToluene, 110 °C, 24h85%J. Org. Chem. 2003, 68, 6, 2497-2503
2nBu-C≡C-N(Ts)Bnn-ButylTosylToluene, 110 °C, 4h92%J. Org. Chem. 2003, 68, 6, 2497-2503
3Ph-C≡C-N(Ts)BnPhenylTosylNeat, 110 °C, 12h78%J. Org. Chem. 2003, 68, 6, 2497-2503

Causality Behind Experimental Choices: The data suggests that the electron-withdrawing nature of a terminal phenyl group (Entry 1 vs. 2) can decrease the nucleophilicity of the ynamide's β-carbon, slowing its attack on the ketene. The strongly electron-withdrawing tosyl group (a sulfonyl ynamide) in Entry 2 still allows for a rapid reaction, highlighting that the substituent on the alkyne terminus (R) can have a more pronounced kinetic effect than the N-EWG in this specific transformation. The switch to neat conditions for the phenyl-substituted ynamide (Entry 3) increases the effective concentration of reactants, forcing the sluggish reaction to proceed.

Divergent Pathways in Hydrofunctionalization

The addition of an H-X molecule across the ynamide triple bond is a powerful, atom-economical method to generate functionalized enamides.[10][11] Most Brønsted acid-mediated hydrofunctionalizations proceed via a common mechanism: regioselective protonation at the nucleophilic β-carbon to form a highly reactive keteniminium intermediate, which is then trapped by a nucleophile.[12][13]

G cluster_info Ynamide R-C≡C-N(EWG)R' Keteniminium [ R-C=C=N⁺(EWG)R' ] Keteniminium Ion Ynamide->Keteniminium β-carbon attack Protonation Protonation (H-X) Product Enamide Product Keteniminium->Product α-carbon attack Nucleophile_Attack Nucleophilic Attack (X⁻) info1 Reactivity of keteniminium is key. Stronger EWG (sulfonyl) = more electrophilic α-carbon.

Caption: General mechanism for Brønsted acid-mediated hydrofunctionalization.

The stability and electrophilicity of the keteniminium ion are directly controlled by the N-substituent:

  • Sulfonyl Ynamides: The potent -I/-M effects of the sulfonyl group make the corresponding keteniminium ion extremely electrophilic. This often leads to very rapid reactions with a wide range of nucleophiles.

  • Aryl/Alkyl Ynamides: These form less electrophilic keteniminium intermediates. While still highly reactive, they may require more forcing conditions or stronger acids compared to their sulfonyl counterparts for certain transformations.

Case Study: Substrate-Controlled Radical Reactions of N-Sulfonyl Ynamides

Recent work has shown that N-sulfonyl ynamides can undergo divergent radical reactions where the substrate structure dictates the final product.[14] Under thermal or photocatalytic conditions, sulfonyl radicals can initiate a chain process. Non-allylic N-sulfonyl ynamides proceed through hydration to yield α-sulfonyl amides, whereas allylic N-sulfonyl ynamides undergo an exclusive aza-Claisen rearrangement to furnish α-sulfonyl nitriles.[14] This specific reactivity is a hallmark of the sulfonyl group; achieving similar controlled divergence with aryl or alkyl ynamides is less common and would likely follow different mechanistic pathways. This highlights how the unique properties of the sulfonyl group can be exploited for elegant synthetic design.

Selectivity in Metal-Catalyzed Annulations

Transition metal catalysis unlocks a vast array of transformations for ynamides, particularly in the synthesis of N-heterocycles.[5][15] The choice of N-EWG can act as a critical directing group, controlling chemoselectivity in complex multi-component reactions.

Case Study: Sulfonamide-Directed [2+2+2]-Cycloadditions

A gold-catalyzed [2+2+2]-cycloaddition of two distinct ynamides with one nitrile molecule was developed to construct 2,4-diaminopyridines.[16] A key finding of this work was that the chemoselectivity—which ynamide reacts first—is controlled by the type of sulfonamide group. An N-tosyl ynamide and an N-nosyl ynamide were reacted together. The mechanistic analysis revealed that the more electron-withdrawing nosyl group promotes the initial cyclization step.

This level of control is more difficult to achieve with aryl or alkyl ynamides, where the electronic differences between two competing substrates would be less pronounced. The strong, predictable electronic influence of different sulfonyl groups provides a handle for directing reactivity in sophisticated, multi-component assemblies.

Comparative Summary of Reactivity

Reaction TypeAryl YnamideSulfonyl YnamideAlkyl Ynamide
[2+2] Cycloaddition Reactivity is tunable; can be sluggish with terminal aryl groups.Generally highly reactive.Good, reliable reactivity.
Hydrofunctionalization Forms reactive keteniminium intermediate.Forms highly electrophilic keteniminium intermediate; enables unique pathways.Standard reactivity profile.
Metal-Catalyzed Annulation Versatile substrate.Can act as a powerful directing group, enabling high chemoselectivity.Good general-purpose substrate.
Radical Reactions Participates in various radical transformations.Unique reactivity patterns, enabling substrate-controlled divergent synthesis.[14]Generally follows standard radical addition pathways.

Experimental Protocol: Representative Hydrofunctionalization

This protocol describes a general, robust method for the hydrosulfenylation of an ynamide, a transformation that proceeds via the keteniminium intermediate.

Objective: To synthesize a stereodefined ketene N,S-acetal via the HFIP-mediated addition of a thiol to an ynamide.[12]

Workflow Diagram

G A Setup B Reagent Addition A->B 1. Add ynamide (1.0 eq) 2. Add HFIP (solvent) 3. Add thiol (1.0 eq) C Reaction Monitoring B->C Stir at room temp. D Workup C->D Monitor by TLC until ynamide is consumed E Purification D->E 1. Concentrate in vacuo 2. Redissolve in EtOAc 3. Wash with NaHCO₃(aq) F Isolated Product E->F Column Chromatography (Silica Gel)

References

A Guide to the Spectroscopic Confirmation of N-methylprop-2-ynamide using ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the fields of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. N-methylprop-2-ynamide, a small molecule containing both an amide and a terminal alkyne, presents a straightforward yet illustrative case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. While alternative analytical techniques can provide data on molecular weight or functional groups, only NMR provides the detailed atomic-level connectivity map required for definitive confirmation.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. As this specific molecule is not extensively characterized in publicly available literature, this document serves as a predictive guide based on foundational NMR principles and data from analogous structures. We will dissect the anticipated spectra, explain the causal factors behind the predicted chemical shifts and multiplicities, and present a self-validating framework for using this data to confirm the target structure while excluding plausible isomers.

The Target Structure: Atom Environments in this compound

To interpret an NMR spectrum, one must first identify the unique, or chemically non-equivalent, proton and carbon environments within the molecule. In this compound, symmetry dictates that there are three distinct proton environments and four distinct carbon environments, as illustrated below.

Figure 1: Chemical structure of this compound with unique carbon (C¹⁻⁴) and proton (Hᵃ⁻ᵇ) environments labeled.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Theoretical Basis: A proton's chemical shift is primarily influenced by the electron density around it. Electronegative atoms, like the oxygen and nitrogen in the amide group, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value). Conversely, the magnetic anisotropy of π-systems, such as a carbon-carbon triple bond, can create regions of both shielding and deshielding. For a terminal alkyne, the proton lies within a shielding cone generated by the circulation of π-electrons, causing it to resonate at a significantly lower chemical shift (upfield) than might be expected based on carbon hybridization alone[1][2][3].

Signal-by-Signal Analysis:

  • Hᵃ (Alkynyl Proton): This single proton is attached to the sp-hybridized C¹. Due to the strong shielding effect from the triple bond's magnetic anisotropy, its signal is expected to appear in the range of δ 2.0 - 3.0 ppm [2][3]. As there are no adjacent protons within three bonds, this signal will be a singlet . Its integration value will be 1H .

  • Hᵇ (N-Methyl Protons): These three equivalent protons are attached to C⁴, which is bonded to the amide nitrogen. The nitrogen atom's electronegativity deshields these protons. The signal is anticipated to be a singlet (no adjacent protons) with an integration of 3H . Its chemical shift is predicted to be in the range of δ 2.8 - 3.2 ppm . The exact position can be influenced by solvent and the potential for restricted rotation around the C-N amide bond.

Data Summary: Predicted ¹H NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Hᵃ (≡C-H)2.0 - 3.01HSinglet (s)
Hᵇ (N-CH₃)2.8 - 3.23HSinglet (s)

Predicted ¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In standard proton-decoupled spectra, each unique carbon produces a single line, providing a direct count of non-equivalent carbon atoms.

Theoretical Basis: Carbon chemical shifts are determined by hybridization and the electronic effects of attached atoms. The sp-hybridized carbons of an alkyne resonate in a characteristic region, distinct from sp³ (alkane) and sp² (alkene/aromatic) carbons[4]. The carbonyl carbon of an amide is strongly deshielded by the double-bonded oxygen atom, causing it to appear far downfield.

Signal-by-Signal Analysis:

  • C¹ (Terminal Alkyne, ≡C-H): This sp-hybridized carbon is expected to resonate in the range of δ 65 - 85 ppm [4].

  • C² (Internal Alkyne, -C≡): This sp-hybridized carbon, being attached to the carbonyl group, will appear slightly further downfield than C¹, typically in the range of δ 70 - 90 ppm [4][5].

  • C³ (Amide Carbonyl, C=O): This sp²-hybridized carbon is highly deshielded by the adjacent oxygen atom and will have the largest chemical shift, predicted to be in the δ 150 - 165 ppm range.

  • C⁴ (N-Methyl, N-CH₃): This sp³-hybridized carbon will be the most shielded carbon, appearing furthest upfield. Its predicted chemical shift is in the range of δ 25 - 35 ppm .

Data Summary: Predicted ¹³C NMR Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C³ (C=O)150 - 165
C² (-C≡)70 - 90
C¹ (≡C-H)65 - 85
C⁴ (N-CH₃)25 - 35

Experimental Protocol for Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines the standard procedure for analyzing a small organic molecule like this compound.

Figure 2: Standard experimental workflow for acquiring ¹H and ¹³C NMR spectra for structural elucidation.

The Self-Validating System: Confirming the Structure

The power of NMR lies in its ability to create a self-validating dataset. The combination of ¹H and ¹³C data should not only match the proposed structure of this compound but also actively disprove other constitutional isomers.

Comparison with Plausible Isomers:

Let's consider two plausible isomers of this compound (C₄H₅NO) and predict their vastly different NMR signatures.

  • Isomer 1: (E/Z)-3-aminobut-3-en-2-one: This isomer would show two distinct vinylic proton signals (δ 5-6 ppm), a methyl ketone signal (δ ~2.1 ppm), and two broad NH₂ protons. Its ¹³C spectrum would feature a ketone carbonyl (~195 ppm) and two sp² carbons (~100 and ~160 ppm).

  • Isomer 2: 2-cyano-N-methylethanamide: This isomer lacks an alkyne. It would show a singlet for the N-methyl group and a singlet for the CH₂ group adjacent to the nitrile. The ¹³C spectrum would show a nitrile carbon (~117 ppm) and an amide carbonyl.

The predicted spectrum for this compound—with its characteristic alkynyl proton and carbon signals—is fundamentally incompatible with the spectra predicted for these isomers. This process of elimination, guided by the data, provides authoritative confirmation.

cluster_logic Logical Flow of Structural Confirmation evidence Experimental NMR Data h1_data ¹H NMR: - 2 singlets - Integration 1H : 3H - δ ~2.5 ppm (alkynyl-H) - δ ~3.0 ppm (N-Me) evidence->h1_data c13_data ¹³C NMR: - 4 signals - δ ~155 ppm (C=O) - δ ~70-90 ppm (2 x sp C) - δ ~30 ppm (sp³ C) evidence->c13_data target Hypothesis 1: This compound h1_data->target Matches isomer1 Hypothesis 2: (E/Z)-3-aminobut-3-en-2-one h1_data->isomer1 Mismatch (no vinyl-H) isomer2 Hypothesis 3: 2-cyano-N-methylethanamide h1_data->isomer2 Mismatch (no alkynyl-H) c13_data->target Matches c13_data->isomer1 Mismatch (ketone C=O) c13_data->isomer2 Mismatch (nitrile C) confirm Structure Confirmed target->confirm reject Structures Rejected isomer1->reject isomer2->reject

Figure 3: Logical framework demonstrating how experimental NMR data serves to confirm the target structure while simultaneously refuting alternative isomers.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an exceptionally robust and detailed method for the structural confirmation of this compound. The predicted ¹H spectrum, characterized by two singlets corresponding to the shielded alkynyl proton and the deshielded N-methyl protons, and the ¹³C spectrum, with its four distinct signals representing the carbonyl, two sp-hybridized, and one sp³-hybridized carbon, create a unique spectroscopic fingerprint. When compared against the predicted spectra of constitutional isomers, this fingerprint allows for the unambiguous assignment of the molecular structure, fulfilling a critical requirement for research and development in the chemical sciences.

References

A Comparative Guide to Ynamide Synthesis: From Classical Routes to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Ynamide Functional Group

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have transitioned from a synthetic curiosity to a cornerstone of modern organic synthesis.[1][2] Their unique electronic structure, which balances the high reactivity of ynamines with significantly improved stability, makes them exceptionally versatile building blocks.[3][4][5][6] The electron-withdrawing group tempers the nucleophilicity of the nitrogen atom, rendering the alkyne moiety susceptible to a wide array of transformations, including cycloadditions, transition-metal-catalyzed cross-couplings, and hydrofunctionalizations.[7][8][9][10][11][12] This reactivity profile has established ynamides as powerful intermediates in the synthesis of complex nitrogen-containing molecules, with significant applications in drug discovery and materials science.[9]

This guide provides a comparative analysis of the principal methodologies for ynamide synthesis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative methods, and present a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal strategy for their synthetic targets.

Navigating the Synthetic Landscape: Major Strategies for Ynamide Construction

The synthesis of ynamides can be broadly categorized based on the key bond-forming disconnection. While classical methods often relied on elimination or isomerization pathways, modern approaches are dominated by powerful transition-metal-catalyzed reactions, particularly those forming the crucial C-N or C-C bond adjacent to the alkyne.

Herein, we will compare three major classes of ynamide synthesis:

  • C-N Bond Formation Strategies: The most prevalent approach, typically involving the coupling of an amide or other nitrogen nucleophile with an alkynyl electrophile.

  • C-C Bond Formation Strategies: A more recent and highly modular disconnection that installs the carbon substituent on the alkyne at a late stage.

  • Classical & Transition-Metal-Free Approaches: Foundational methods and modern innovations that circumvent the use of transition metals.

C-N Bond Formation: The Copper-Catalyzed Workhorse

The copper-catalyzed coupling of nitrogen nucleophiles with alkyne partners is arguably the most significant development in ynamide synthesis, offering broad applicability and functional group tolerance.[13]

Method A: Aerobic Oxidative Coupling of Terminal Alkynes with Amides

This method stands out for its atom economy, utilizing readily available terminal alkynes and amides with oxygen as the terminal oxidant.[6][8][14]

Mechanism and Rationale:

The reaction is believed to proceed through a copper acetylide intermediate. The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. Concurrently, the amide is deprotonated. The key C-N bond-forming step is a reductive elimination from a copper(III) intermediate, which is generated via oxidation of a copper(II) species by an external oxidant (often O₂).[14] The choice of ligand is crucial for stabilizing the copper intermediates and promoting the catalytic cycle.

Copper_Catalyzed_Oxidative_Coupling cluster_0 Catalytic Cycle R_alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I)Lₙ R_alkyne->Cu_acetylide -H⁺ Amide R'₂N-H Cu_II_intermediate [R-C≡C-Cu(II)(NR'₂)Lₙ] Amide->Cu_II_intermediate -H⁺ Cu_I Cu(I)Lₙ Cu_I->Cu_acetylide Cu_acetylide->Cu_II_intermediate Cu_III_intermediate [R-C≡C-Cu(III)(NR'₂)Lₙ] Cu_II_intermediate->Cu_III_intermediate + [O] Cu_III_intermediate->Cu_I Ynamide R-C≡C-NR'₂ Cu_III_intermediate->Ynamide Reductive Elimination Oxidant O₂ Oxidant->Cu_II_intermediate Oxidant_reduced H₂O Oxidant->Oxidant_reduced

Caption: Catalytic cycle for copper-catalyzed aerobic oxidative coupling.

Experimental Protocol: Synthesis of N-(phenylethynyl)oxazolidin-2-one

  • Materials: Phenylacetylene, oxazolidin-2-one, copper(I) chloride (CuCl), a suitable ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried Schlenk tube, add CuCl (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the tube with oxygen (using a balloon).

    • Add a solution of oxazolidin-2-one (1.2 equiv.) and phenylacetylene (1.0 equiv.) in toluene via syringe.

    • Stir the reaction mixture at 70 °C under an oxygen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to afford the desired ynamide.[6]

Method B: Coupling of 1,1-Dibromo-1-alkenes with Amides

This robust method utilizes gem-dibromoalkenes as stable and readily accessible alkyne precursors.[13][15]

Mechanism and Rationale:

The reaction begins with the copper-catalyzed coupling of the amide with the dibromoalkene to form a bromoenamide intermediate. This is followed by a copper-catalyzed or base-mediated elimination of HBr to generate the ynamide product. The use of a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) is often critical for high yields.[13]

Dibromoalkene_Coupling Dibromoalkene R-CH=CBr₂ Intermediate Bromoenamide R-CH=C(Br)NR'₂ Dibromoalkene->Intermediate C-N Coupling Amide R'₂NH Amide->Intermediate Catalyst CuI / DMEDA Catalyst->Intermediate Ynamide R-C≡C-NR'₂ Catalyst->Ynamide Base Cs₂CO₃ Base->Intermediate Base->Ynamide Intermediate->Ynamide Elimination (-HBr)

Caption: Workflow for ynamide synthesis from 1,1-dibromo-1-alkenes.

Experimental Protocol: Synthesis of 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide

  • Materials: 1,1-Dibromo-2-phenylethene, N-benzyl-4-methylbenzenesulfonamide, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), cesium carbonate (Cs₂CO₃), and 1,4-dioxane.

  • Procedure:

    • An oven-dried flask is charged with CuI (12 mol%), the sulfonamide (1.0 equiv.), and Cs₂CO₃ (4.0 equiv.).

    • The flask is evacuated and backfilled with argon.

    • 1,4-Dioxane, 1,1-dibromo-2-phenylethene (1.5 equiv.), and DMEDA (18 mol%) are added sequentially.

    • The mixture is heated to 70 °C and stirred for 24-48 hours.

    • After cooling, the reaction is diluted with ethyl acetate and filtered through Celite.

    • The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.

    • Purification by flash chromatography on silica gel yields the target ynamide.[13]

C-C Bond Formation: A Modular Approach

A paradigm shift in ynamide synthesis involves forming the C-C bond of the alkyne at a late stage. This modular approach allows for greater diversity in the carbon substituent.

Method: Copper-Catalyzed Coupling of Organometallics with Chloroynamides

This innovative strategy, developed by the Anderson group, disconnects the ynamide at the C(sp)-C(sp³) or C(sp)-C(sp²) bond.[16][17][18] Chloroynamides, generated in situ from readily available 1,2-dichloroenamides, serve as electrophilic partners for Grignard or organozinc reagents.[16][18]

Mechanism and Rationale:

The starting 1,2-dichloroenamide is treated with a strong base (e.g., LDA or LiHMDS) to induce elimination, forming a highly reactive chloroynamide intermediate. This intermediate is then subjected to a copper-catalyzed cross-coupling reaction with a nucleophilic organometallic reagent (Grignard or organozinc). This method overcomes limitations of traditional C-N couplings, particularly for sterically hindered or electronically challenging amides.[16][18]

CC_Bond_Formation Dichloroenamide 1,2-Dichloroenamide Chloroynamide Chloroynamide Intermediate Cl-C≡C-NR'₂ Dichloroenamide->Chloroynamide Elimination Base LDA / LiHMDS Base->Chloroynamide Ynamide R-C≡C-NR'₂ Chloroynamide->Ynamide C-C Cross-Coupling Organometallic R-MgX or R-ZnX Organometallic->Ynamide Cu_cat CuCN Cu_cat->Ynamide

Caption: Modular C-C bond formation route to ynamides.

Experimental Protocol: General Procedure for Copper-Catalyzed Ynamide Synthesis from 1,2-Dichloroenamides

  • Materials: 1,2-Dichloroenamide, lithium diisopropylamide (LDA), copper(I) cyanide (CuCN), and a Grignard reagent (e.g., PhMgBr) in THF.

  • Procedure:

    • To a solution of the 1,2-dichloroenamide (1.0 equiv.) in THF at -78 °C, add LDA (1.1 equiv.) dropwise. Stir for 30 minutes to form the chloroynamide in situ.

    • In a separate flask, add CuCN (5 mol%) and cool to 0 °C.

    • Add the Grignard reagent (1.5 equiv.) to the CuCN suspension.

    • Transfer the cold chloroynamide solution to the organometallic mixture via cannula.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

    • Purify the crude product by flash column chromatography.[16]

Classical & Transition-Metal-Free Syntheses

While transition-metal catalysis dominates the field, metal-free alternatives remain valuable for their orthogonal reactivity and avoidance of metal contamination.

Method A: Dehydrohalogenation of β-Bromoenamides

This is a classical, foundational method for creating the alkyne bond through elimination.[1][3]

Mechanism and Rationale:

The synthesis relies on an E2 elimination mechanism. A strong, non-nucleophilic base, such as potassium tert-butoxide (KOt-Bu), is required to abstract a proton and expel the bromide ion, forming the triple bond.[19][20] The stereochemistry of the starting bromoenamide can be important, with (Z)-isomers often being more reactive.[3]

Experimental Protocol: Synthesis of a Generic Ynamide via Dehydrohalogenation

  • Materials: (Z)-β-bromoenamide, potassium tert-butoxide (KOt-Bu), and a suitable solvent (e.g., 1,2-dichloroethane or THF).

  • Procedure:

    • To a solution of the (Z)-β-bromoenamide (1.0 mmol) in 1,2-dichloroethane (5 mL), add potassium tert-butoxide (1.2 mmol).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Quench with water and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[1]

Method B: Transition-Metal-Free Synthesis from (Z)-1,2-Dichloroalkenes

A modern, robust metal-free strategy involves the reaction of sulfonamides with (Z)-1,2-dichloroalkenes.[21][22][23]

Mechanism and Rationale:

This reaction proceeds via a sequence of elimination and nucleophilic substitution. A strong base (e.g., NaH or Cs₂CO₃) first promotes the elimination of HCl from the dichloroalkene to form an in situ chloroalkyne. The deprotonated sulfonamide then acts as a nucleophile, displacing the chloride to form the ynamide.[23]

Experimental Protocol: Synthesis of an N-Sulfonyl Ynamide

  • Materials: (Z)-1,2-dichloro-1-alkene, a sulfonamide (e.g., p-toluenesulfonamide), a base (e.g., NaH or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a suspension of NaH (3.0 equiv.) in DMF, add the sulfonamide (1.2 equiv.) at room temperature and stir for 30 minutes.

    • Add the (Z)-1,2-dichloroalkene (1.0 equiv.) to the mixture.

    • Heat the reaction to 80 °C and stir for 12 hours.

    • Cool the reaction and carefully quench with water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate and purify by silica gel chromatography.[23][24]

Quantitative Comparison of Ynamide Synthesis Methodologies

The choice of synthetic method often depends on factors such as substrate availability, functional group tolerance, scalability, and cost. The following tables provide a comparative summary of the discussed methodologies.

Table 1: Comparison of Key Ynamide Synthesis Methodologies

Method Key Reagents Typical Temp. Advantages Limitations
Cu-Catalyzed Oxidative Coupling Terminal Alkyne, Amide, Cu(I) salt, O₂70-110 °CAtom economical, readily available starting materials.[14]Can be sensitive to sterics; potential for alkyne homocoupling.[14]
Cu-Catalyzed Dibromoalkene Coupling 1,1-Dibromoalkene, Amide, CuI, DMEDA70-90 °CBroad scope, stable alkyne precursors.[13]Stoichiometric byproduct formation (HBr).
Cu-Catalyzed C-C Coupling Dichloroenamide, Organometallic, CuCN-78 °C to RTHighly modular, overcomes steric limitations of C-N coupling.[16][18]Requires strong base and cryogenic conditions.
Dehydrohalogenation Haloenamide, Strong Base (KOt-Bu)RefluxTransition-metal-free, simple procedure.[1]Requires synthesis of haloenamide precursor, often harsh conditions.
Metal-Free Dichloroalkene Route Dichloroalkene, Sulfonamide, Strong Base80-100 °CTransition-metal-free, cost-effective.[23]Generally limited to sulfonamides, requires heating.

Table 2: Representative Yields for Selected Substrates

Method Amide Type Alkyne Substituent Yield (%) Reference
Cu-Catalyzed Oxidative CouplingOxazolidinonePhenyl85-95%[6]
Cu-Catalyzed Dibromoalkene CouplingSulfonamidePhenyl~88%[13]
Cu-Catalyzed C-C CouplingAcyclic AmidePhenyl70-90%[16]
DehydrohalogenationOxazolidinonePhenyl36-88%[1]
Metal-Free Dichloroalkene RouteSulfonamidePhenyl88%[24]

Conclusion and Outlook

The synthesis of ynamides has matured significantly, with copper-catalyzed C-N bond forming reactions representing the current state-of-the-art for most applications due to their broad scope and reliability. The development of modular C-C bond forming strategies offers a powerful alternative for accessing previously difficult-to-synthesize ynamides, expanding the synthetic toolbox. Concurrently, robust transition-metal-free methods provide valuable, cost-effective, and environmentally benign options, particularly for sulfonamide-derived products.

For researchers and drug development professionals, the choice of method will be dictated by the specific target molecule, available starting materials, and desired scale. As the demand for complex nitrogen-containing scaffolds continues to grow, the development of even more efficient, selective, and sustainable methodologies for ynamide synthesis will undoubtedly remain an active and exciting area of chemical research. The ongoing innovation in this field promises to further unlock the synthetic potential of this remarkable functional group.

References

A Comparative Guide to the Cytotoxicity of N-(4-hydroxyphenyl) Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of potential anticancer agents, the N-(4-hydroxyphenyl) scaffold presents a compelling starting point. This structural motif is present in a wide array of compounds, from the common analgesic paracetamol to the promising chemopreventive agent N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide). This guide provides an in-depth, objective comparison of the cytotoxic profiles of various N-(4-hydroxyphenyl) derivatives against a panel of cancer cell lines, supported by experimental data and mechanistic insights. Our focus is to elucidate the structure-activity relationships and diverse mechanisms of action that these compounds employ to induce cancer cell death, thereby informing future drug discovery and development efforts.

Comparative Cytotoxicity Analysis: A Quantitative Overview

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a cancer cell population's growth. The following tables summarize the IC50 values for various N-(4-hydroxyphenyl) derivatives across a range of human cancer cell lines. It is crucial to note that direct comparisons of IC50 values between different studies should be made with caution, as experimental conditions such as cell density and exposure time can influence the results.

Paracetamol (Acetaminophen) and its Derivatives

While paracetamol itself is a weak cytotoxic agent, recent research has focused on repurposing it as a scaffold for developing more potent anticancer compounds.[1][2] By chemically modifying the paracetamol structure, researchers have created novel derivatives with significantly enhanced cytotoxicity.

DerivativeCancer Cell LineIC50 (µM)Exposure Time (hours)Reference
Paracetamol PaTu 8988t (Pancreatic)Inhibited proliferationNot specified[3]
Compound 11 (Paracetamol-triazole hybrid) Huh-7 (Liver)1.51 - 6.3148[1][2]
Compound 5d (Paracetamol-alkanesulfonate conjugate) Caco-2 (Colorectal)Potent ActivityNot specified[4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide MCF-7 (Breast)100Not specified[5]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide PC3 (Prostate)52Not specified[5][6]
N-(4-hydroxyphenyl)retinamide (Fenretinide) and its Analogs

N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic derivative of retinoic acid, has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines.[7][8][9] Its mechanism of action is distinct from that of traditional retinoids, primarily involving the induction of apoptosis through reactive oxygen species (ROS) generation.[9][10]

DerivativeCancer Cell LineIC50 (µM)Exposure Time (hours)Reference
N-(4-hydroxyphenyl)retinamide (4-HPR) MOLT-3, MOLT-4, CEM, NALM-6, SMS-SB, NALL-1 (Leukemia)1.5 - 8.9 (LC99)96[8]
N-(4-hydroxyphenyl)retinamide (4-HPR) MIA PaCa-2, PANC-1 (Pancreatic)10Not specified[9]
4-oxo-N-(4-hydroxyphenyl)retinamide A2780 (Ovarian), T47D (Breast), HeLa (Cervical), SK-N-BE (Neuroblastoma)More potent than 4-HPRNot specified[11]
N-(4-methoxyphenyl)retinamide (4MPR) Premalignant and malignant human epithelial cellsIneffectiveNot specified[10]
N-(4-trifluoromethylphenyl)retinamide (4TPR) Premalignant and malignant human epithelial cellsIneffectiveNot specified[10]
Other Synthetic N-(4-hydroxyphenyl) Derivatives

A variety of other N-substituted 4-aminophenol derivatives have been synthesized and evaluated for their anticancer properties, revealing promising candidates with significant cytotoxicity.[12]

DerivativeCancer Cell LineIC50 (µg/mL)Reference
N-4-hydroxyphenylglycine (NHPG) HBL (Melanoma)~80[12]
N-(2-morpholinoethyl)-4-aminophenol HBL (Melanoma)20[12]
DiAcMoAc HBL (Melanoma)15[12]
DiAcMoAc LND1 (Melanoma)2[12]

Mechanisms of Cytotoxicity: A Deeper Dive

The cytotoxic effects of N-(4-hydroxyphenyl) derivatives are mediated by a variety of mechanisms, often dependent on the specific structural modifications of the parent molecule. Understanding these mechanisms is critical for the rational design of more effective and selective anticancer agents.

Inhibition of Cyclooxygenase-2 (COX-2)

Several studies have shown that paracetamol and its derivatives can exert their anticancer effects through the inhibition of the COX-2 enzyme.[1][3] COX-2 is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.[1][2] Paracetamol itself is a selective COX-2 inhibitor, and this activity is retained and sometimes enhanced in its more cytotoxic derivatives.[3][13]

COX2_Inhibition Paracetamol_Derivative Paracetamol Derivative COX2 COX-2 Enzyme Paracetamol_Derivative->COX2 Inhibits Cell_Growth_Inhibition Inhibition of Cell Growth Paracetamol_Derivative->Cell_Growth_Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX2->Prostaglandin_Synthesis Catalyzes Inflammation_Proliferation Inflammation & Cell Proliferation Prostaglandin_Synthesis->Inflammation_Proliferation Promotes Apoptosis_Pathway HPR_Derivative N-(4-hydroxyphenyl)retinamide (4-HPR) ROS Reactive Oxygen Species (ROS) Generation HPR_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 Bax/Bcl-2 Ratio (Increased) Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_data Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h (Attachment) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of N-(4-hydroxyphenyl) Derivatives Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with Compounds Prepare_Dilutions->Treat_Cells Incubate_Exposure Incubate for Desired Exposure Time Treat_Cells->Incubate_Exposure MTT_Assay MTT Assay Incubate_Exposure->MTT_Assay LDH_Assay LDH Assay Incubate_Exposure->LDH_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance LDH_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability or % Cytotoxicity Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

A Comparative Guide to the Characterization of Polymers Synthesized from N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Poly(N-methylprop-2-ynamide)

This compound is a monomer of significant interest, possessing a unique combination of a reactive terminal alkyne and an amide functionality. Polymerization of this monomer is expected to yield a substituted polyacetylene, poly(this compound), with a conjugated backbone and pendant N-methylamide groups. This structure suggests a hybrid of properties inherited from both substituted polyacetylenes and poly(N-substituted acrylamides), making it a compelling candidate for applications in materials science and biomedical engineering. Substituted polyacetylenes are known for their unique optical, electrical, and gas permeability properties, while polyacrylamides are widely utilized for their biocompatibility and tunable thermoresponsiveness.[1][2][3][4] This guide will explore the anticipated characteristics of poly(this compound) in comparison to these established polymer families.

Postulated Synthesis: Rhodium-Catalyzed Polymerization

The polymerization of monosubstituted acetylenes is most effectively achieved through the use of rhodium(I) complexes.[1][5][6] These catalysts are known for their high efficiency and tolerance to various functional groups, making them ideal for the polymerization of this compound. A proposed synthetic scheme is outlined below. The living nature of Rh-catalyzed polymerizations also allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5]

Monomer This compound Reaction Polymerization Monomer->Reaction Catalyst [Rh(nbd)Cl]2 / Cocatalyst Catalyst->Reaction Solvent Toluene or THF Solvent->Reaction Polymer Poly(this compound) Precipitation Precipitation in Methanol Drying Drying under Vacuum Precipitation->Drying Drying->Polymer Reaction->Precipitation

Caption: Proposed workflow for the synthesis of poly(this compound).

Performance Comparison: A Predictive Analysis

The properties of poly(this compound) are expected to be a unique amalgamation of those of substituted polyacetylenes and poly(N-substituted acrylamides). The following tables provide a comparative summary of the anticipated characteristics.

Table 1: Structural and Physical Properties
PropertyPoly(this compound) (Predicted)Substituted PolyacetylenesPoly(N-substituted acrylamides)
Backbone Structure Conjugated polyeneConjugated polyeneSaturated aliphatic
Pendant Group -C(O)NHCH₃Various (aryl, alkyl, etc.)-C(O)NHR
Solubility Soluble in polar organic solvents (e.g., THF, DMF, CHCl₃)Varies with substituent; often soluble in organic solventsVaries with N-substituent; can be water-soluble
Conformation Potentially helicalOften helicalRandom coil
Gas Permeability Potentially highHigh, especially with bulky substituents[4]Low
Table 2: Thermal and Spectroscopic Properties
PropertyPoly(this compound) (Predicted)Substituted PolyacetylenesPoly(N-substituted acrylamides)
Thermal Stability (TGA) Moderate; decomposition likely initiated by backbone degradation.Variable; generally less stable than saturated polymers.Generally stable up to ~250-300 °C.[7]
Glass Transition (DSC) Higher Tg due to rigid backbone.Tg varies widely with substituent.Tg is dependent on the N-substituent.
FTIR (cm⁻¹) ~3300 (N-H), ~1650 (Amide I), C=C stretch in fingerprint regionC=C stretch in fingerprint region~3300 (N-H), ~1650 (Amide I), ~1540 (Amide II)
¹H NMR (ppm) Broad signals due to rigid backbone; ~7-8 (backbone), ~2.8 (N-CH₃)Broad signals; backbone protons in the aromatic region.Sharp signals; ~1.2-2.5 (backbone), ~2.7 (N-CH₃)
UV-Vis Absorption Absorption in the UV-Vis region due to conjugated backbone.Strong absorption in the UV-Vis region.[8]Generally no absorption in the visible region.

Experimental Protocols for Characterization

To validate the predicted properties of poly(this compound), a series of characterization experiments are essential. The following are detailed protocols for the key analytical techniques.

Synthesis of Poly(this compound)

Objective: To synthesize poly(this compound) via rhodium-catalyzed polymerization.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor)

  • Triethylamine (cocatalyst)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • In a glovebox, add this compound (1.0 g, 12.0 mmol) and toluene (10 mL) to a dried Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve [Rh(nbd)Cl]₂ (27.7 mg, 0.06 mmol) and triethylamine (0.17 mL, 1.2 mmol) in toluene (2 mL).

  • Add the catalyst solution to the monomer solution via syringe.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the viscous solution into a beaker containing methanol (200 mL) to precipitate the polymer.

  • Filter the polymer, wash with methanol, and dry under vacuum at 40 °C to a constant weight.

cluster_synthesis Polymer Synthesis Monomer Dissolve Monomer in Toluene Polymerization Initiate Polymerization (24h, RT) Monomer->Polymerization Catalyst Prepare Catalyst Solution Catalyst->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation

Caption: Experimental workflow for the synthesis of poly(this compound).

Thermal Analysis: TGA and DSC

Objective: To determine the thermal stability and glass transition temperature of the synthesized polymer.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place 5-10 mg of the polymer in a platinum TGA pan.

  • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

DSC Procedure:

  • Seal 5-10 mg of the polymer in an aluminum DSC pan.

  • Heat the sample from 30 °C to 200 °C at 10 °C/min, cool to 30 °C at 10 °C/min, and then reheat to 200 °C at 10 °C/min.

  • The glass transition temperature (Tg) is determined from the second heating scan.

Spectroscopic Analysis: FTIR and NMR

Objective: To confirm the chemical structure of the polymer.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

FTIR Procedure:

  • Prepare a thin film of the polymer on a KBr salt plate by casting from a chloroform solution.

  • Record the spectrum from 4000 to 400 cm⁻¹.

NMR Procedure:

  • Dissolve ~10 mg of the polymer in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Instrumentation:

  • Gel Permeation Chromatograph (GPC) with a refractive index (RI) detector.

Procedure:

  • Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the solution into the GPC system.

  • Use polystyrene standards for calibration.

Conclusion and Future Outlook

This guide provides a predictive yet scientifically grounded comparison of the anticipated properties of poly(this compound) with those of substituted polyacetylenes and poly(N-substituted acrylamides). The unique chemical structure of poly(this compound) suggests it will be a material with a compelling combination of properties, including a conjugated backbone for potential optical and electronic applications and hydrophilic amide side chains that could impart biocompatibility and stimuli-responsive behavior. The experimental protocols detailed herein offer a clear roadmap for the synthesis and comprehensive characterization of this novel polymer. Future research should focus on validating these predicted properties and exploring the potential of poly(this compound) in areas such as smart hydrogels, separation membranes, and drug delivery systems.

References

A Comparative Guide to N-methylprop-2-ynamide and Other Alkynes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Alkyne in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic and heterocyclic scaffolds that form the core of many pharmaceuticals and functional materials. Among the various components of these reactions, the choice of the alkyne substrate is paramount, as it dictates the reactivity, regioselectivity, and stereoselectivity of the transformation. This guide provides a detailed comparison of N-methylprop-2-ynamide, a member of the propiolamide family of electron-deficient alkynes, with other classes of alkynes in the context of two major types of cycloaddition reactions: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.

This compound, with its terminal alkyne functionality activated by the adjacent electron-withdrawing N-methylamide group, presents a unique reactivity profile. Understanding how this profile compares to other alkynes—such as other electron-deficient alkynes, simple terminal and internal alkynes, and electron-rich alkynes—is crucial for synthetic chemists aiming to fine-tune their reaction design for optimal outcomes. This guide will delve into the electronic and steric factors governing these reactions, supported by illustrative experimental data from the literature.

I. The Diels-Alder Reaction: A [4+2] Cycloaddition Perspective

The Diels-Alder reaction, a Nobel Prize-winning transformation, is a powerful tool for the formation of six-membered rings.[1] The rate and efficiency of this reaction are highly dependent on the electronic nature of both the diene and the dienophile (the alkyne in this context).

This compound as an Electron-Deficient Dienophile

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[2][3] The electron-withdrawing nature of the amide group in this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a potent dienophile for reactions with electron-rich dienes.[2]

Caption: HOMO-LUMO interactions in Diels-Alder reactions.

Comparison with Other Alkynes in Diels-Alder Reactions

Alkyne ClassRepresentative AlkyneTypical Diene PartnerGeneral ReactivityIllustrative YieldReference
Propiolamide This compound Electron-rich (e.g., cyclopentadiene)HighGood to Excellent[4]
Other Electron-DeficientMethyl propiolateElectron-rich (e.g., cyclopentadiene)HighGood to Excellent[5]
Terminal AlkynePhenylacetyleneElectron-rich (e.g., cyclopentadiene)ModerateModerate[6]
Internal AlkyneDiphenylacetyleneElectron-rich (e.g., cyclopentadiene)LowLow to Moderate[7]
Electron-Rich AlkyneN,N-diethylprop-1-yn-1-amine (Ynamine)Electron-deficient (e.g., tetrazine)High (Inverse-Demand)Good to Excellent[7]

As the table illustrates, this compound is expected to exhibit high reactivity in normal-demand Diels-Alder reactions, comparable to other electron-deficient alkynes like methyl propiolate. Its reactivity surpasses that of less activated terminal alkynes and significantly exceeds that of sterically hindered and electronically neutral internal alkynes. In contrast, electron-rich alkynes are generally poor dienophiles in normal-demand Diels-Alder reactions but excel in inverse-electron-demand scenarios with electron-poor dienes.[8][9]

Experimental Protocol: Diels-Alder Reaction of an Electron-Deficient Alkyne with Cyclopentadiene

This protocol is a representative procedure for the Diels-Alder reaction between an electron-deficient alkyne and cyclopentadiene.

Materials:

  • This compound (1.0 mmol)

  • Dicyclopentadiene

  • High-boiling point solvent (e.g., toluene or xylene)

  • Apparatus for fractional distillation

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (ca. 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 mmol) in a minimal amount of a suitable solvent like toluene.

  • Addition of Diene: To the stirred solution of the alkyne, add the freshly cracked cyclopentadiene (1.2 mmol, 1.2 equivalents).

  • Reaction: The reaction can often proceed at room temperature, but gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired bicyclic adduct.

II. The 1,3-Dipolar Cycloaddition: A [3+2] Perspective

1,3-dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[10] A 1,3-dipole (e.g., an azide, nitrone, or nitrile oxide) reacts with a dipolarophile (in this case, an alkyne) in a concerted fashion.[11]

This compound as a Dipolarophile

Similar to the Diels-Alder reaction, the electron-deficient nature of this compound enhances its reactivity as a dipolarophile in reactions with electron-rich 1,3-dipoles. For reactions with electron-poor 1,3-dipoles, the interaction is less favorable.

Regioselectivity in the Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can lead to two regioisomers: the 1,4- and 1,5-disubstituted 1,2,3-triazoles.[12][13] In the absence of a catalyst, the reaction of terminal alkynes often yields a mixture of both isomers. However, the electronic bias of electron-deficient alkynes like this compound can influence the regioselectivity. Theoretical studies on the related 2-propynamide suggest that the reaction proceeds through a slightly polar mechanism, and the thermodynamic stability of the cycloadducts can dictate the final product ratio.[14]

For catalyzed versions of this reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), terminal alkynes typically yield the 1,4-regioisomer with high selectivity.[4] Ruthenium catalysis, on the other hand, can favor the formation of the 1,5-regioisomer.[12]

Caption: Regiochemical outcomes of azide-alkyne cycloaddition.

Comparison with Other Alkynes in 1,3-Dipolar Cycloadditions

Alkyne ClassRepresentative Alkyne1,3-DipoleGeneral Reactivity (Uncatalyzed)Regioselectivity (Uncatalyzed)Illustrative YieldReference
Propiolamide This compound Phenyl azideModerate to HighMixture of regioisomers, can be biasedGood[14]
Other Electron-DeficientMethyl propiolatePhenyl azideModerate to HighMixture of regioisomers, often biasedGood[15]
Terminal AlkynePhenylacetylenePhenyl azideLow to ModerateMixture of regioisomersModerate[16]
Internal AlkyneDiphenylacetylenePhenyl azideVery LowNot applicableLow[17]
Strained AlkyneDibenzocyclooctynePhenyl azideVery High (Strain-promoted)SelectiveExcellent[15]

This compound's enhanced reactivity as a dipolarophile compared to simple terminal and internal alkynes is evident. This is due to the lowering of the LUMO energy by the amide group, which facilitates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. Strained alkynes, such as cyclooctynes, represent a special class with exceptionally high reactivity due to ring strain, enabling rapid catalyst-free cycloadditions.[15]

Experimental Protocol: Catalyst-Free 1,3-Dipolar Cycloaddition of an Azide with this compound

This protocol is a general procedure for the thermal 1,3-dipolar cycloaddition between an azide and this compound.

Materials:

  • This compound (1.0 mmol)

  • Benzyl azide (1.0 mmol)

  • Toluene or other suitable high-boiling solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress by TLC. The reaction time can vary from several hours to days depending on the specific substrates.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product, a mixture of 1,4- and 1,5-disubstituted triazoles, can be purified and the isomers separated by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Alkyne and Diene/Dipole Mixing Combine Reactants and Solvent Reactants->Mixing Solvent Choose Solvent Solvent->Mixing Glassware Assemble Glassware Glassware->Mixing Heating Apply Heat (if necessary) Mixing->Heating Monitoring Monitor Progress (e.g., TLC) Heating->Monitoring Quenching Quench Reaction (if applicable) Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for cycloaddition reactions.

III. Conclusion: Strategic Selection of Alkynes in Synthesis

The choice of alkyne in cycloaddition reactions is a critical decision that profoundly impacts the efficiency and outcome of the synthesis. This compound, as a representative propiolamide, stands out as a highly reactive and versatile substrate for cycloadditions with electron-rich partners.

  • In Diels-Alder reactions , this compound is an excellent dienophile, offering reactivity comparable to other electron-deficient alkynes and significantly outperforming simple terminal and internal alkynes.

  • In 1,3-dipolar cycloadditions , it serves as a potent dipolarophile, readily undergoing reactions that are often sluggish with less activated alkynes. While uncatalyzed reactions may lead to mixtures of regioisomers, the electronic bias of the propiolamide can influence the product distribution, and the use of catalysts can provide high regioselectivity.

For researchers and drug development professionals, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes to complex molecular targets. This compound and related propiolamides offer a valuable tool for the construction of diverse cyclic and heterocyclic systems, and their judicious use can significantly enhance the efficiency and elegance of a synthetic strategy.

IV. References

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  • Doyle, M. P., & Moody, C. J. (1994). Modern methods in organic synthesis. Blackie Academic & Professional.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.

  • Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. (2019). The Journal of Organic Chemistry. --INVALID-LINK--

  • Inverse Electron Demand Diels-Alder Reactions. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). MDPI. --INVALID-LINK--

  • Surface functionalization using catalyst-free azide-alkyne cycloaddition. (2010). Bioconjugate Chemistry. --INVALID-LINK--

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2018). Frontiers in Chemistry. --INVALID-LINK--

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • intramolecular Diels-Alder cycloaddition on a furan ring. (2021, February 19). YouTube. --INVALID-LINK--

  • Surface Functionalization Using Catalyst-Free Azide-Alkyne Cycloaddition. (2010). ResearchGate. --INVALID-LINK--

  • cycloadditions with azides. (2019, January 3). YouTube. --INVALID-LINK--

  • Origins of Stereoselectivity in Intramolecular Diels-Alder Cycloadditions of Dienes and Dienophiles Linked by Ester and Amide Tethers. (2001). UCLA Chemistry and Biochemistry. --INVALID-LINK--

  • Azide alkyne Huisgen cycloaddition. (n.d.). chemeurope.com. --INVALID-LINK--

  • Studying Azide–Alkyne Cycloaddition With the Freezing-String Method. (2025, September 4). YouTube. --INVALID-LINK--

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Catalytic enantioselective [2 + 4] and [2 + 2] cycloaddition reactions with propiolamides. (2008). Journal of the American Chemical Society. --INVALID-LINK--

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

  • Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. (2004). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. (2007). The Journal of Organic Chemistry. --INVALID-LINK--

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. (2017). MDPI. --INVALID-LINK--

  • 1,3-dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025, March 10). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. (2023). Molecules. --INVALID-LINK--

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2019). MDPI. --INVALID-LINK--

  • Stereoselectivity & Regioselectivity in Diels Alder Reactions. (n.d.). Chad's Prep. --INVALID-LINK--

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. (2023). MDPI. --INVALID-LINK--

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Stereochemistry of the Diels-Alder Reaction. (2017, November 13). Master Organic Chemistry. --INVALID-LINK--

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. --INVALID-LINK--

  • The Diels-Alder Cycloaddition. (2023, January 22). Chemistry LibreTexts. --INVALID-LINK--

  • The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. (2005). ResearchGate. --INVALID-LINK--

  • Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. (2003). Green Chemistry. --INVALID-LINK--

  • 16.5 Diels-Alder Reactions. (2021, February 19). YouTube. --INVALID-LINK--

  • Click Chemistry with Cyclopentadiene. (2014). Molecules. --INVALID-LINK--

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2021). MDPI. --INVALID-LINK--

  • Click Chemistry with Cyclopentadiene. (2014). National Institutes of Health. --INVALID-LINK--

  • 16.5 Diels-Alder Reactions. (2021, February 19). YouTube. --INVALID-LINK--

  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. (2020). RSC Advances. --INVALID-LINK--

  • Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. (2023). International Journal of Molecular Sciences. --INVALID-LINK--

  • Proposed mechanism of 1,3-dipolar cycloaddition for substituted phenyl azide and dihydrofurane. (2014). ResearchGate. --INVALID-LINK--

  • Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile; (b) cyclopentadiene and 1-4-naphthoquinone, where η1=dC1C3 and η2=dC2C4 were chosen as the two-dimensional reaction coordinates. (2018). ResearchGate. --INVALID-LINK--

References

A Prospective Investigation: Benchmarking the Biological Activity of N-methylprop-2-ynamide Against the Clinically Studied Retinoid, Fenretinide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Known and the Unknown in Cancer Therapeutics

In the landscape of oncological research, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. This guide serves as a comparative framework for investigating the biological activity of a relatively uncharacterized ynamide, N-methylprop-2-ynamide, against the well-documented synthetic retinoid, Fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR].

Fenretinide has been the subject of numerous preclinical and clinical studies, establishing its role as a promising anti-cancer agent.[1][2] Its multifaceted mechanism of action, primarily centered on the induction of apoptosis (programmed cell death) in cancer cells, provides a robust benchmark for evaluating new compounds.[3][4] Conversely, a thorough review of scientific literature reveals a significant void in the biological characterization of this compound.[5][6][7] While its chemical structure, featuring an ynamide functional group and an N-(4-hydroxyphenyl)-N-methyl moiety, suggests potential pharmacological relevance, its biological effects remain speculative.[5][8]

This guide is designed for researchers, scientists, and drug development professionals. It will first encapsulate the established biological profile of Fenretinide and then propose a comprehensive, experimentally-driven approach to characterize this compound, using Fenretinide as a direct comparator. The objective is to provide a logical and scientifically rigorous pathway to elucidate the potential of this novel ynamide.

Fenretinide: A Profile of a Pro-Apoptotic Agent

Fenretinide, a synthetic derivative of retinoic acid, has demonstrated significant anti-tumor activity in a variety of cancer models, including neuroblastoma, breast cancer, and ovarian cancer.[4] Unlike traditional retinoids that often mediate their effects through nuclear retinoic acid receptors (RARs), Fenretinide's primary anti-cancer mechanism is largely independent of these receptors.[1][2] This distinction has positioned it as a unique therapeutic candidate with a favorable toxicity profile compared to other retinoids.[9]

The induction of apoptosis by Fenretinide is a complex process involving multiple signaling pathways. Key mechanistic pillars include:

  • Generation of Reactive Oxygen Species (ROS): Fenretinide treatment leads to an increase in intracellular ROS, which in turn triggers oxidative stress and initiates the apoptotic cascade.[1][2][10]

  • Ceramide and Sphingolipid Metabolism: The compound has been shown to elevate intracellular levels of ceramide, a pro-apoptotic lipid, and modulate sphingolipid metabolism, contributing to cell death.[4][11]

  • Mitochondrial-Mediated Apoptosis: Fenretinide can induce the intrinsic apoptotic pathway through mitochondrial membrane permeabilization and the release of pro-apoptotic factors.[1][2]

Clinical investigations have explored Fenretinide in various settings, including phase I and II trials for recurrent malignant gliomas and other solid tumors.[12][13][14] While challenges with bioavailability have been noted, its potential in combination therapies continues to be an active area of research.[3][15]

This compound: From Chemical Structure to Biological Hypothesis

This compound is a small molecule containing a key ynamide functional group.[5] Ynamides are recognized in medicinal chemistry for their unique electronic properties and reactivity, making them versatile scaffolds.[5][16] The presence of the N-(4-hydroxyphenyl)-N-methyl substructure is also found in other biologically active compounds, hinting at the potential for this compound to exhibit pharmacological effects.[5][8]

Given the absence of published biological data, we can formulate initial hypotheses based on its structural components:

  • The ynamide functionality could potentially interact with biological targets through non-covalent interactions or act as a reactive center.[5]

  • The hydroxyphenyl group is a common feature in compounds with antioxidant and cytotoxic properties.[8][17]

Based on these structural features, a primary area of investigation for this compound would be its potential cytotoxic and anti-proliferative effects against cancer cell lines, directly compared to Fenretinide.

Proposed Experimental Framework for Comparative Analysis

To systematically investigate the biological activity of this compound relative to Fenretinide, a multi-tiered experimental approach is proposed. The following protocols are designed to be self-validating and provide a comprehensive comparison of the two compounds.

Tier 1: Assessment of Cytotoxicity and Anti-Proliferative Activity

The initial step is to determine the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8][18]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, SH-SY5Y for neuroblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow for adherence overnight.[8][17]

  • Compound Treatment: Prepare serial dilutions of this compound and Fenretinide in the appropriate cell culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.[17][19] Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.[19]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound and cell line.[8]

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748To be determined
FenretinideMCF-748Literature/Experimental
This compoundA54948To be determined
FenretinideA54948Literature/Experimental
This compoundSH-SY5Y48To be determined
FenretinideSH-SY5Y48Literature/Experimental

Diagram: Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight for Adherence seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of This compound & Fenretinide add_compounds Treat Cells with Compounds prepare_dilutions->add_compounds incubation Incubate for 24, 48, 72 hours add_compounds->incubation add_mtt Add MTT Reagent incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Tier 2: Elucidating the Mechanism of Cell Death

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death, with a focus on apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and Fenretinide at their respective IC50 concentrations for an appropriate duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation: Comparative Apoptosis Induction

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlTo be determinedTo be determinedTo be determined
This compound (IC50)To be determinedTo be determinedTo be determined
Fenretinide (IC50)To be determinedTo be determinedTo be determined

Diagram: Hypothetical Apoptotic Signaling Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Cellular Response cluster_2 Apoptotic Cascade cluster_3 Cellular Outcome compound This compound or Fenretinide ros ROS Generation compound->ros mito Mitochondrial Stress ros->mito bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential apoptotic pathway that may be induced by the test compounds.

Tier 3: Investigating Key Signaling Proteins

To further dissect the mechanism of action, Western blotting can be employed to analyze the expression and activation of key proteins involved in apoptosis and cell cycle regulation.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compounds as described above, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic and cell cycle proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p53, p21).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to investigating the biological activity of the uncharacterized compound, this compound, using the well-studied anti-cancer agent Fenretinide as a benchmark. The proposed experimental workflow, from initial cytotoxicity screening to mechanistic studies, provides a robust framework for elucidating the potential of this compound as a novel therapeutic agent.

The data generated from these studies will be crucial in determining whether this compound warrants further preclinical development. A direct comparison with Fenretinide at each stage will provide valuable context for its potency and mechanism of action. Should this compound exhibit promising and distinct biological activity, further investigations into its in vivo efficacy and safety profile would be the logical next steps in its journey from a chemical entity to a potential therapeutic.

References

Safety Operating Guide

Essential Safety and Logistical Guide for Handling N-methylprop-2-ynamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-methylprop-2-ynamide (CAS No. 2682-32-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.

Understanding the Hazard Profile of this compound

This compound is a member of the ynamide class of compounds, which are known for their unique reactivity.[1] While specific toxicological data for this compound is limited, its structure, featuring a terminal alkyne and an amide group, necessitates cautious handling.[1][2] The primary identified hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[3]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3]

  • Flammability: The compound is flammable.[3]

Given the reactive nature of the terminal alkyne, there is also a potential for the formation of explosive metal acetylides, particularly with certain metals.[1] Therefore, it is crucial to treat this compound as a hazardous substance and adhere to stringent safety protocols.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive personal protective equipment strategy is mandatory to minimize the risk of exposure through inhalation, dermal contact, and ocular routes. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory Chemical Fume HoodAll handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[4]
N95 Respirator or higherRecommended, especially when weighing the solid material or if there is a potential for aerosol generation.[4]
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory. A face shield should be worn in addition to goggles when there is a heightened risk of splashes.[4]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. It is advisable to check for permeation and degradation data. Gloves should be discarded immediately after use or if contamination is suspected.[4]
Body Protective ClothingA lab coat is required. For larger quantities or situations with a higher potential for exposure, chemical-resistant coveralls should be considered.[4]
Feet Closed-toe ShoesRequired for all laboratory work.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount to mitigate risks associated with this compound.

  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been tested.[4]

  • Ignition Sources: Eliminate all potential sources of ignition, such as open flames, hot surfaces, and spark-producing equipment, from the work area.[4]

  • Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Minimize Dust: When handling the solid form of this compound, take care to minimize the generation of dust.

  • Avoid Contact: Avoid direct contact with the skin and eyes. Do not inhale dust or vapors.[4]

  • Hand Washing: After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation develops and persists, seek medical attention.[4]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory standards.

  • Waste Characterization: this compound waste must be treated as hazardous chemical waste.[4]

  • Containerization: Collect all waste, including unused compounds and contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container.[4]

  • Disposal Method: The disposal of this hazardous waste must be carried out through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.[4][7]

Visualizing the Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Functionality prep_emergency_equip Locate and Test Eyewash/Shower prep_fume_hood->prep_emergency_equip prep_ppe Don Appropriate PPE prep_emergency_equip->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer Compound with Care handle_weigh->handle_transfer handle_wash Wash Hands and Exposed Skin After Handling handle_transfer->handle_wash cleanup_decontaminate Decontaminate Work Area handle_wash->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Standard workflow for safely handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal collect_solid Collect Solid Waste (Unused compound, contaminated paper) containerize Place all waste in a single, clearly labeled, sealed hazardous waste container collect_solid->containerize collect_liquid Collect Liquid Waste (Contaminated solvents) collect_liquid->containerize collect_ppe Collect Contaminated PPE (Gloves, etc.) collect_ppe->containerize disposal_company Arrange for pickup by a licensed hazardous waste disposal company containerize->disposal_company

Caption: Decision workflow for the proper disposal of this compound.

References

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